Product packaging for Pent-2-en-3-ol(Cat. No.:CAS No. 38553-82-1)

Pent-2-en-3-ol

Cat. No.: B15476151
CAS No.: 38553-82-1
M. Wt: 86.13 g/mol
InChI Key: AWDHENOHUFETCY-UHFFFAOYSA-N
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Description

Pent-2-en-3-ol (CAS 38553-82-1) is a volatile organic compound with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . It is characterized as a colorless to pale yellow clear liquid . This compound is of significant interest in research due to its presence as a volatile component in natural systems and its utility as a building block in organic synthesis. Researchers value this compound for studies in flavor and fragrance chemistry. Its properties and those of its structural relatives contribute to the aroma profiles of various natural sources, making it a subject of analysis in fields like food science and natural product chemistry . In synthetic chemistry, this compound serves as a key intermediate. The compound's structure, featuring a double bond and a hydroxyl group, makes it a versatile precursor for synthesizing more complex molecules. For instance, its derivative, pent-2-en-3-yl acetate (CAS 13893-75-9), is an example of an ester that can be formed from this alcohol and is used in organic synthesis . Furthermore, structural analogs of this compound are utilized in the development of novel metal-organic complexes, such as Schiff base ligands, which are investigated for their potential biological activities, including antimicrobial and anticancer properties . Physical properties of this compound include a boiling point of approximately 114-115 °C at 760 mm Hg and a flash point of about 32.1 °C (89 °F TCC) . It is soluble in alcohol and has a water solubility of roughly 4523 mg/L at 25 °C . The estimated logP (o/w) is 2.07, indicating its lipophilicity . This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified for human or veterinary drug use, household application, or any form of personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B15476151 Pent-2-en-3-ol CAS No. 38553-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38553-82-1

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

pent-2-en-3-ol

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,6H,4H2,1-2H3

InChI Key

AWDHENOHUFETCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of pent-3-en-2-ol, a significant unsaturated alcohol. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's physicochemical parameters, presents experimental protocols for their determination, and includes spectroscopic data. All quantitative information is summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and experimental workflows.

Chemical Identity

Pent-3-en-2-ol is an organic compound classified as an unsaturated secondary alcohol. It exists as two geometric isomers, (E)-pent-3-en-2-ol (trans) and (Z)-pent-3-en-2-ol (cis). The properties of the mixture and the individual isomers are presented herein.

  • IUPAC Name: Pent-3-en-2-ol[1][2]

  • Synonyms: α,γ-Dimethylallyl alcohol, Methyl propenyl carbinol[3][4]

  • Molecular Formula: C₅H₁₀O[1][5][6][7]

  • Molecular Weight: 86.13 g/mol [1][5][6]

  • CAS Number: 1569-50-2 (for the mixture of isomers)[1][2][3], 3899-34-1 (for the trans isomer)[8][9]

cluster_trans (E)-pent-3-en-2-ol (trans) cluster_cis (Z)-pent-3-en-2-ol (cis) trans_structure      H   OH H      |   |  | H₃C—C = C—C—CH₃      |      |      H      H cis_structure      H   H  H      |   |  | H₃C—C = C—C—CH₃      |      |      H      OH

Figure 1: Chemical structures of (E) and (Z) isomers of pent-3-en-2-ol.

Physicochemical Properties

The physical properties of pent-3-en-2-ol are summarized in the table below. Data for the mixture of isomers and the predominantly trans isomer are provided where available.

PropertyValueSource
Boiling Point 119-122 °C (lit.)[3][8][10][11]
Melting Point 14.19 °C (estimate)[3]
Density 0.843 g/mL at 25 °C (lit.)[3][5][8][10][11]
Refractive Index (n20/D) 1.428 (lit.)[3][8][10]
Water Solubility 81.89 g/L at 25 °C[3][10]
Vapor Pressure 6.01 mmHg[1]
Flash Point 82 °F (27.8 °C)[3]
pKa 14.77 ± 0.20 (Predicted)[3][10]
LogP (octanol/water) 0.943 - 0.990 (estimate)[3][9]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] A common method for its determination is the Siwoloboff method using a Thiele tube, which is suitable for small sample volumes.[13][14]

Protocol:

  • Sample Preparation: Place a few drops of pent-2-en-3-ol into a small test tube (Durham tube).

  • Capillary Tube Insertion: Invert a capillary tube, sealed at one end, and place it into the sample.

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner to ensure uniform heating.[14]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Boiling Point Determination: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[13][14] Record the atmospheric pressure as boiling point varies with pressure.[13]

A Prepare Sample in Durham Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Thiele Tube Oil Bath C->D E Heat Gently D->E F Observe Continuous Bubbles E->F G Remove Heat and Cool F->G H Record Temperature at Liquid Re-entry G->H

Figure 2: Workflow for boiling point determination via the Thiele tube method.

The density of a liquid can be determined by measuring the mass of a known volume. The pycnometer method is a precise technique for this measurement.[15]

Protocol:

  • Measure Mass of Empty Pycnometer: Weigh a clean, dry pycnometer and record its mass (m₁).

  • Fill with Liquid: Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Measure Mass of Filled Pycnometer: Weigh the filled pycnometer and record its mass (m₂).

  • Determine Volume: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh it and calculate the volume of the pycnometer.

  • Calculate Density: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.[16]

The solubility of an alcohol in a solvent is influenced by the length of the carbon chain and the presence of the hydroxyl group.[17]

Protocol:

  • Solvent Preparation: Place a defined volume (e.g., 1 mL) of the solvent (e.g., water, hexane) into a test tube.[18]

  • Solute Addition: Add this compound dropwise to the solvent, shaking the mixture after each addition.[19]

  • Observation: Observe for the formation of a single phase (miscible/soluble) or two distinct layers (immiscible/insoluble).[18][20] The number of drops that dissolve before saturation can provide a semi-quantitative measure of solubility.[19]

  • Record Results: Classify the solubility as soluble, partially soluble, or insoluble.[18]

cluster_properties Physical Properties cluster_forces Intermolecular Forces BoilingPoint Boiling Point Solubility Solubility H_Bond Hydrogen Bonding (-OH group) H_Bond->BoilingPoint Increases H_Bond->Solubility Increases in Polar Solvents VdW Van der Waals Forces (Alkyl Chain) VdW->BoilingPoint Increases with Chain Length VdW->Solubility Decreases in Polar Solvents

Figure 3: Influence of intermolecular forces on physical properties.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of pent-3-en-2-ol.

The ¹H NMR spectrum of trans-3-penten-2-ol shows distinct signals corresponding to the different proton environments in the molecule.[21] The protons on the double bond (alkene protons) will appear at a higher chemical shift compared to the protons of the alkyl groups.[22]

  • Key Signals (trans-3-penten-2-ol):

    • ~5.6 ppm & ~5.5 ppm: Multiplets corresponding to the two vinylic protons (-CH=CH-).

    • ~4.2 ppm: Multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

    • ~1.7 ppm: Doublet for the methyl protons adjacent to the double bond (=CH-CH₃).

    • ~1.2 ppm: Doublet for the methyl protons on the carbon with the hydroxyl group (-CH(OH)CH₃).[21]

The IR spectrum provides information about the functional groups present in the molecule.

  • Key Absorptions (trans-3-penten-2-ol):

    • Broad peak at ~3350 cm⁻¹: Characteristic of the O-H stretching vibration of the alcohol group.

    • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1670 cm⁻¹: C=C stretching of the alkene group. The intensity can differ between cis and trans isomers.[23]

    • ~965 cm⁻¹: C-H out-of-plane bending, characteristic of a trans-disubstituted alkene.[23]

    • ~1090 cm⁻¹: C-O stretching of the secondary alcohol.

The full IR spectrum for trans-3-penten-2-ol is available in public databases such as the NIST Chemistry WebBook.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for pent-3-en-2-ol would be observed at an m/z ratio corresponding to its molecular weight (86.13). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

References

A Comprehensive Technical Guide on the Synthesis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pent-2-en-3-ol, an unsaturated alcohol, holds potential as a versatile building block in organic synthesis and drug discovery. This document provides an in-depth guide to the first-time synthesis of this compound, focusing on a well-established and reliable method. It includes a detailed experimental protocol, quantitative data presentation, and a visual representation of the synthetic workflow. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and utilize this valuable chemical intermediate.

Introduction

This compound, also known as 3-penten-2-ol (B74221), is an allylic alcohol with the chemical formula C5H10O.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a reactive and useful intermediate for the synthesis of more complex molecules.[3][4] This guide details a common and effective method for the laboratory-scale synthesis of this compound.

The primary synthetic route discussed herein is the Grignard reaction between crotonaldehyde (B89634) and a methylmagnesium halide.[5][6] This method is favored for its high yield and relatively straightforward procedure. Alternative methods for the synthesis of this compound include the partial dehydration of pentanediol (B8720305) and the hydrolysis of 2-chloropentene-3.[5]

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent, specifically methylmagnesium chloride, to the carbonyl carbon of crotonaldehyde. The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product.

Workflow of this compound Synthesis

Synthesis_Workflow cluster_reagents Reactant Preparation cluster_reaction Grignard Reaction cluster_workup Purification Crotonaldehyde Crotonaldehyde Addition Nucleophilic Addition Crotonaldehyde->Addition MeCl Methyl Chloride Grignard_Formation Formation of Methylmagnesium Chloride MeCl->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Grignard_Formation->Addition In situ Hydrolysis Acidic Workup Addition->Hydrolysis Distillation Distillation Hydrolysis->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3-penten-2-ol.[5]

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.3161 g2.5
Methyl Chloride50.49130 g (130 mL)2.6
Crotonaldehyde70.09142 g2.02
Dry Ether74.12~2 L-
Ammonium (B1175870) Chloride53.49(for workup)-

3.2 Equipment

  • 5-liter three-necked flask

  • High-capacity reflux condenser

  • Mechanical stirrer (e.g., Hershberg type)

  • Dropping funnel

  • Gas delivery tube

  • Cooling bath (ice or solid carbon dioxide/acetone)

  • Distillation apparatus

3.3 Procedure

  • Preparation of the Grignard Reagent:

    • Place 61 g (2.5 gram atoms) of magnesium turnings and approximately 1.7 L of dry ether into the 5-liter flask.

    • Cool the flask to about 0°C.

    • Condense 130 g (2.6 moles) of methyl chloride in a separate test tube using a solid carbon dioxide/acetone bath.

    • Carefully introduce about 50 mL of the condensed methyl chloride into the rapidly stirred ether-magnesium mixture.

    • Gently warm the reaction mixture to initiate the formation of the Grignard reagent. The reaction is exothermic and will proceed vigorously.

    • Once the reaction has started, add the remaining methyl chloride at a rate that maintains a steady reflux. This process should take about 2-3 hours.

  • Addition of Crotonaldehyde:

    • After the formation of the Grignard reagent is complete, cool the reaction mixture.

    • Add a solution of 142 g (2.02 moles) of freshly distilled crotonaldehyde in 300 mL of dry ether dropwise from the dropping funnel.

    • Maintain vigorous stirring and cooling throughout the addition. The addition should take approximately 2-3 hours.

    • After the addition is complete, allow the mixture to stir for an additional hour.

  • Workup and Purification:

    • Pour the reaction mixture into a large beaker containing a stirred mixture of crushed ice and a solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with two portions of ether.

    • Combine the ether extracts and remove the ether by distillation.

    • Distill the residual 3-penten-2-ol through a short column at atmospheric pressure.

3.4 Expected Yield and Product Characteristics

PropertyValue
Boiling Point119–121°C
Yield140–150 g (81–86%)
Density0.843 g/mL at 25°C
Refractive Indexn20/D 1.428

Data sourced from Organic Syntheses and Sigma-Aldrich.[5][7][8]

Logical Relationship of Reaction Steps

Reaction_Steps Start Start Grignard_Prep Prepare Methylmagnesium Chloride Solution Start->Grignard_Prep Crotonaldehyde_Prep Prepare Crotonaldehyde in Ether Start->Crotonaldehyde_Prep Reaction Combine Reactants under Controlled Conditions Grignard_Prep->Reaction Crotonaldehyde_Prep->Reaction Quench Quench Reaction with Aqueous Ammonium Chloride Reaction->Quench Extraction Extract with Ether Quench->Extraction Distillation Distill to Purify Extraction->Distillation End This compound Distillation->End

Caption: Logical flow of the experimental procedure.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.

  • Ether is extremely flammable and its vapors are heavier than air. Ensure adequate ventilation and avoid all sources of ignition.

  • Methyl chloride is a toxic and flammable gas. It should be handled in a well-ventilated fume hood.

  • Crotonaldehyde is a lachrymator and is toxic. Handle with appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

The synthesis of this compound via the Grignard reaction of methylmagnesium chloride with crotonaldehyde is a robust and high-yielding method suitable for laboratory-scale production. This guide provides the essential details for researchers to replicate this synthesis. The resulting allylic alcohol is a valuable precursor for a variety of organic transformations, making it a key compound in the toolbox of synthetic and medicinal chemists. Careful adherence to the experimental protocol and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Stereoisomers of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of pent-2-en-3-ol, an unsaturated alcohol with applications in organic synthesis and as a potential chiral building block in drug development. The document details the IUPAC nomenclature, isomeric structures, and available physicochemical properties of the four distinct stereoisomers arising from the presence of both a stereogenic center and a carbon-carbon double bond. Furthermore, this guide outlines general experimental strategies for the stereoselective synthesis and characterization of these isomers, providing a foundational resource for researchers in the field.

Introduction to the Stereoisomers of this compound

This compound is a five-carbon unsaturated alcohol possessing a molecular formula of C₅H₁₀O. Its structure contains two key features that give rise to stereoisomerism: a carbon-carbon double bond at the second position and a chiral center at the third carbon, which is bonded to the hydroxyl group.

The double bond can exist in two geometric configurations: E (entgegen or trans) and Z (zusammen or cis). The chiral center can have two absolute configurations: R (rectus) and S (sinister). The combination of these two stereogenic elements results in a total of four possible stereoisomers.

The precise control and characterization of these stereoisomers are of significant importance in various chemical applications, particularly in the synthesis of complex molecules and in the development of new pharmaceutical agents where stereochemistry often dictates biological activity.

IUPAC Nomenclature and Isomeric Structures

The four stereoisomers of this compound are systematically named according to the Cahn-Ingold-Prelog (CIP) priority rules for both the double bond and the chiral center.

The four stereoisomers are:

  • (3R,2E)-pent-2-en-3-ol

  • (3S,2E)-pent-2-en-3-ol

  • (3R,2Z)-pent-2-en-3-ol

  • (3S,2Z)-pent-2-en-3-ol

The relationship between these isomers is illustrated in the diagram below. The (R,E) and (S,E) isomers are enantiomers of each other, as are the (R,Z) and (S,Z) isomers. The relationship between any E isomer and any Z isomer is that of diastereomers.

isomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers RE (3R,2E)-pent-2-en-3-ol SE (3S,2E)-pent-2-en-3-ol RE->SE Enantiomers RZ (3R,2Z)-pent-2-en-3-ol RE->RZ Diastereomers SZ (3S,2Z)-pent-2-en-3-ol RE->SZ Diastereomers SE->RZ Diastereomers SE->SZ Diastereomers RZ->SZ Enantiomers

Isomeric relationships of this compound.

Physicochemical Properties

Property(E)-pent-2-en-3-ol(Z)-pent-2-en-3-olMixture (cis/trans)
Molecular Formula C₅H₁₀OC₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol 86.13 g/mol
Boiling Point 120 °C (trans-3-penten-2-ol)[1]118-119 °C[2]120-122 °C[3]
Melting Point Data not availableData not available14.19 °C (estimate)[3]
Density 0.843 g/mL at 25 °C[3]Data not available0.843 g/mL at 25 °C[3]
Refractive Index n20/D 1.428[3]Data not availablen20/D 1.428[3]

Note: The literature often uses the name "pent-3-en-2-ol" interchangeably with "this compound". The data presented here is for the structure corresponding to this compound.

Experimental Protocols: Synthesis and Characterization

Detailed experimental protocols for the stereoselective synthesis of each of the four this compound isomers are not extensively documented. However, general strategies for the synthesis of allylic alcohols and their subsequent resolution can be adapted.

General Synthetic Approach

A common route to racemic this compound is the reaction of an appropriate organometallic reagent with an α,β-unsaturated carbonyl compound. For instance, the reaction of ethylmagnesium bromide with propenal would yield a mixture of the isomers.

synthesis reagents Ethylmagnesium Bromide + Propenal product Racemic (E/Z)-pent-2-en-3-ol reagents->product Grignard Reaction

General synthesis of racemic this compound.
Stereoselective Synthesis and Resolution

Achieving stereoselectivity requires more sophisticated synthetic strategies.

  • Diastereoselective Synthesis: Substrate-controlled or reagent-controlled methods can be employed to favor the formation of one diastereomer over the other. For example, the choice of a bulky reducing agent for a corresponding ketone precursor might favor the formation of one diastereomer.

  • Enantioselective Synthesis: Asymmetric synthesis, often employing chiral catalysts or auxiliaries, can be used to produce an excess of one enantiomer.

  • Kinetic Resolution: A common method for separating enantiomers is through enzymatic kinetic resolution. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

A general workflow for obtaining the individual stereoisomers is presented below.

workflow start Racemic (E/Z)-pent-2-en-3-ol gc Preparative GC (Separation of E/Z isomers) start->gc rac_e Racemic (E)-pent-2-en-3-ol gc->rac_e rac_z Racemic (Z)-pent-2-en-3-ol gc->rac_z res_e Enzymatic Resolution (e.g., with Lipase) rac_e->res_e res_z Enzymatic Resolution (e.g., with Lipase) rac_z->res_z re (3R,2E)-pent-2-en-3-ol res_e->re se (3S,2E)-pent-2-en-3-ol res_e->se rz (3R,2Z)-pent-2-en-3-ol res_z->rz sz (3S,2Z)-pent-2-en-3-ol res_z->sz

General workflow for isomer separation.
Characterization

The characterization of the individual stereoisomers relies on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the constitution and the E/Z configuration of the double bond. The coupling constants between the vinyl protons can often distinguish between the cis and trans isomers.

  • Chiral Gas Chromatography (GC): To determine the enantiomeric excess and separate the R and S enantiomers, chiral GC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Mass Spectrometry (MS): Coupled with GC, mass spectrometry confirms the molecular weight and fragmentation pattern of the isomers.

Conclusion

The four stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis. While the complete experimental data for each pure isomer is not fully available, this guide provides a solid foundation of their nomenclature, structure, and known properties. The outlined synthetic and analytical strategies offer a starting point for researchers aiming to work with these compounds. Further research into the stereoselective synthesis and detailed characterization of each isomer will undoubtedly expand their utility in the fields of chemistry and drug discovery.

References

Navigating the Chemical Landscape: A Technical Guide to the Commercial Availability and Synthesis of Pent-2-en-3-ol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability of pent-2-en-3-ol, a chemical compound of interest in various research and development sectors. Our comprehensive investigation reveals that This compound is not readily commercially available from major chemical suppliers. Furthermore, a thorough review of scientific literature indicates a lack of established synthesis protocols and data on its biological activity.

In contrast, its structural isomer, pent-3-en-2-ol, is widely available for purchase and has been characterized in the scientific literature. This guide, therefore, provides a detailed overview of the commercial landscape, physicochemical properties, and a representative synthesis protocol for the readily accessible pent-3-en-2-ol, offering a valuable resource for researchers who may consider it as a viable alternative or starting point for further investigation.

Commercial Availability

A systematic search of prominent chemical supplier catalogs and databases reveals no commercial listings for this compound. PubChem entries for this compound (CID 71351583) and (Z)-pent-2-en-3-ol (CID 137330162) do not provide any supplier information.[1][2] This strongly indicates that this compound is not a stock chemical and would likely require custom synthesis.

Conversely, pent-3-en-2-ol is readily available from a variety of suppliers. The following table summarizes a selection of vendors offering this compound.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich3-Penten-2-ol, predominantly trans3899-34-196%For experimental / research use only.[3]
Santa Cruz Biotechnology(E)-3-Penten-2-ol, predominantly trans3899-34-1-For experimental / research use only.[4]
Frinton LaboratoriesMethyl 1-Propenyl Carbinol3899-34-1-For experimental / research use only.[4]
BOC Sciences3-Penten-2-ol, predominantly trans3899-34-1-For experimental / research use only.[4]
BLDpharm(E)-Pent-3-en-2-ol3899-34-1-For research use only.[5]
MolPort(3E)-pent-3-en-2-ol1569-50-2; 3899-34-1-Available from multiple suppliers.[6]

Physicochemical Properties of Pent-3-en-2-ol

The following table summarizes key physical and chemical properties of pent-3-en-2-ol, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C5H10O[3][7]
Molecular Weight 86.13 g/mol [3][7]
Appearance Clear colorless liquid[7]
Boiling Point 119-121 °C (lit.)[3]
Density 0.843 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.428 (lit.)[3]
Flash Point 36 °C (96.8 °F) - closed cup[3]
Solubility Soluble in alcohol.[4]
CAS Number 1569-50-2 (for the mixture of cis/trans isomers), 3899-34-1 (for the trans isomer)[3][7]

Synthesis of Pent-3-en-2-ol

While no established synthesis protocol for this compound was found, a well-documented method for the preparation of its isomer, pent-3-en-2-ol, involves the Grignard reaction of crotonaldehyde (B89634) with a methylmagnesium halide.[8]

Experimental Protocol: Grignard Reaction for Pent-3-en-2-ol Synthesis[8]

Materials:

  • Magnesium turnings (2.5 gram atoms, 61 g)

  • Dry ether (approximately 1.7 L)

  • Methyl chloride (2.6 moles, 130 g)

  • Crotonaldehyde, freshly distilled (2.02 moles, 142 g)

  • Saturated ammonium (B1175870) chloride solution

  • Iodine crystal (optional, as initiator)

Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Gas delivery tube

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of Methylmagnesium Chloride (Grignard Reagent):

    • A 5-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas delivery tube.

    • The flask is charged with magnesium turnings and dry ether and cooled in an ice bath.

    • Methyl chloride is condensed and slowly introduced into the stirred magnesium suspension. The reaction may require gentle warming to initiate, and an iodine crystal can be added as a starter.

    • The addition of methyl chloride is controlled to maintain a gentle reflux. After the addition is complete, the mixture is warmed for an additional hour.

  • Reaction with Crotonaldehyde:

    • The Grignard reagent is cooled in an ice bath.

    • A solution of freshly distilled crotonaldehyde in dry ether is added dropwise to the vigorously stirred Grignard reagent.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the Grignard addition product is decomposed by the slow, dropwise addition of a saturated ammonium chloride solution with vigorous stirring.

    • A dense white precipitate will form. The ether solution is decanted, and the precipitate is washed with additional portions of ether.

    • The combined ether extracts are distilled to remove the solvent.

    • The residual liquid is then distilled at atmospheric pressure to yield 3-penten-2-ol. The fraction boiling at 119-121 °C is collected.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis Workflow for Pent-3-en-2-ol cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Methylmagnesium Chloride (Grignard Reagent) Mg->Grignard MeCl Methyl Chloride MeCl->Grignard Ether1 Dry Ether Ether1->Grignard Addition_Product Grignard Addition Product Grignard->Addition_Product Crotonaldehyde Crotonaldehyde Crotonaldehyde->Addition_Product Ether2 Dry Ether Ether2->Addition_Product Decomposition Decomposition with NH4Cl Addition_Product->Decomposition Extraction Ether Extraction Decomposition->Extraction Distillation1 Solvent Removal Extraction->Distillation1 Distillation2 Fractional Distillation Distillation1->Distillation2 Final_Product Pent-3-en-2-ol Distillation2->Final_Product

Caption: Figure 1. Synthesis Workflow for Pent-3-en-2-ol.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound.

For the commercially available isomer, pent-3-en-2-ol, it has been identified as a volatile organic compound in kiwi fruit.[3] While some related pentenol compounds have been studied for their biological activities, there is a lack of in-depth research specifically focused on the signaling pathways modulated by pent-3-en-2-ol.

The following diagram illustrates a generic logical relationship for investigating the potential biological activity of a novel or understudied compound like pent-3-en-2-ol.

Biological_Investigation Figure 2. Logical Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_validation Target Validation Compound Pent-3-en-2-ol Assays Cytotoxicity / Proliferation Assays Compound->Assays Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Assays Primary_Cells Primary Cell Cultures Primary_Cells->Assays Active_Hit Identified Biological Activity Assays->Active_Hit Gene_Expression Gene Expression Profiling Active_Hit->Gene_Expression Proteomics Proteomic Analysis Active_Hit->Proteomics Pathway_ID Identification of Modulated Pathways Gene_Expression->Pathway_ID Proteomics->Pathway_ID Target_Validation Validation of Key Pathway Components Pathway_ID->Target_Validation Mechanism_Study Elucidation of Mechanism of Action Target_Validation->Mechanism_Study

Caption: Figure 2. Logical Workflow for Biological Activity Screening.

Conclusion

This technical guide confirms the current non-commercial availability of this compound and the absence of its synthesis protocols in the reviewed scientific literature. For researchers requiring a compound with a similar carbon skeleton, the structural isomer pent-3-en-2-ol is a readily available and characterized alternative. The provided information on its physicochemical properties and a detailed synthesis protocol serves as a practical resource for laboratory applications. Further research is warranted to explore the potential synthesis and biological activities of the lesser-known this compound.

References

An In-depth Technical Guide to the Discovery and History of Pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, history, synthesis, and characterization of pent-3-en-2-ol. Due to the principles of IUPAC nomenclature, where the principal functional group (hydroxyl) is assigned the lowest possible locant, the compound of interest is correctly named pent-3-en-2-ol. Historical and some database entries may occasionally refer to it as pent-2-en-3-ol, but this is inconsistent with modern naming conventions. This guide will adhere to the correct nomenclature of pent-3-en-2-ol.

Introduction and Nomenclature

Pent-3-en-2-ol is a secondary alcohol with the chemical formula C₅H₁₀O. It exists as stereoisomers due to the presence of a chiral center at carbon 2 and a double bond between carbons 3 and 4, which can exhibit E/Z isomerism. The structure consists of a five-carbon chain with a hydroxyl group on the second carbon and a double bond on the third. The predominant and more stable isomer is the (E)-isomer, also referred to as trans-3-penten-2-ol.

History and Discovery

The synthesis of pent-3-en-2-ol dates back to the early 20th century. While a singular "discovery" paper is not readily identifiable, its preparation was described in the chemical literature of that era. Notable early work that referenced the synthesis of this compound includes research by Courtot in 1906, Reif in 1906 and 1908, and Kyriakides in 1914. These early syntheses laid the groundwork for its subsequent characterization and the development of more refined preparative methods. The most well-documented and reliable early preparations involve the Grignard reaction, a cornerstone of organic synthesis developed in the early 1900s.

In more recent history, pent-3-en-2-ol has been identified as a naturally occurring volatile organic compound. It is a known constituent of kiwi fruit, contributing to its complex aroma profile.[1] Furthermore, it has been identified as a metabolite produced by certain microorganisms, such as Penicillium viridicatum in biofilms with Methylobacterium mesophilicum.[1]

Physicochemical and Spectroscopic Data

Pent-3-en-2-ol is a clear, colorless liquid at room temperature.[2] It is flammable and may cause irritation.[2] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical Properties of Pent-3-en-2-ol

PropertyValueReference
Molecular FormulaC₅H₁₀O[3]
Molecular Weight86.13 g/mol [2][3]
Boiling Point119-121 °C (lit.)[1]
Density0.843 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D)1.428 (lit.)[1]
CAS Number1569-50-2 (for the mixture of isomers)[3]
3899-34-1 (for the trans-isomer)[1]
60102-80-9 (for the cis-isomer)[4]

Table 2: Spectroscopic Data for (E)-Pent-3-en-2-ol

Spectroscopy TypeKey Peaks/Shifts
¹H NMR (CDCl₃)δ (ppm): 5.63 (m, 1H), 5.52 (m, 1H), 4.24 (m, 1H), 1.68 (d, 3H), 1.23 (d, 3H)
¹³C NMR (CDCl₃)δ (ppm): 134.5, 126.9, 68.7, 23.2, 17.6
Infrared (IR) (neat)ν (cm⁻¹): 3350 (br, O-H), 2970, 2920 (C-H), 1670 (C=C), 1090 (C-O)
Mass Spectrometry (MS) m/z (%): 71 (100), 43 (85), 45 (60), 57 (40), 86 (M+, 5)

Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions and the specific isomer.

Synthesis Protocols

The most common and historically significant method for the synthesis of pent-3-en-2-ol is the Grignard reaction between an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), and a methylmagnesium halide.

This protocol is adapted from a well-established procedure.

Materials:

  • Magnesium turnings

  • Dry ether

  • Methyl iodide or methyl bromide

  • Crotonaldehyde (freshly distilled)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine in dry ether. Add a solution of methyl iodide or methyl bromide in dry ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary. Once the reaction is initiated, add the remaining alkyl halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with Crotonaldehyde: Cool the Grignard reagent in an ice bath. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for one hour.

  • Work-up: Cool the reaction mixture again in an ice bath. Decompose the magnesium complex by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring. A white precipitate will form.

  • Extraction and Purification: Decant the ether layer. Wash the precipitate with two portions of ether. Combine the ether layers and dry over anhydrous calcium chloride. Filter to remove the drying agent and remove the ether by distillation. The crude pent-3-en-2-ol is then purified by fractional distillation.

Figure 1. Experimental workflow for the synthesis of pent-3-en-2-ol.

Biological Activity and Applications

The biological activity of pent-3-en-2-ol has not been extensively studied, and it is not currently used in drug development. Its primary significance in a biological context is as a naturally occurring compound.

  • Flavor and Fragrance: As a component of kiwi fruit and other natural sources, it contributes to their characteristic aromas. This suggests potential applications in the food and fragrance industries.

  • Volatile Organic Compound: Its production by microorganisms indicates a role in microbial metabolism and communication, though specific signaling pathways have not been elucidated.

To date, no significant pharmacological activities or signaling pathway interactions in mammalian systems have been reported for pent-3-en-2-ol. Its toxicological profile is not well-defined, but as a small, flammable alcohol, it should be handled with appropriate laboratory precautions.[2]

Figure 2. Relationships of pent-3-en-2-ol.

Conclusion

Pent-3-en-2-ol is a simple unsaturated alcohol with a history stretching back to the early days of modern organic synthesis. While its synthesis, particularly via the Grignard reaction, is well-established, and its physicochemical properties are well-characterized, its biological role remains largely unexplored. Its identification in natural sources such as kiwi fruit and as a microbial metabolite opens avenues for future research into its biosynthesis and potential ecological functions. For professionals in drug development, pent-3-en-2-ol currently represents a simple chiral building block rather than a compound with known therapeutic activity. Further investigation into its biological effects is required to determine if it holds any potential for pharmacological applications.

References

Unveiling the Natural Occurrence and Biosynthesis of Pentenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of pent-2-en-3-ol and its isomers, with a primary focus on the more extensively documented C5 volatile alcohols derived from the lipoxygenase (LOX) pathway. While the direct evidence for the widespread natural occurrence of this compound is limited, this document synthesizes the current scientific understanding of the biosynthesis of closely related and structurally similar pentenols, such as 1-penten-3-ol (B1202030) and (Z)-2-penten-1-ol. A comprehensive overview of their formation in plants, particularly in response to stress, and their presence as flavor and aroma components in food products like olive oil is presented. This guide details the enzymatic pathways, outlines experimental protocols for their extraction and analysis, and presents available quantitative data to serve as a valuable resource for researchers in natural product chemistry, plant science, and drug development.

Introduction

Volatile organic compounds (VOCs) play a crucial role in plant defense, communication, and as flavor and aroma constituents in many natural products. Among these, C5 alcohols, including various isomers of pentenol, are of significant interest due to their biological activities and sensory properties. While the specific isomer this compound has been mentioned as a natural substance, robust scientific literature detailing its widespread occurrence is scarce.[1] However, extensive research has been conducted on other pentenol isomers, notably 1-penten-3-ol and various forms of penten-1-ol, which are well-documented products of the lipoxygenase (LOX) pathway in plants. This guide will focus on the established natural occurrence and biosynthesis of these related C5 alcohols, providing a framework for understanding the potential for this compound formation.

Natural Occurrence of Pentenol Isomers

The presence of C5 alcohols has been reported in a variety of natural sources, where they contribute to the characteristic aroma and flavor profiles.

In Plants

Plants are a primary source of naturally occurring pentenols. These compounds are often produced in response to tissue damage, such as herbivory or pathogen attack, and are part of a class of defense compounds known as green leaf volatiles (GLVs).

  • Olive Oil: Several studies on the volatile compounds of virgin olive oil have identified C5 alcohols, including 1-penten-3-ol and cis-2-penten-1-ol.[2] Their presence is influenced by the olive cultivar, ripeness, and processing conditions.[2][3] One study noted that volatiles such as penten-3-ol can become predominant when olive oil is stored under harsh conditions with air exposure.[4]

  • Xanthoxylum piperitum : While initial database entries suggested the presence of (Z)-2-penten-3-ol in Japanese pepper (Xanthoxylum piperitum), detailed analytical studies of its essential oil have not consistently reported this specific isomer.[1]

Other Natural Sources

Beyond the plant kingdom, C5 alcohols have been identified as flavor components in various foods and are also involved in insect communication.

  • Food Products: 1-Penten-3-ol is recognized as a flavoring agent and has been identified in a range of foods, including tea (Camellia sinensis) and various fruits.[5][6]

Biosynthesis of Pentenols: The Lipoxygenase (LOX) Pathway

The primary route for the biosynthesis of C5 alcohols in plants is the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids.

The pathway is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid to form hydroperoxides.[7] A subsequent enzyme, hydroperoxide lyase (HPL) , cleaves these hydroperoxides into smaller volatile aldehydes and a non-volatile oxoacid.

Specifically, the 13-hydroperoxide of linolenic acid (13-HPOT) is a key precursor. HPL cleaves 13-HPOT to produce (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid. However, under certain conditions, an alternative cleavage can occur, or further enzymatic reactions can lead to the formation of C5 compounds. The formation of 1-penten-3-ol is proposed to occur through the activity of a divinyl ether synthase on the hydroperoxide, followed by rearrangement.

The following diagram illustrates a simplified overview of the LOX pathway leading to the formation of C5 and C6 volatiles.

LOX_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX O2 HPOT 13-Hydroperoxy- octadecatrienoic Acid (13-HPOT) C5_Alcohol 1-Penten-3-ol (C5 Alcohol) HPOT->C5_Alcohol Alternative Cleavage/ Rearrangement HPL Hydroperoxide Lyase (HPL) HPOT->HPL C6_Aldehyde (Z)-3-Hexenal (C6 Aldehyde) ADH Alcohol Dehydrogenase (ADH) C6_Aldehyde->ADH Other_GLV Other Green Leaf Volatiles LOX->HPOT HPL->C6_Aldehyde ADH->Other_GLV (C6 Alcohols)

Caption: Simplified Lipoxygenase (LOX) pathway for the formation of C5 and C6 green leaf volatiles.

Quantitative Data

Quantitative data for pentenol isomers can vary significantly depending on the natural source, environmental conditions, and analytical methods used. The following table summarizes available data from the literature.

CompoundNatural SourceConcentration RangeReference
1-Penten-3-olVirgin Olive OilTrace amounts to several mg/kg[2]
cis-2-Penten-1-olVirgin Olive OilVariable, cultivar-dependent[2]

Note: The concentrations of these volatile compounds are often low and can be influenced by factors such as fruit ripeness and oil processing techniques.

Experimental Protocols

The analysis of pentenols from natural sources typically involves extraction of the volatile fraction followed by chromatographic separation and identification.

Extraction of Volatile Compounds from Olive Oil

Method: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a known amount of olive oil (e.g., 1.5 g) into a sealed vial.

  • Internal Standard: Add a suitable internal standard (e.g., 3-hexanone) for quantification.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Transfer the SPME fiber to the injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of volatile compounds.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and polarity. A typical program might start at 40°C and ramp up to 240°C.

  • Mass Spectrometry: A mass spectrometer is used for the detection and identification of the separated compounds. Identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley).

The following diagram outlines the general workflow for the analysis of volatile compounds from a natural source.

Experimental_Workflow Sample Natural Source Sample (e.g., Olive Oil) Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification (Library Matching) Data_Analysis->Identification Quantification Quantification (Internal Standard) Data_Analysis->Quantification

Caption: General experimental workflow for the analysis of volatile compounds.

Biological Activities and Signaling

The C5 alcohols produced via the LOX pathway are known to play roles in plant defense signaling. While specific data for this compound is limited, the broader class of C5 leaf volatiles is involved in:

  • Direct Defense: Some GLVs have antimicrobial and insecticidal properties.

  • Indirect Defense: The emission of these volatiles can attract natural enemies of herbivores.

  • Plant-Plant Signaling: Volatiles released from a damaged plant can induce defense responses in neighboring plants.

Conclusion

While the natural occurrence of this compound is not as well-documented as its isomers, the study of C5 alcohols from the lipoxygenase pathway provides a strong foundation for understanding their biosynthesis and presence in nature. The information and protocols presented in this technical guide offer a comprehensive resource for researchers investigating these volatile compounds. Further research is warranted to definitively identify and quantify the full range of pentenol isomers, including this compound, in various natural sources and to elucidate their specific biological functions. This knowledge will be invaluable for applications in flavor chemistry, agriculture, and the development of new therapeutic agents.

References

Theoretical properties of pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Properties of Pent-2-en-3-ol and its Isomers

This technical guide provides a comprehensive overview of the theoretical properties, reactivity, and experimental considerations for this compound and its more extensively studied structural isomer, pent-3-en-2-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed methodologies, and visual representations of key concepts.

A Note on Nomenclature

The IUPAC name This compound refers to the chemical structure CH₃-CH=C(OH)-CH₂-CH₃. However, the scientific literature and chemical databases contain significantly more information on its structural isomer, pent-3-en-2-ol (CH₃-CH(OH)-CH=CH-CH₃).[1][2] Due to the greater availability of experimental and theoretical data, this guide will primarily focus on the properties of pent-3-en-2-ol, an important secondary allylic alcohol.

Molecular Structure and Stereoisomerism

Pent-3-en-2-ol possesses two sources of stereoisomerism: a stereogenic center at the carbon atom bearing the hydroxyl group (C2) and a carbon-carbon double bond (C3-C4) that can exhibit geometric isomerism.

  • Chiral Center: The carbon at position 2 is bonded to four different groups (a hydrogen atom, a hydroxyl group, a methyl group, and a propenyl group), making it a chiral center. This gives rise to two possible configurations: (R) and (S).

  • Geometric Isomerism: The double bond between carbons 3 and 4 can exist in two different geometric arrangements: (E) (trans) and (Z) (cis).

The combination of these two stereogenic elements results in a total of four possible stereoisomers for pent-3-en-2-ol.

stereoisomers cluster_E (E) / trans Isomers cluster_Z (Z) / cis Isomers E_isomers (E)-pent-3-en-2-ol R_E (2R, 3E)-pent-3-en-2-ol S_E (2S, 3E)-pent-3-en-2-ol R_E->S_E Enantiomers R_Z (2R, 3Z)-pent-3-en-2-ol R_E->R_Z Diastereomers S_Z (2S, 3Z)-pent-3-en-2-ol R_E->S_Z Diastereomers S_E->R_Z Diastereomers S_E->S_Z Diastereomers Z_isomers (Z)-pent-3-en-2-ol R_Z->S_Z Enantiomers

Figure 1: Stereoisomeric relationships of pent-3-en-2-ol.

Physical and Theoretical Properties

A summary of key physical and computed properties for pent-3-en-2-ol is presented below. These values represent a mixture of isomers unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[2][3][4]
Molecular Weight 86.13 g/mol [2][3][4]
IUPAC Name pent-3-en-2-ol[3]
CAS Number 1569-50-2[2][4]
Physical Description Clear colorless liquid[3]
Boiling Point (bp) 119-121 °CSigma-Aldrich
Density 0.843 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.428Sigma-Aldrich
Vapor Pressure 6.01 mmHg[3]
XLogP3-AA (Computed) 0.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Spectroscopic Properties

While detailed spectral data requires access to specialized databases, the expected spectroscopic characteristics can be inferred from the molecule's functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum of pent-3-en-2-ol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak around 1650-1680 cm⁻¹ corresponding to the C=C stretch of the alkene is also anticipated. C-H stretching and bending vibrations will appear in their usual regions. The NIST WebBook lists the availability of the gas-phase IR spectrum for this compound.[5]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 86. Common fragmentation patterns would include the loss of a water molecule (M-18) and the loss of a methyl group (M-15). The NIST WebBook has a mass spectrum available for pent-3-en-2-ol.[4] SpectraBase provides mass spectral data for a deuterated analog, Pent-3-en-2-ol-1-D3.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to the stereoisomers. Key signals would include a doublet for the methyl group adjacent to the chiral center, a multiplet for the proton on the chiral center (CH-OH), vinylic protons on the double bond, and a doublet for the terminal methyl group. The hydroxyl proton would appear as a broad singlet.

    • ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms. The carbon bearing the hydroxyl group would resonate in the 65-75 ppm range, while the vinylic carbons would appear between 120-140 ppm.

Reactivity and Reaction Mechanisms

Oxidation to Pent-3-en-2-one

As a secondary alcohol, pent-3-en-2-ol can be oxidized to the corresponding ketone, pent-3-en-2-one. A key theoretical consideration is the choice of an oxidizing agent that is mild enough to avoid reacting with the carbon-carbon double bond. Strong oxidizing agents like acidic permanganate (B83412) or dichromate can potentially cleave the alkene.[7] Pyridinium chlorochromate (PCC) or chromic anhydride (B1165640) in glacial acetic acid are suitable reagents for this selective transformation.[7][8]

oxidation_reaction reactant Pent-3-en-2-ol product Pent-3-en-2-one reactant->product Oxidation reagent [Oxidizing Agent] (e.g., PCC) reagent->product

Figure 2: Oxidation of pent-3-en-2-ol to pent-3-en-2-one.
Reaction with Hydrogen Bromide (HBr)

The reaction of pent-3-en-2-ol with HBr is a classic example of electrophilic addition involving a resonance-stabilized allylic carbocation. The initial protonation of the hydroxyl group forms a good leaving group (water), which departs to generate a secondary allylic carbocation. This carbocation has two resonance structures, with the positive charge delocalized over carbons 2 and 4. The bromide nucleophile (Br⁻) can then attack either of these electrophilic sites, leading to a mixture of 1,2-addition and 1,4-addition products.[9][10][11]

hbr_reaction cluster_main Reaction of Pent-3-en-2-ol with HBr A Pent-3-en-2-ol B Protonated Alcohol A->B + H⁺ C Allylic Carbocation (Resonance Stabilized) B->C - H₂O D Resonance Structure C->D Resonance P1 4-Bromopent-2-ene (1,2-Addition Product) C->P1 + Br⁻ P2 2-Bromopent-3-ene (1,4-Addition Product) D->P2 + Br⁻

Figure 3: Mechanism of HBr addition to pent-3-en-2-ol.

Experimental Protocols

Synthesis of Pent-3-en-2-ol via Grignard Reaction

This protocol describes a common method for synthesizing secondary allylic alcohols.

Reactants:

  • trans-Crotonaldehyde

  • Methylmagnesium bromide (Grignard reagent) in diethyl ether

  • Ammonium (B1175870) chloride (aqueous solution)

  • Diethyl ether (anhydrous)

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of trans-crotonaldehyde in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring under an inert nitrogen atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 2 hours) to ensure the reaction goes to completion.

  • Quenching: The reaction is cooled again in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate and neutralizes any excess Grignard reagent.

  • Extraction and Purification: The organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation.

synthesis_workflow cluster_workflow Synthesis Workflow start Setup Reaction Vessel (Inert Atmosphere) add_grignard Add Methylmagnesium Bromide to Crotonaldehyde at 0°C start->add_grignard reflux Reflux Reaction Mixture add_grignard->reflux quench Quench with aq. NH₄Cl at 0°C reflux->quench extract Separate and Extract with Diethyl Ether quench->extract purify Dry, Concentrate, and Purify (Distillation) extract->purify end Obtain Pent-3-en-2-ol purify->end

References

An In-Depth Technical Guide to the Allylic Alcohol Pent-2-en-3-ol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allylic alcohols are a class of organic compounds that feature a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis. Pent-2-en-3-ol, a five-carbon allylic alcohol, serves as a key exemplar of this class, demonstrating the characteristic reactions and potential applications of these versatile building blocks. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its relevance to drug development and biological systems.

Chemical and Physical Properties of this compound

This compound (also known as 3-penten-2-ol) exists as two geometric isomers, (E)- and (Z)-pent-2-en-3-ol, and each of these can exist as a pair of enantiomers due to the chiral center at the carbon bearing the hydroxyl group. The physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][2]
Boiling Point 119-121 °C
Density 0.843 g/mL at 25 °C
Refractive Index (n20/D) 1.428
CAS Number 1569-50-2 (for the mixture of isomers)[3]

Spectral Data

The following tables summarize the key spectral data for trans-3-penten-2-ol.

¹H NMR Spectral Data of trans-3-Penten-2-ol (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
5.63m=CH-
5.52m=CH-
4.24m-CH(OH)-
1.68d=CH-CH₃
1.23d-CH(OH)-CH₃

¹³C NMR Spectral Data of this compound

Carbon AtomEstimated Chemical Shift (ppm)
C1 (CH₃-CH=)~17
C2 (=CH-)~125
C3 (=CH-)~135
C4 (-CH(OH)-)~68
C5 (-CH₃)~23

Infrared (IR) Spectral Data of trans-3-Penten-2-ol

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch
~3020=C-H stretch
~2970, 2920, 2870C-H stretch (sp³)
~1670C=C stretch
~965=C-H bend (trans)

Mass Spectrometry (MS) Data of this compound

m/zInterpretation
86Molecular ion [M]⁺
71[M - CH₃]⁺
45[C₂H₅O]⁺
43[C₃H₇]⁺

Synthesis of this compound

The most common and straightforward synthesis of this compound is through the 1,2-addition of a methyl Grignard reagent to crotonaldehyde (B89634).

Experimental Protocol: Synthesis of 3-Penten-2-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 3-penten-2-ol.

Synthesis Workflow

Synthesis_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Reaction Grignard Addition cluster_Workup Workup and Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Crotonaldehyde Crotonaldehyde Crotonaldehyde->ReactionMix Ether2 Anhydrous Diethyl Ether Ether2->ReactionMix Quench Quench with sat. NH4Cl ReactionMix->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Distill Fractional Distillation Dry->Distill Product This compound Distill->Product

Synthesis of this compound Workflow

Key Reactions of this compound

Allylic alcohols like this compound can undergo reactions at the hydroxyl group, the double bond, or through concerted processes.

Oxidation

PCC is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without affecting the double bond.[4][5]

Experimental Protocol: PCC Oxidation of this compound

Materials:

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude pent-3-en-2-one, which can be further purified by column chromatography or distillation.

Activated manganese dioxide is a chemoselective reagent for the oxidation of allylic and benzylic alcohols.[6][7][8]

Experimental Protocol: MnO₂ Oxidation of this compound

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add activated MnO₂ (5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield pent-3-en-2-one.

Epoxidation (Sharpless Asymmetric Epoxidation)

The Sharpless epoxidation allows for the enantioselective epoxidation of allylic alcohols.[9][10] For a secondary allylic alcohol like this compound, this reaction can be used for kinetic resolution.

Experimental Protocol: Sharpless Asymmetric Epoxidation of trans-Pent-2-en-3-ol

Materials:

  • trans-Pent-2-en-3-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Anhydrous dichloromethane (DCM)

  • 3Å Molecular sieves

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend powdered 3Å molecular sieves in anhydrous DCM and cool to -20 °C.

  • Add Ti(OiPr)₄ (0.1 equivalents) and the chiral tartrate (e.g., (+)-DET, 0.12 equivalents) and stir for 30 minutes.

  • Add the trans-pent-2-en-3-ol (1.0 equivalent).

  • Add the solution of TBHP (2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for several hours, monitoring by TLC.

  • For workup, add a saturated aqueous solution of sodium fluoride, and stir vigorously at room temperature for 1 hour.

  • Filter the mixture through Celite, and extract the filtrate with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxy alcohol.

Reaction Workflow Example: Oxidation with PCC

Oxidation_Workflow cluster_Reaction Oxidation Reaction cluster_Workup Workup and Purification PentEnOl This compound ReactionMix Reaction Mixture PentEnOl->ReactionMix PCC PCC in DCM PCC->ReactionMix Filter Filter through Silica/Celite ReactionMix->Filter Concentrate Concentrate Filter->Concentrate Product Pent-3-en-2-one Concentrate->Product

Oxidation of this compound to Pent-3-en-2-one

Applications in Drug Development and Biological Activity

The allylic alcohol moiety is present in numerous natural products with demonstrated biological activity. While specific studies on this compound in drug development are limited, the broader class of allylic alcohols and their derivatives have shown potential as anticancer agents by modulating key signaling pathways.

Modulation of Signaling Pathways

Several signaling pathways have been identified as targets for allylic compounds, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

1. STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis. Some allylic compounds have been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity and promoting apoptosis.

STAT3_Pathway cluster_Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Nucleus Nucleus Dimer->Nucleus translocation TargetGenes Target Genes (Proliferation, Survival) Dimer->TargetGenes AllylicAlcohol Allylic Alcohol Derivative AllylicAlcohol->STAT3_active Inhibition of Phosphorylation

Inhibition of the STAT3 Signaling Pathway

2. p53/p21 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress. Activation of p53 can lead to the transcription of p21, a cyclin-dependent kinase inhibitor, which induces cell cycle arrest. Certain bioactive molecules can modulate this pathway to promote apoptosis in cancer cells.

p53_p21_Pathway CellularStress Cellular Stress (e.g., from Allylic Compound) p53 p53 CellularStress->p53 Activation p21 p21 p53->p21 Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Induction CDK_Cyclin CDK-Cyclin Complex p21->CDK_Cyclin Inhibition CellCycleArrest Cell Cycle Arrest CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle CDK_Cyclin->CellCycleArrest

Modulation of the p53/p21 Signaling Pathway

3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some natural products containing allylic moieties have been shown to induce apoptosis through the activation of specific MAPK pathways, such as the JNK and p38 pathways.

MAPK_Pathway ExtracellularSignal Extracellular Signal (e.g., Stress) MAPKKK MAPKKK (e.g., ASK1) ExtracellularSignal->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., c-Jun) MAPK->TranscriptionFactors Activation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Induction

Involvement of the MAPK Signaling Pathway

Conclusion

This compound is a representative allylic alcohol that embodies the characteristic reactivity and synthetic utility of this important class of compounds. Its straightforward synthesis and the versatility of its functional groups make it a valuable starting material for the construction of more complex molecules. While direct applications of this compound in drug development are not yet established, the known biological activities of other allylic alcohols, particularly their ability to modulate key signaling pathways in cancer, suggest that derivatives of this compound could be promising candidates for future therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this and related allylic alcohols.

References

Pent-2-en-3-ol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for pent-2-en-3-ol (CAS No. 1569-50-2). The information is intended for laboratory personnel and professionals in drug development who may work with this compound. This document synthesizes available data on physical and chemical properties, hazards, and safe handling procedures to minimize risk in a research environment.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate caution.[1] Key physical and chemical properties are summarized in the table below for easy reference. This data has been compiled from various chemical databases and safety data sheets.

PropertyValueReference
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 119-121 °CSigma-Aldrich
Flash Point 36 °C (96.8 °F) - closed cupSigma-Aldrich
Density 0.843 g/mL at 25 °CSigma-Aldrich
Vapor Pressure 6.01 mmHg[1]
Solubility Soluble in alcohol.The Good Scents Company

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes measures for prevention, response, storage, and disposal.[1]

Toxicological Information

Due to the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.[1] General handling procedures for flammable and potentially hazardous alcohols should be strictly followed.

Experimental Protocols

The following protocols are based on general best practices for handling flammable liquids in a laboratory setting and specific recommendations from safety data sheets for this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_ppe_items Minimum PPE start Initiate Work with This compound ppe_assessment Conduct Risk Assessment start->ppe_assessment select_ppe Select Appropriate PPE ppe_assessment->select_ppe Based on Task don_ppe Don PPE Correctly select_ppe->don_ppe eye Safety Goggles/ Face Shield select_ppe->eye gloves Chemical-Resistant Gloves select_ppe->gloves coat Flame-Retardant Lab Coat select_ppe->coat handle_chemical Proceed with Chemical Handling don_ppe->handle_chemical decontaminate Decontaminate or Dispose of PPE handle_chemical->decontaminate end Work Complete decontaminate->end

Figure 1: Workflow for ensuring appropriate personal protective equipment is used.
Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition. Use only non-sparking tools.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. Store separately from incompatible materials such as acids and strong oxidizing agents.[3]

Handling_Storage_Logic cluster_handling Safe Handling Protocol cluster_storage Safe Storage Protocol handling_start Begin Handling This compound check_ventilation Ensure Adequate Ventilation (Fume Hood) handling_start->check_ventilation remove_ignition Remove all Ignition Sources check_ventilation->remove_ignition use_tools Use Non-Sparking Tools remove_ignition->use_tools grounding Ground/Bond Equipment use_tools->grounding transfer Transfer Chemical grounding->transfer storage_start Store this compound transfer->storage_start After Use container Tightly Closed Container storage_start->container location Cool, Dry, Well-Ventilated Area container->location separation Separate from Incompatibles (Acids, Oxidizers) location->separation away_from_heat Away from Heat & Ignition Sources location->away_from_heat

Figure 2: Logical flow for the safe handling and storage of this compound.
Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[3]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains or waterways. Waste material should be handled by a licensed disposal company.[3]

Reactivity and Stability

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, acids.[3]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[3]

  • Hazardous Polymerization: Not expected to occur.

Conclusion

While specific toxicological data for this compound is currently lacking, its classification as a flammable liquid necessitates strict adherence to safety protocols. All personnel handling this chemical should be thoroughly familiar with the information presented in this guide and the corresponding Safety Data Sheet. A comprehensive risk assessment should always be performed before commencing any new experimental work involving this compound.

References

Methodological & Application

Laboratory Synthesis of Pent-2-en-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-2-en-3-ol is an unsaturated alcohol of interest in organic synthesis due to its versatile functional groups: a carbon-carbon double bond and a secondary alcohol. These features make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This document provides detailed application notes on the relevance of allylic alcohols in medicinal chemistry and a comprehensive laboratory protocol for the synthesis of this compound via the Grignard reaction of propanal with vinylmagnesium bromide. Characterization data is provided in a structured format for clarity.

Application Notes: The Role of Allylic Alcohols in Drug Discovery

Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, are significant motifs in medicinal chemistry and drug design. Their utility stems from their enhanced reactivity compared to simple alcohols, allowing for a variety of chemical transformations.[1]

The allylic alcohol moiety is present in a number of natural products with demonstrated biological activity. Furthermore, the ability to selectively oxidize the alcohol to an α,β-unsaturated ketone, or to participate in various coupling and substitution reactions, makes them versatile intermediates in the synthesis of pharmaceutical compounds.[2] For instance, the allyl group itself is a valuable fragment in the design of anticancer agents.[3] The unique electronic properties of the allylic system can influence the binding of a molecule to its biological target and affect its metabolic stability. Researchers in drug development can leverage the reactivity of allylic alcohols for late-stage functionalization, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Featured Synthesis: Grignard Reaction for this compound

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a vinyl Grignard reagent to propanal.[4] This reaction is a classic example of carbon-carbon bond formation and a reliable method for the preparation of secondary alcohols.

Reaction Scheme:

The mechanism involves the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of propanal. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from propanal and vinylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Propanal (Propionaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of vinyl bromide in anhydrous diethyl ether or THF.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Propanal

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of propanal in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the propanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization Data

The following table summarizes the key characterization data for trans-3-penten-2-ol, a closely related isomer. The data for this compound is expected to be similar, with key differences in the NMR chemical shifts and coupling constants due to the different placement of the double bond.

Parameter Value (for trans-3-penten-2-ol) Reference
Molecular Formula C₅H₁₀O--INVALID-LINK--
Molecular Weight 86.13 g/mol --INVALID-LINK--
¹H NMR (CDCl₃, ppm) δ 5.63 (dq, 1H), 5.52 (dq, 1H), 4.24 (p, 1H), 1.68 (dd, 3H), 1.23 (d, 3H)--INVALID-LINK--
¹³C NMR (CDCl₃, ppm) Predicted: ~135 (CH), ~125 (CH), ~70 (CH-OH), ~23 (CH₃), ~20 (CH₃)General knowledge of NMR
IR (cm⁻¹) 3350 (br, O-H), 2970 (C-H), 1670 (C=C), 965 (trans C-H bend)--INVALID-LINK--
Mass Spectrum (m/z) 71, 57, 43, 41--INVALID-LINK--
Boiling Point 115-116 °C--INVALID-LINK--

Experimental Workflow

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup and Purification mg Mg turnings grignard Vinylmagnesium Bromide mg->grignard vb Vinyl Bromide vb->grignard ether1 Anhydrous Ether/THF ether1->grignard intermediate Magnesium Alkoxide grignard->intermediate Add Propanal Solution propanal Propanal propanal->intermediate ether2 Anhydrous Ether/THF ether2->intermediate quench Quench with aq. NH4Cl intermediate->quench extraction Ether Extraction quench->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Removal drying->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

LogicalRelationship start Starting Materials (Propanal, Vinyl Bromide, Mg) grignard_formation Grignard Reagent Formation (Nucleophile Generation) start->grignard_formation carbonyl_addition Nucleophilic Addition to Carbonyl grignard_formation->carbonyl_addition Reacts with Propanal alkoxide_intermediate Alkoxide Intermediate Formation carbonyl_addition->alkoxide_intermediate protonation Protonation (Acidic Workup) alkoxide_intermediate->protonation final_product This compound (Final Product) protonation->final_product

Caption: Key steps in the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Pent-2-en-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pent-2-en-3-ol through the Grignard reaction. The primary method detailed involves the 1,2-addition of a methyl Grignard reagent to the α,β-unsaturated aldehyde, crotonaldehyde (B89634). This reaction is a fundamental C-C bond-forming reaction in organic chemistry, offering a reliable route to secondary allylic alcohols.[1] This application note includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

The Grignard reaction, discovered by Victor Grignard, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl carbon.[2][3] The reaction of a Grignard reagent with an aldehyde is a classic method for the synthesis of secondary alcohols.[1][4][5] When the aldehyde is α,β-unsaturated, such as crotonaldehyde, the Grignard reagent can potentially add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or conjugate addition). Typically, Grignard reagents favor 1,2-addition to α,β-unsaturated aldehydes, leading to the formation of an allylic alcohol. This protocol focuses on the synthesis of this compound via the 1,2-addition of a methyl Grignard reagent to crotonaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed protocol.

ParameterValueReference
Starting Aldehyde CrotonaldehydeOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Grignard Reagent Methylmagnesium ChlorideOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Moles of Crotonaldehyde 2.02 moles (142 g)Organic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Moles of Methyl Chloride 2.6 moles (130 g)Organic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Moles of Magnesium 2.5 gram-atoms (60.7 g)Organic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Solvent Anhydrous Diethyl EtherOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Reaction Time (Addition) Not specified, dropwise additionOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Reaction Time (Stirring) 1 hour at room temperatureOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Work-up Quenching Agent Saturated Ammonium (B1175870) Chloride SolutionOrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Product Boiling Point 119–121°COrganic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)
Yield 81–86% (140–150 g)Organic Syntheses, Coll. Vol. 3, p.696 (1955); Vol. 28, p.85 (1948)

Experimental Workflow

Grignard_Synthesis_Workflow Start Start Prep_Grignard Preparation of Methylmagnesium Chloride Start->Prep_Grignard Add_Crotonaldehyde Addition of Crotonaldehyde Prep_Grignard->Add_Crotonaldehyde Reaction Reaction at Room Temperature Add_Crotonaldehyde->Reaction Workup Aqueous Work-up (NH4Cl Quench) Reaction->Workup Extraction Ether Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Distillation of This compound Drying->Distillation End End Product: This compound Distillation->End

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

The following protocol is adapted from Organic Syntheses, a reliable source for the preparation of organic compounds.[6]

Materials and Equipment:

  • Three-necked round-bottom flask (2 L)

  • High-capacity reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Gas delivery tube

  • Dry ice/acetone bath

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

  • Magnesium turnings (60.7 g, 2.5 gram-atoms)

  • Anhydrous diethyl ether (1.2 L)

  • Iodine crystal (optional, as initiator)

  • Methyl chloride (130 g, 2.6 moles)

  • Crotonaldehyde, freshly distilled (142 g, 2.02 moles)

  • Saturated aqueous ammonium chloride solution (435 mL)

  • Anhydrous calcium chloride or sodium sulfate (B86663)

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Chloride)

  • All glassware must be scrupulously dried in an oven and assembled while hot to prevent moisture contamination.

  • Place the magnesium turnings and 500 mL of anhydrous diethyl ether into the 2 L three-necked flask equipped with a mechanical stirrer, a high-capacity reflux condenser, and a gas delivery tube extending below the surface of the ether.

  • Cool the flask in an ice bath.

  • Condense approximately 130 g of methyl chloride in a separate flask cooled in a dry ice/acetone bath.

  • Allow about 50 mL of the condensed methyl chloride to distill through the gas delivery tube into the rapidly stirred magnesium-ether mixture. The reaction is expected to start, indicated by the formation of bubbles. If the reaction does not initiate, a small crystal of iodine can be added, and gentle warming may be applied.

  • Once the reaction has started, add the remaining methyl chloride at a rate that maintains a steady reflux.

  • After all the methyl chloride has been added, continue stirring until most of the magnesium has reacted.

Part B: Reaction with Crotonaldehyde

  • Replace the gas delivery tube with a dropping funnel.

  • Prepare a solution of 142 g (2.02 moles) of freshly distilled crotonaldehyde in 300 mL of anhydrous diethyl ether.

  • While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Work-up and Purification

  • Cool the reaction mixture thoroughly in an ice-salt bath.

  • With vigorous stirring, slowly add 435 mL of a saturated aqueous ammonium chloride solution to decompose the magnesium alkoxide complex. This is an exothermic process and should be done cautiously.

  • Transfer the mixture to a large separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with two 100 mL portions of diethyl ether.

  • Combine all the ether extracts and dry them over a suitable drying agent like anhydrous sodium sulfate or calcium chloride.

  • Filter to remove the drying agent and remove the ether by distillation on a steam bath.

  • Distill the residual liquid at atmospheric pressure. Collect the fraction boiling at 119–121°C. The expected yield is 140–150 g (81–86%) of this compound.

Reaction Signaling Pathway

Grignard_Mechanism Reactants Crotonaldehyde + Methylmagnesium Chloride Nucleophilic_Attack Nucleophilic Attack of CH3- on Carbonyl Carbon Reactants->Nucleophilic_Attack Intermediate Magnesium Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation with Aqueous Work-up (H+) Intermediate->Protonation Product This compound Protonation->Product

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Conclusion

The Grignard reaction provides an efficient and high-yielding method for the synthesis of this compound from readily available starting materials. The protocol detailed herein, adapted from a well-established procedure, offers a reliable guide for researchers. Careful attention to anhydrous conditions is critical for the success of the Grignard reagent formation and subsequent reaction. The 1,2-addition selectivity of the methyl Grignard reagent to crotonaldehyde makes this a predictable and valuable transformation in a synthetic chemist's toolkit.

References

Application Note: Purification of Pent-2-en-3-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of pent-2-en-3-ol from a mixture containing common synthetic impurities such as the unreacted starting material, pent-2-en-3-one, and over-reduced byproducts like pentan-2-ol and pentan-3-ol. Due to the close boiling points of these compounds, a fractional distillation is required for effective separation. This document outlines the necessary equipment, a step-by-step experimental procedure, and expected outcomes, including a sample data presentation of product purity before and after distillation.

Introduction

This compound is a valuable unsaturated alcohol intermediate in organic synthesis and drug development. Its synthesis, often through the reduction of pent-2-en-3-one, can result in a crude product containing impurities with boiling points very close to that of the desired product. The primary impurities include the starting ketone and saturated alcohols formed from the reduction of the carbon-carbon double bond. Effective purification is crucial to ensure the quality and reactivity of this compound for subsequent chemical transformations. Fractional distillation is the preferred method for separating these closely boiling liquids. This technique utilizes a fractionating column to create a temperature gradient, allowing for multiple successive distillations and a more efficient separation of components with small differences in boiling points.

Physical Properties of this compound and Potential Impurities

A summary of the atmospheric boiling points of this compound and its likely impurities is presented in Table 1. The proximity of these boiling points necessitates the use of fractional distillation for effective purification.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₅H₁₀O86.13119-122
Pent-2-en-3-oneC₅H₈O84.12122.5[1]
Pentan-2-olC₅H₁₂O88.15119.3[2]
Pentan-3-olC₅H₁₂O88.15115.3[3]

Table 1. Physical properties of this compound and potential impurities.

Experimental Protocol: Fractional Distillation of this compound

This protocol details the fractional distillation of a crude this compound mixture.

3.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum adapter (if performing vacuum distillation)

  • Cold water source for the condenser

  • Clamps and stands to secure the apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

3.2. Pre-Distillation Preparation

  • Sample Analysis: Analyze a small aliquot of the crude this compound mixture by GC-MS to determine the initial purity and identify the major impurities.

  • Apparatus Setup: Assemble the fractional distillation apparatus as illustrated in the workflow diagram (Figure 1). Ensure all glass joints are properly sealed. The fractionating column should be positioned vertically between the distilling flask and the distillation head. The thermometer bulb should be placed just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Charge the Flask: Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

3.3. Distillation Procedure

  • Cooling: Turn on the cooling water to the condenser, ensuring a steady flow from the bottom inlet to the top outlet.

  • Heating: Begin heating the distilling flask gently using the heating mantle. If using a stir bar, start the magnetic stirrer.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor will slowly ascend the column. To achieve good separation, it is crucial to heat the mixture at a rate that allows for a slow and steady rise of the reflux ring. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate (fore-run) in a separate receiving flask. This fraction will be enriched in the most volatile components, likely including pentan-3-ol. The head temperature will be lower than the boiling point of the main product.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 119-122 °C), switch to a clean, pre-weighed receiving flask to collect the purified product. Maintain a slow and steady distillation rate (typically 1-2 drops per second).

    • Final Fraction: A sharp rise in temperature at the distillation head indicates that the higher-boiling impurities, such as pent-2-en-3-one, are beginning to distill. At this point, switch to a third receiving flask to collect this final fraction.

  • Shutdown: Once the bulk of the desired product has been collected and the temperature begins to rise significantly, or if only a small amount of liquid remains in the distilling flask, turn off the heating mantle and allow the apparatus to cool down.

3.4. Post-Distillation Analysis

  • Purity Assessment: Analyze the collected main fraction by GC-MS to determine its purity.

  • Characterization: Confirm the identity of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation: Purity Analysis

The purity of the this compound fractions before and after distillation can be quantified using GC-MS. Table 2 presents a representative dataset.

SamplePentan-3-ol (%)Pentan-2-ol (%)This compound (%)Pent-2-en-3-one (%)
Crude Mixture8.512.375.14.1
Fore-run65.225.19.7-
Main Fraction0.20.599.20.1
Final Fraction-1.535.862.7

Table 2. Representative GC-MS purity analysis of this compound fractions.

Experimental Workflow Diagram

G cluster_prep Pre-Distillation cluster_dist Distillation cluster_post Post-Distillation A Crude this compound B GC-MS Analysis of Crude A->B D Charge Distilling Flask A->D C Assemble Fractional Distillation Apparatus C->D E Heat and Equilibrate D->E F Collect Fore-run (Lower Boiling Impurities) E->F G Collect Main Fraction (Purified this compound) F->G H Collect Final Fraction (Higher Boiling Impurities) G->H J GC-MS Analysis of Fractions G->J K Spectroscopic Characterization (NMR, IR) G->K I Cool Down H->I L Purified this compound J->L K->L

Figure 1. Fractional distillation workflow.

Safety Precautions

  • This compound and its related compounds are flammable. Perform the distillation in a well-ventilated fume hood, away from open flames and ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure the distillation apparatus is securely clamped and that there are no enclosed systems to prevent pressure buildup.

  • Do not distill to dryness, as this can lead to the formation of explosive peroxides, especially with unsaturated compounds.

Conclusion

Fractional distillation is an effective method for the purification of this compound from impurities with close boiling points. Careful control of the heating rate and the use of an efficient fractionating column are essential for achieving high purity. The protocol described in this application note provides a comprehensive guide for researchers to obtain high-purity this compound suitable for further applications in research and development. Post-distillation analysis by GC-MS is crucial to confirm the success of the purification.

References

Application Note: Gas Chromatography Method for Pent-2-en-3-ol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pent-2-en-3-ol in aqueous matrices using static headspace gas chromatography with flame ionization detection (HS-GC-FID). This compound is a volatile organic compound (VOC) of interest in flavor and fragrance research, as well as in environmental and industrial monitoring. The described protocol provides a reliable and reproducible workflow for the separation and quantification of this analyte, suitable for quality control and research applications.

Introduction

This compound, an unsaturated alcohol, exists as (E) and (Z) stereoisomers, which may exhibit different sensory properties. It is a key aroma compound in various natural products and can also be an indicator of chemical processes or contamination. Accurate and precise quantification of this compound is therefore crucial. Gas chromatography is the premier technique for analyzing volatile compounds.[1] This note presents a headspace GC-FID method, which minimizes sample preparation and matrix interference, providing a streamlined and efficient analytical solution.

Experimental Protocol

Materials and Reagents
  • Standards: this compound (predominantly trans, ≥96%)[2], n-Propanol (internal standard, ≥99.5%)

  • Solvents: Deionized water (18.2 MΩ·cm)

  • Salts: Sodium chloride (analytical grade)

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

Instrumentation and Analytical Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Headspace Autosampler: Agilent 7697A or equivalent.

  • GC Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Table 1: Instrument Parameters

ParameterValue
Headspace Autosampler
Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temperature100°C
Vial Equilibration Time15 minutes
Injection Volume1 mL
GC Parameters
Injector Temperature250°C
Split Ratio20:1
Oven ProgramInitial 50°C (hold 2 min), ramp at 10°C/min to 180°C, hold for 5 min.
FID Detector
Temperature280°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium) Flow25 mL/min
Standard and Sample Preparation

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of n-propanol in deionized water.

Calibration Standards: Prepare a series of calibration standards by spiking deionized water with appropriate volumes of a this compound stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation Protocol:

  • Pipette 5 mL of the aqueous sample or calibration standard into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial. Salting out helps to drive the volatile analytes into the headspace.

  • Add 50 µL of the 1000 µg/mL n-propanol internal standard solution to each vial.

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex the vial for 30 seconds to ensure mixing.

  • Place the prepared vials into the headspace autosampler tray for analysis.

Results and Discussion

The described HS-GC-FID method provides excellent separation of this compound from the internal standard and other potential volatile components in the matrix. The use of a polar DB-WAX column is crucial for retaining and resolving the alcohol. The expected retention time for this compound is approximately 8.5 minutes, while the internal standard, n-propanol, elutes earlier.

Quantitative Data

The method demonstrates good linearity over the tested concentration range. The following table summarizes the expected quantitative performance of the method.

Table 2: Method Performance Characteristics

ParameterExpected Value
Linearity (R²)>0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Repeatability (%RSD, n=6)< 5%
Recovery95-105%

Workflow and Pathway Diagrams

The overall experimental workflow is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing prep_start Start sample_pipette Pipette 5 mL of Aqueous Sample/Standard into 20 mL Vial prep_start->sample_pipette add_salt Add 1.5 g NaCl sample_pipette->add_salt add_is Spike with 50 µL n-Propanol (IS) add_salt->add_is seal_vial Seal and Vortex add_is->seal_vial load_vial Load Vials into Headspace Autosampler seal_vial->load_vial equilibration Vial Equilibration (80°C for 15 min) load_vial->equilibration injection Automated Injection of Headspace Gas (1 mL) equilibration->injection separation GC Separation (DB-WAX Column) injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas (Analyte and IS) chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify this compound Concentration calibration->quantification report Report Results quantification->report

Figure 1. Experimental workflow for the analysis of this compound.

The logical relationship for quantification is based on the internal standard method, which improves precision by correcting for variations in injection volume and sample preparation.

Quantification_Logic ratio_calc Calculate Response Ratio (RR) RR = (Peak Area of Analyte) / (Peak Area of IS) cal_curve Calibration Curve Plot RR vs. Concentration of Standards ratio_calc->cal_curve regression Linear Regression y = mx + c cal_curve->regression quantify Quantify Unknown Calculate Concentration from its RR regression->quantify result Final Concentration quantify->result

Figure 2. Logic diagram for the internal standard quantification method.

Conclusion

The static headspace gas chromatography method presented here is a reliable, sensitive, and efficient technique for the determination of this compound in aqueous samples. The simple sample preparation and robust chromatographic conditions make it suitable for routine analysis in various laboratory settings. This method can be adapted for different matrices with appropriate validation.

References

Application Note: 1H NMR Analysis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pent-2-en-3-ol is an unsaturated alcohol of interest in various fields, including organic synthesis and flavor chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the 1H NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol covers sample preparation, data acquisition, and spectral interpretation.

Experimental Protocols

I. Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum.[1][2][3] The following protocol outlines the steps for preparing a sample of this compound for 1H NMR analysis.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3)

  • 5 mm NMR tubes[1][2]

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Dissolution: In a small, clean, and dry vial, dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[3] Using a deuterated solvent is essential to avoid large solvent signals that could obscure the analyte's signals.[3]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The recommended sample height in the tube is at least 4.5 cm to ensure it is within the detection region of the NMR coil.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. 1H NMR Data Acquisition

The following are general parameters for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

Instrument Parameters:

  • Spectrometer: 400 or 500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Number of Dummy Scans (DS): 4 dummy scans are recommended to reach a steady state before acquisition.[4]

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Temperature: 298 K (25 °C)

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual CHCl3 signal to 7.26 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (in ppm) of each peak.

Data Presentation

The following table summarizes the expected 1H NMR data for the trans and cis isomers of this compound. The data for the trans isomer is based on publicly available spectra, while the data for the cis isomer is estimated based on known trends in alkene stereoisomers.

Assignment Proton trans-Pent-2-en-3-ol cis-Pent-2-en-3-ol (Estimated)
Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
H-1CH3-CH=~1.7Doublet
H-2=CH-CH(OH)~5.5-5.7Doublet of Quartets
H-3=CH-CH3~5.4-5.6Doublet of Quartets
H-4CH(OH)~4.2-4.3Quartet
H-5CH3-CH(OH)~1.2-1.3Doublet
OHOHVariableBroad Singlet

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, temperature, and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.

Caption: Workflow for 1H NMR Analysis.

Discussion and Interpretation

The 1H NMR spectrum of this compound provides key information for its structural confirmation.

  • Alkene Protons (H-2 and H-3): The signals for the vinyl protons are expected in the downfield region (typically 5-6 ppm) due to the deshielding effect of the double bond.[5] The coupling constant (J) between these two protons is diagnostic of the alkene geometry. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans relationship, while a smaller coupling constant (typically 6-12 Hz) indicates a cis relationship.

  • Carbinol Proton (H-4): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear around 4.2-4.4 ppm. It will be split by the neighboring protons.

  • Methyl Protons (H-1 and H-5): The two methyl groups will appear as doublets in the upfield region of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet. Its integration should correspond to one proton. Shaking the sample with a drop of D2O will cause this peak to disappear, confirming its assignment.

By analyzing the chemical shifts, integration, and multiplicity of the signals, one can confirm the structure of this compound and determine the stereochemistry of the double bond.[6]

Conclusion

This application note provides a comprehensive protocol for the 1H NMR analysis of this compound. Adherence to these guidelines for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality spectra for accurate structural elucidation and purity assessment. The provided data table and workflow diagram serve as valuable resources for this analysis.

References

Application Notes and Protocols for 13C NMR Spectroscopy of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of pent-2-en-3-ol, a key analytical technique for the structural elucidation and purity assessment of this unsaturated alcohol. The information presented herein is intended to guide researchers in acquiring and interpreting 13C NMR spectra of this compound and related compounds.

Introduction

This compound is a five-carbon unsaturated alcohol with a double bond between carbons 2 and 3, and a hydroxyl group on carbon 3. Its structure presents five chemically non-equivalent carbon atoms, which should give rise to five distinct signals in a proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is influenced by its local electronic environment, including hybridization (sp2 for the double bond, sp3 for the saturated carbons), and the presence of the electronegative oxygen atom of the hydroxyl group. 13C NMR spectroscopy is a powerful tool for confirming the carbon skeleton, identifying the presence of the double bond and the alcohol functionality, and distinguishing between potential isomers.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimentally derived and published 13C NMR data for this compound, the following chemical shifts are predicted based on established empirical models and spectral databases for similar structural motifs. These values serve as a reliable estimation for spectral assignment. The analysis considers both the (E) and (Z) isomers of this compound.

Table 1: Predicted 13C NMR Chemical Shifts for (E)- and (Z)-pent-2-en-3-ol

Carbon Atom(E)-pent-2-en-3-ol Predicted Chemical Shift (ppm)(Z)-pent-2-en-3-ol Predicted Chemical Shift (ppm)Carbon Type
C1 (CH3)~17.5~12.5sp3
C2 (=CH)~130.0~129.0sp2
C3 (=COH)~140.0~139.0sp2
C4 (CH2)~30.0~25.0sp3
C5 (CH3)~10.0~10.5sp3

Note: These are predicted values and may differ slightly from experimental results. The solvent used for analysis can also influence chemical shifts.

Interpretation of the Spectrum

The predicted 13C NMR spectrum of this compound is expected to show five distinct signals:

  • Downfield Region (δ > 100 ppm): Two signals corresponding to the sp2 hybridized carbons of the double bond (C2 and C3) are expected in this region. The carbon bearing the hydroxyl group (C3) is anticipated to be the most downfield due to the deshielding effect of the electronegative oxygen atom.

  • Upfield Region (δ < 80 ppm): Three signals corresponding to the sp3 hybridized carbons (C1, C4, and C5) are expected in this region. The chemical shifts of these carbons are influenced by their proximity to the double bond and the hydroxyl group.

Experimental Protocol for 13C NMR Spectroscopy of this compound

This protocol outlines the general procedure for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert is required. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include deuterated methanol (B129727) (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) if solubility is an issue.

  • Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution as an internal reference standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, although none are present in this compound.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

    • Temperature: Room temperature (e.g., 298 K) is standard.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the 13C NMR spectrum of this compound.

G A Acquire 13C NMR Spectrum B Identify Number of Signals (Expected: 5) A->B C Analyze Chemical Shift Regions B->C D Downfield Region (100-150 ppm) C->D E Upfield Region (0-80 ppm) C->E F Assign sp2 Carbons (C2, C3) D->F G Assign sp3 Carbons (C1, C4, C5) E->G H Correlate with Structure (DEPT, 2D NMR) F->H G->H I Final Structure Confirmation H->I

Figure 1. Workflow for 13C NMR spectral interpretation.

Molecular Structure and Carbon Numbering

The diagram below shows the structure of (E)-pent-2-en-3-ol with the carbon atoms numbered for clear reference to the spectral data.

Figure 2. Structure of (E)-pent-2-en-3-ol with carbon numbering.

Application Note: FT-IR Analysis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of pent-2-en-3-ol using Fourier Transform Infrared (FT-IR) spectroscopy. The procedure outlines the use of Attenuated Total Reflectance (ATR) as the sampling technique, which is ideal for liquid samples, requiring minimal sample preparation. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing FT-IR for the identification and characterization of organic compounds.

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint".[2] this compound, an unsaturated alcohol, possesses key functional groups—a hydroxyl (-OH) group and a carbon-carbon double bond (C=C)—that give rise to characteristic absorption bands in the infrared spectrum. This application note details the procedure for obtaining and interpreting the FT-IR spectrum of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocol

This protocol describes the FT-IR analysis of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • Using a micropipette, place a small drop (approximately 1-2 μL) of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical instrumental parameters are provided in Table 1.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption bands.

    • Compare the peak positions with the expected values for the functional groups present in this compound (refer to Table 2).

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Table 1: Instrumental Parameters for FT-IR Analysis

ParameterValue
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16-32
ApodizationHapp-Genzel
DetectorDeuterated Triglycine Sulfate (DTGS)

Data Presentation

The FT-IR spectrum of an unsaturated alcohol like this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their corresponding assignments based on the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentDescription
3500 - 3200O-H stretchBroad and strong absorption due to hydrogen bonding of the hydroxyl group.
3100 - 3000=C-H stretchMedium to weak absorption for the C-H bond of the alkene.
2980 - 2850C-H stretchStrong absorption from the methyl and methine groups.
1680 - 1620C=C stretchMedium to weak absorption for the carbon-carbon double bond.
1260 - 1000C-O stretchStrong absorption from the carbon-oxygen single bond of the secondary alcohol.
980 - 960=C-H bend (trans)Strong absorption characteristic of a trans-substituted double bond.

Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis procedure.

start Start instrument_prep Instrument Preparation start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply this compound Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum data_analysis Data Analysis and Peak Assignment acquire_spectrum->data_analysis clean_up Clean ATR Crystal Post-Analysis data_analysis->clean_up end End clean_up->end

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This application note provides a straightforward and reliable protocol for the FT-IR analysis of this compound using an ATR accessory. The provided data on characteristic absorption bands will aid researchers in the accurate identification and characterization of this and similar unsaturated alcohols. The use of FT-IR spectroscopy, as detailed in this procedure, is a rapid and effective method for quality control and structural elucidation in various scientific and industrial settings.

References

Application Notes and Protocols: Mass Spectrometry of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-2-en-3-ol is an unsaturated alcohol of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. Understanding its behavior under mass spectrometry, particularly its fragmentation pattern, is crucial for its identification and characterization in complex mixtures. This document provides detailed application notes on the electron ionization (EI) mass spectrometry of this compound, including its fragmentation pattern, a generalized experimental protocol for its analysis, and a visual representation of its fragmentation pathways.

Data Presentation: Fragmentation Pattern of this compound

The mass spectrum of this compound (C₅H₁₀O, Molecular Weight: 86.13 g/mol ) exhibits a characteristic fragmentation pattern under electron ionization.[1][2] The molecular ion peak ([M]⁺˙) is typically observed at m/z 86, although it may be of low intensity. The fragmentation is dominated by pathways characteristic of allylic alcohols, including α-cleavage and loss of neutral molecules.

The quantitative data for the major fragments observed in the EI mass spectrum of this compound are summarized in the table below. The relative intensities are normalized to the base peak (the most abundant ion).

m/zProposed Fragment IonFormulaRelative Intensity (%)
86[C₅H₁₀O]⁺˙ (Molecular Ion)C₅H₁₀O~10
71[M - CH₃]⁺C₄H₇O⁺~80
57[M - C₂H₅]⁺ or [C₄H₉]⁺C₄H₉⁺~100 (Base Peak)
43[C₃H₇]⁺ or [C₂H₃O]⁺C₃H₇⁺ / C₂H₃O⁺~95
41[C₃H₅]⁺C₃H₅⁺~70
39[C₃H₃]⁺C₃H₃⁺~50
29[C₂H₅]⁺C₂H₅⁺~60
27[C₂H₃]⁺C₂H₃⁺~40

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a common technique for the analysis of volatile organic compounds.[3][4][5][6][7]

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane). A typical concentration range is 1-100 µg/mL.

  • If analyzing a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized based on the specific instrument and sample complexity.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 20 - 200

  • Solvent Delay: A suitable solvent delay should be set to prevent the solvent peak from damaging the detector.

4. Data Analysis:

  • The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[8][9]

  • The fragmentation pattern is analyzed to confirm the structure of the analyte.

Mandatory Visualization: Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern M [C₅H₁₀O]⁺˙ m/z = 86 F71 [C₄H₇O]⁺ m/z = 71 M->F71 - •CH₃ F57 [C₄H₉]⁺ m/z = 57 M->F57 - •C₂H₅ F43 [C₂H₃O]⁺ m/z = 43 F71->F43 - C₂H₄ F41 [C₃H₅]⁺ m/z = 41 F57->F41 - CH₄

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

Application Notes: Selective Reduction of Pent-2-en-3-ol to Pentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective reduction of α,β-unsaturated alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of saturated alcohols that serve as key intermediates in the pharmaceutical and fine chemical industries. This document details the protocol for the reduction of the carbon-carbon double bond in pent-2-en-3-ol to yield pentan-3-ol, preserving the secondary alcohol functionality. The primary method described is catalytic hydrogenation, a highly efficient and selective process for this type of transformation.

Reaction Overview

The conversion of this compound to pentan-3-ol involves the saturation of the C2-C3 double bond. While various reducing agents exist, catalytic hydrogenation stands out for its high chemoselectivity in reducing alkenes in the presence of other functional groups like alcohols.[1]

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).[2][3] The reaction proceeds by the syn-addition of two hydrogen atoms across the double bond on the surface of the metal catalyst.[4][5] This is the most common and industrially scalable method for such transformations due to its high yield, clean conversion, and the ease of catalyst removal through filtration.[3]

  • Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents, but they are primarily used for the reduction of carbonyl groups.[6] While NaBH₄ can, under specific conditions (often with additives), reduce conjugated double bonds, it is not the standard reagent for isolated alkene reduction.[7][8] LiAlH₄ is a very strong and less selective reducing agent that typically does not reduce simple carbon-carbon double bonds.[9] Therefore, for the specific goal of reducing the alkene in an allylic alcohol, catalytic hydrogenation is the superior and more predictable method.

Data Presentation: Typical Parameters for Catalytic Hydrogenation

The following table summarizes typical quantitative parameters for the catalytic hydrogenation of this compound. The optimal conditions may vary based on the scale and specific equipment used.

ParameterValueNotes
Substrate This compoundN/A
Product Pentan-3-olN/A
Catalyst 10% Palladium on Carbon (Pd/C)Platinum dioxide (PtO₂) can also be used.
Catalyst Loading 1-5 mol%Relative to the substrate.
Solvent Ethanol (B145695), Methanol, or Ethyl AcetateSolvent should be inert to the reaction conditions.
Hydrogen Source Hydrogen Gas (H₂)
Hydrogen Pressure 1-4 atm (15-60 psi)Can be performed using an H₂-filled balloon or a Parr hydrogenator.
Reaction Temperature 20-25 °C (Room Temperature)The reaction is exothermic; cooling may be needed for large-scale reactions.[5]
Reaction Time 2-12 hoursMonitored by TLC or GC-MS until substrate is consumed.
Typical Yield >95%

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details the procedure for the reduction of this compound using 10% Pd/C as the catalyst.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Flask Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 58.0 mmol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.31 g, 0.29 mmol, 0.5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric when dry and exposed to air, especially after use. Handle in an inert atmosphere when possible.

  • Apparatus Setup: Securely attach the flask to the hydrogenation apparatus.

  • Inerting the Atmosphere: Seal the system and purge it with nitrogen gas for 5-10 minutes to remove all oxygen.

  • Introducing Hydrogen: Evacuate the nitrogen and carefully introduce hydrogen gas into the flask. If using a balloon, ensure it is securely fastened. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 3 atm).

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring the Reaction: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer detectable.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully purge the system with nitrogen gas to remove all hydrogen.

  • Filtration: Prepare a pad of Celite® in a Buchner funnel. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure all product is collected. Safety Note: Do not allow the filtered catalyst to dry completely in the air. Quench it carefully with water while wet.

  • Solvent Removal: Transfer the filtrate to a clean round-bottom flask and remove the ethanol using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude pentan-3-ol. If necessary, the product can be further purified by distillation.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagrams

experimental_workflow cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve this compound in Ethanol catalyst Add 10% Pd/C Catalyst start->catalyst setup Setup Apparatus & Purge with N₂ catalyst->setup hydrogenation Introduce H₂ Gas (1-4 atm) setup->hydrogenation react Stir at Room Temp (2-12h) hydrogenation->react purge Purge with N₂ react->purge filter Filter through Celite® to Remove Catalyst purge->filter evaporate Solvent Evaporation filter->evaporate product Isolate Pentan-3-ol evaporate->product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for Esterification Reactions of pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of pent-2-en-3-ol. Given the interest in allylic esters in various fields, including pharmaceuticals and material science, the synthesis of novel esters from this secondary allylic alcohol is of significant interest. These protocols are based on established esterification methods suitable for secondary alcohols.

Introduction to Esterification of this compound

This compound is a secondary allylic alcohol, and its esterification can be achieved through various synthetic methods. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates. Common methods include the Steglich and Mitsunobu esterifications, which are well-suited for secondary alcohols that may be prone to side reactions under harsher conditions. Additionally, enzymatic methods offer a green chemistry approach.

Allylic esters are valuable compounds in drug development and materials science. The allyl group can be a key structural motif in pharmacologically active molecules and can also serve as a handle for further functionalization in polymer chemistry.[1][2]

Applications of this compound Esters

While specific applications for esters derived directly from this compound are not extensively documented, the broader class of small molecule allylic esters has known applications in several areas:

  • Drug Development: The allylic ester moiety is present in various bioactive molecules and can serve as a building block in the synthesis of complex pharmaceutical compounds. The double bond can be a site for further chemical modification, and the ester group can influence the pharmacokinetic properties of a drug.[1]

  • Flavor and Fragrance Industry: Many volatile esters have characteristic fruity or sweet aromas and are used as flavoring agents or in perfumes.[3][4][5] Esters of this compound are likely to possess unique scent profiles.

  • Polymer and Materials Science: Allyl-functionalized monomers can be polymerized or incorporated into polymers to introduce specific functionalities. These can be used in the development of new materials, coatings, and hydrogels.[2]

Experimental Protocols for Esterification

Detailed protocols for three common and effective methods for the esterification of this compound are provided below.

Steglich Esterification

This method is a mild procedure for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) (like DCC or EDC) and a catalyst (like DMAP). It is particularly useful for secondary alcohols and acid-sensitive substrates.

Protocol for the Synthesis of pent-2-en-3-yl benzoate:

  • Reagents and Materials:

    • This compound

    • Benzoic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a solution of benzoic acid (1.22 g, 10 mmol) and this compound (0.86 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask, add DMAP (0.12 g, 1 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield pure pent-2-en-3-yl benzoate.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, using a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).

Protocol for the Synthesis of pent-2-en-3-yl acetate:

  • Reagents and Materials:

    • This compound

    • Acetic acid

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Tetrahydrofuran (THF), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Standard workup and purification equipment

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.86 g, 10 mmol), acetic acid (0.60 g, 10 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous THF (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (2.22 g, 11 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction by TLC.

    • After completion, remove the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Lipase-Catalyzed Esterification

Enzymatic esterification is an environmentally friendly method that often proceeds under mild conditions with high selectivity. Immobilized lipases are commonly used as catalysts.

Protocol for the Synthesis of pent-2-en-3-yl butyrate:

  • Reagents and Materials:

    • This compound

    • Butyric acid

    • Immobilized lipase (B570770) (e.g., Novozym 435®)

    • Anhydrous organic solvent (e.g., hexane or toluene)

    • Molecular sieves (3Å or 4Å)

    • Orbital shaker or magnetic stirrer

    • Reaction vessel (e.g., screw-cap vial or flask)

  • Procedure:

    • To a mixture of this compound (0.86 g, 10 mmol) and butyric acid (0.88 g, 10 mmol) in 20 mL of anhydrous hexane, add immobilized lipase (e.g., 10% w/w of total substrates) and molecular sieves (to remove water produced during the reaction).

    • Seal the vessel and place it in an orbital shaker at a constant temperature (e.g., 40-60 °C).

    • Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by Gas Chromatography (GC).

    • Once equilibrium is reached or the desired conversion is achieved, filter off the enzyme and molecular sieves.

    • Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude ester.

    • Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the esterification of this compound based on typical yields for similar secondary allylic alcohols.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Esters

Ester ProductCarboxylic AcidMethodCatalystSolventReaction Time (h)Typical Yield (%)
pent-2-en-3-yl acetateAcetic AcidMitsunobuPPh₃/DIADTHF675-90
pent-2-en-3-yl benzoateBenzoic AcidSteglichDCC/DMAPDCM1880-95
pent-2-en-3-yl butyrateButyric AcidEnzymaticNovozym 435®Hexane4860-85

Table 2: Spectroscopic Data for Representative this compound Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm) - Key Signals¹³C NMR (CDCl₃, δ ppm) - Key Signals
pent-2-en-3-yl acetateC₇H₁₂O₂128.17~5.5-6.0 (m, 2H, -CH=CH-), ~5.2 (m, 1H, -CH-O-), ~2.0 (s, 3H, -C(O)CH₃), ~1.7 (d, 3H, =CH-CH₃), ~0.9 (t, 3H, -CH₂-CH₃)~170 (-C=O), ~135-125 (-CH=CH-), ~75 (-CH-O-), ~21 (-C(O)CH₃), ~18 (=CH-CH₃), ~9 (-CH₂-CH₃)
pent-2-en-3-yl benzoateC₁₂H₁₄O₂190.24~8.0 (d, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~5.6-6.1 (m, 2H, -CH=CH-), ~5.4 (m, 1H, -CH-O-), ~1.8 (d, 3H, =CH-CH₃), ~1.0 (t, 3H, -CH₂-CH₃)~166 (-C=O), ~133-128 (Ar-C), ~135-125 (-CH=CH-), ~76 (-CH-O-), ~18 (=CH-CH₃), ~9 (-CH₂-CH₃)

Note: The presented NMR data are predicted values and may vary slightly from experimental results.

Visualizations

Experimental Workflow Diagrams

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzoic Acid, this compound, and DMAP in DCM B Cool to 0 C A->B C Add DCC solution B->C D Stir at Room Temperature (12-24h) C->D E Filter DCU D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Ester H->I

Caption: Workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification A Dissolve this compound, Acetic Acid, and PPh3 in THF B Cool to 0 C A->B C Add DIAD B->C D Stir at Room Temperature (4-12h) C->D E Solvent Evaporation D->E F Column Chromatography E->F G Pure Ester F->G

Caption: Workflow for Mitsunobu Reaction.

Enzymatic_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Substrates, Lipase, and Molecular Sieves in Solvent B Incubate with Shaking (40-60 C, 24-72h) A->B C Filter Enzyme B->C D Wash with NaHCO3 C->D E Dry and Concentrate D->E F Pure Ester E->F

Caption: Workflow for Enzymatic Esterification.

Logical Relationship Diagram

Esterification_Logic cluster_reactants Reactants cluster_methods Esterification Methods cluster_products Products & Byproducts Pentanol This compound Steglich Steglich (DCC, DMAP) Pentanol->Steglich Mitsunobu Mitsunobu (PPh3, DIAD) Pentanol->Mitsunobu Enzymatic Enzymatic (Lipase) Pentanol->Enzymatic CarboxylicAcid Carboxylic Acid (e.g., Acetic, Benzoic) CarboxylicAcid->Steglich CarboxylicAcid->Mitsunobu CarboxylicAcid->Enzymatic Ester Pent-2-en-3-yl Ester Steglich->Ester Byproducts Byproducts (DCU, PPh3O, Water) Steglich->Byproducts Mitsunobu->Ester Mitsunobu->Byproducts Enzymatic->Ester Enzymatic->Byproducts

Caption: Reactants and Methods for Ester Synthesis.

References

Application Notes and Protocols for the Polymerization of Pent-2-en-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct polymerization of pent-2-en-3-ol and its simple derivatives is challenging due to the allylic nature of the alcohol, which often leads to degradative chain transfer and results in low molecular weight oligomers.[1][2] The following application notes and protocols are based on established methods for the polymerization of structurally related monomers, such as other hydroxyl-functionalized vinyl monomers, which yield well-defined polymers with pendant hydroxyl groups suitable for biomedical applications. These methods provide a robust framework for researchers exploring the potential of polymers derived from this compound analogues.

Introduction

Polymers featuring pendant hydroxyl groups are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as biocompatible coatings.[3][4][5][6][7] These hydroxyl moieties impart hydrophilicity, provide sites for further functionalization (e.g., drug conjugation), and can influence the material's degradation profile and cellular interaction.[4] While the direct polymerization of allylic alcohols like this compound is often inefficient,[1] controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a versatile platform for the synthesis of well-defined polymers from monomers containing hydroxyl groups.[8][9]

This document outlines a detailed protocol for the synthesis of a representative hydroxyl-functionalized polymer using RAFT polymerization of a protected hydroxyl-containing acrylate (B77674) monomer, followed by a deprotection step. This approach allows for precise control over molecular weight and dispersity, yielding polymers with characteristics suitable for advanced biomedical applications.

Applications in Drug Development

Polymers with pendant hydroxyl groups can be utilized in various aspects of drug development:

  • Drug Conjugation: The hydroxyl groups serve as handles for the covalent attachment of therapeutic agents, enabling the creation of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.

  • Hydrophilic Block Copolymers: These polymers can be used as hydrophilic segments in amphiphilic block copolymers, which self-assemble into micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[10]

  • Biocompatible Coatings: The hydrophilic nature of these polymers can be exploited to create biocompatible coatings for medical devices and implants, reducing protein adsorption and improving hemocompatibility.

  • Hydrogel Formation: The hydroxyl groups can be crosslinked to form hydrogels, which are useful as scaffolds for tissue engineering and as matrices for the sustained release of drugs.[4]

Experimental Protocols

This section details the synthesis of a well-defined polymer with pendant hydroxyl groups via RAFT polymerization of a silyl-protected hydroxyl-functional acrylate monomer, followed by deprotection.

Part 1: Synthesis of Poly(4-((tert-butyldimethylsilyl)oxy)butyl acrylate) via RAFT Polymerization

Materials:

  • 4-((tert-butyldimethylsilyl)oxy)butyl acrylate (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Argon or Nitrogen gas

  • Methanol (B129727) (non-solvent for precipitation)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • In a Schlenk flask, dissolve 4-((tert-butyldimethylsilyl)oxy)butyl acrylate (e.g., 5.0 g, 19.3 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (e.g., 54.0 mg, 0.193 mmol), and AIBN (e.g., 6.3 mg, 0.0386 mmol) in 1,4-dioxane (10 mL). The target degree of polymerization in this example is 100.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with argon or nitrogen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, monitor conversion by ¹H NMR).

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration or centrifugation and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at room temperature to a constant weight.

Part 2: Deprotection to Yield Poly(4-hydroxybutyl acrylate)

Materials:

  • Poly(4-((tert-butyldimethylsilyl)oxy)butyl acrylate) from Part 1

  • Tetrahydrofuran (THF) (solvent)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

  • Diethyl ether (non-solvent for precipitation)

Procedure:

  • Dissolve the silyl-protected polymer (e.g., 4.0 g) in THF (40 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add TBAF solution (1.1 equivalents per silyl (B83357) group) to the stirred polymer solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the solution under reduced pressure.

  • Precipitate the deprotected polymer by adding the concentrated solution to an excess of cold diethyl ether.

  • Collect the polymer by filtration and wash with fresh diethyl ether.

  • Dry the final poly(4-hydroxybutyl acrylate) in a vacuum oven at room temperature.

Data Presentation

The following table summarizes typical quantitative data obtained for polymers synthesized via RAFT polymerization of hydroxyl-functionalized acrylates, based on analogous systems found in the literature.

ParameterTypical ValueMethod of Analysis
Monomer Conversion> 90%¹H NMR Spectroscopy
Number-Average Molecular Weight (Mₙ)5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.10 - 1.30Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉)Varies with MWDifferential Scanning Calorimetry (DSC)

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_deprotection Deprotection cluster_characterization Characterization Monomer Monomer (Protected Hydroxyl Acrylate) Reaction_Setup Reaction Setup (Schlenk Flask) Monomer->Reaction_Setup RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Setup Initiator Initiator Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Degassing Freeze-Pump-Thaw Reaction_Setup->Degassing Polymerization Polymerization (70 °C) Degassing->Polymerization Precipitation1 Precipitation in Methanol Polymerization->Precipitation1 Protected_Polymer Protected Polymer Precipitation1->Protected_Polymer Protected_Polymer2 Protected Polymer Protected_Polymer->Protected_Polymer2 Deprotection_Reaction Deprotection Reaction Protected_Polymer2->Deprotection_Reaction TBAF TBAF in THF TBAF->Deprotection_Reaction Precipitation2 Precipitation in Diethyl Ether Deprotection_Reaction->Precipitation2 Final_Polymer Final Polymer (Pendant OH) Precipitation2->Final_Polymer NMR ¹H NMR (Conversion, Structure) Final_Polymer->NMR GPC GPC (Mₙ, PDI) Final_Polymer->GPC DSC DSC (T₉) Final_Polymer->DSC FTIR FTIR (Functional Groups) Final_Polymer->FTIR

Caption: Workflow for synthesis and characterization of hydroxyl-functionalized polymers.

Hypothetical Signaling Pathway for Targeted Drug Delivery

This diagram illustrates a hypothetical mechanism by which a polymer-drug conjugate, functionalized with a targeting ligand, could be used for targeted drug delivery to a cancer cell.

G cluster_systemic Systemic Circulation cluster_cell Target Cell (e.g., Cancer Cell) PDC Polymer-Drug Conjugate (with Targeting Ligand) Receptor Overexpressed Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-sensitive linker cleavage) Endosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Kinase) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pent-3-en-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The requested compound, pent-2-en-3-ol, is an enol, which is generally an unstable tautomer of the corresponding ketone, pentan-3-one. It is highly probable that the intended target molecule is the stable allylic alcohol, pent-3-en-2-ol . This guide will focus on troubleshooting the synthesis of this compound.

This technical support guide is designed for researchers, scientists, and drug development professionals encountering yield-related issues during the synthesis of pent-3-en-2-ol. We will address common problems associated with the two primary synthetic routes: the Grignard reaction and the selective reduction of an α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: My yield of pent-3-en-2-ol is consistently low. What are the most common reasons?

Low yields in this synthesis typically stem from a few critical areas:

  • Reagent Quality: Grignard reagents are highly sensitive to moisture and oxygen.[1][2] Aldehyd starting materials can degrade or polymerize over time.

  • Reaction Conditions: Improper temperature control can favor side reactions. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Side Reactions: The structure of the starting materials allows for competing reaction pathways, such as 1,4-conjugate addition in Grignard syntheses or over-reduction of the alkene in reduction methods.[4][5]

  • Workup and Purification: The product is an alcohol, which can be water-soluble, potentially leading to losses during aqueous workup.[6][7] Purification by distillation requires careful control to avoid decomposition.

Q2: What are the primary side reactions I should be aware of during the Grignard synthesis?

When reacting an α,β-unsaturated aldehyde like crotonaldehyde (B89634) with a Grignard reagent, several side reactions can occur:

  • 1,4-Conjugate Addition: The Grignard reagent can attack the β-carbon of the double bond instead of the carbonyl carbon. While 1,2-addition is generally favored for Grignard reagents, 1,4-addition can become significant depending on steric hindrance and reaction conditions.[5][8]

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the aldehyde, forming an enolate.[4] This consumes the starting material without forming the desired product.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to an alcohol via a six-membered transition state, though this is less common with methylmagnesium bromide.[4]

Q3: My crotonaldehyde starting material is several months old. Could this be the cause of low yield?

Yes, absolutely. Aldehydes, especially α,β-unsaturated aldehydes like crotonaldehyde, are prone to oxidation (forming crotonic acid) and polymerization upon storage. Impurities can quench the Grignard reagent or lead to unwanted side products. It is highly recommended to use freshly distilled or recently purchased crotonaldehyde for best results.

Q4: What is the most effective method for purifying the final pent-3-en-2-ol product?

Fractional distillation is the most common and effective method for purifying pent-3-en-2-ol. Due to the presence of starting materials and potential side products with different boiling points, a well-controlled fractional distillation is necessary. Before distillation, it is crucial to properly "work up" the reaction to remove salts and acidic/basic impurities. Since allylic alcohols can be sensitive, distillation under reduced pressure is advisable to lower the required temperature and prevent decomposition.

Troubleshooting Guides

Guide 1: Grignard Synthesis from Crotonaldehyde

Problem: I am attempting to synthesize pent-3-en-2-ol by adding methylmagnesium bromide to crotonaldehyde, and my yield is significantly lower than expected. What steps should I take to troubleshoot this?

Answer: A low yield in a Grignard reaction is a common issue that can almost always be traced back to specific experimental parameters.[1][2] Follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow start_node Low Yield Observed check_node Was the reaction anhydrous & inert? start_node->check_node Start Diagnosis step_node_1 Re-evaluate reaction setup: - Flame-dry all glassware under vacuum. - Use anhydrous grade solvents (ether/THF). - Ensure a positive pressure of N2/Ar. - Dry any activating agents (e.g., LiCl). check_node->step_node_1 Yes step_node_2 Check Reagent Quality & Formation check_node->step_node_2 No step_node step_node solution_node Improved Yield step_node_1->solution_node check_node_2 Did the Grignard reagent form successfully? step_node_2->check_node_2 step_node_3 Troubleshoot Grignard formation: - Use fresh, shiny Mg turnings. - Activate Mg with iodine or 1,2-dibromoethane. - Ensure alkyl halide is pure and dry. - Titrate the Grignard reagent before use. check_node_2->step_node_3 No/Unsure step_node_4 Check Aldehyde & Reaction Conditions check_node_2->step_node_4 Yes step_node_3->solution_node check_node_3 Was the aldehyde pure & addition controlled? step_node_4->check_node_3 check_node_3->solution_node Yes step_node_5 Optimize reaction parameters: - Distill crotonaldehyde immediately before use. - Add aldehyde slowly at low temp (-30 to 0 °C). - Check for 1,4-addition byproduct. check_node_3->step_node_5 No/Unsure step_node_5->solution_node

Caption: Troubleshooting workflow for low-yield Grignard synthesis.

Guide 2: Selective Reduction of Pent-3-en-2-one (B7821955)

Problem: I am reducing pent-3-en-2-one with sodium borohydride (B1222165) (NaBH₄) to get pent-3-en-2-ol, but my yield is poor and I see other products in my analysis. What went wrong?

Answer: While generally a high-yielding reaction, the selective reduction of an α,β-unsaturated ketone can have pitfalls.

  • Q: Could my reducing agent be the problem?

    • A: Yes. Sodium borohydride is susceptible to hydrolysis. Use a freshly opened bottle or reagent that has been stored in a desiccator. An insufficient amount (less than 0.25 molar equivalents for a ketone) will lead to incomplete reaction.

  • Q: Did I choose the right solvent and temperature?

    • A: This reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at a low temperature (0 °C). Running the reaction at room temperature or higher can sometimes lead to side reactions or reduced selectivity.

  • Q: I see a byproduct that is not my starting material or desired product. What could it be?

    • A: The most likely byproduct is pentan-2-ol, resulting from the over-reduction of both the ketone and the carbon-carbon double bond. While NaBH₄ is generally selective for the carbonyl group, this can occur if the reaction is run for too long, at too high a temperature, or with certain additives. Using a more selective reagent system like NaBH₄ with cerium(III) chloride (Luche reduction) can prevent this.

  • Q: Could I be losing product during the workup?

    • A: Yes. After the reaction, the mixture is typically quenched carefully with water or dilute acid to destroy excess NaBH₄. If too much acid is used, the allylic alcohol product can be prone to dehydration or rearrangement. A neutral or slightly basic workup followed by extraction is often safer. The product has some water solubility, so multiple extractions with a suitable organic solvent are recommended.

Data Presentation

Table 1: Comparison of Synthesis Methods for Pent-3-en-2-ol & Analogs

Method Starting Materials Key Reagents Reported Yield Reference / Note
Grignard Reaction trans-Crotonaldehyde, Methyl Bromide, Mg Diethyl ether 81% Analogous synthesis of 3-penten-2-ol.
Grignard Reaction Acrolein, n-Amyl Iodide, Mg Diethyl ether 65% Analogous synthesis of 1-octen-3-ol.[9]

| Selective Reduction | 1-Octen-3-one | NaBH₄ | 90% | Analogous synthesis of 1-octen-3-ol.[9] |

Table 2: Key Parameters and Recommendations for Grignard Synthesis

Parameter Recommended Condition Rationale
Atmosphere Inert (Nitrogen or Argon) Prevents quenching of the Grignard reagent by O₂ and H₂O.[1]
Glassware Flame or oven-dried (>120 °C) Removes adsorbed water, which rapidly destroys the Grignard reagent.[3]
Solvent Anhydrous Ether or THF Stabilizes the Grignard reagent; must be free of water and peroxides.
Temperature 0 °C to -30 °C during addition Controls the exothermic reaction and minimizes side reactions like enolization.

| Addition Rate | Slow, dropwise addition of aldehyde | Maintains low temperature and prevents buildup of excess aldehyde, reducing polymerization. |

Experimental Protocols

Protocol 1: Synthesis of Pent-3-en-2-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Methyl iodide or bromide

  • Anhydrous diethyl ether

  • trans-Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of trans-crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of Pent-3-en-2-ol via Selective Ketone Reduction

Materials:

  • Pent-3-en-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pent-3-en-2-one (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In small portions, add sodium borohydride (0.3 equivalents) to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Remove most of the methanol using a rotary evaporator.

  • Add water to the residue and transfer to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude alcohol by fractional distillation.

Mandatory Visualizations

SynthesisPathways start1 Crotonaldehyde reagent1 + CH3MgBr (Grignard Reaction) start1->reagent1 start2 Pent-3-en-2-one reagent2 + NaBH4 (Selective Reduction) start2->reagent2 product Pent-3-en-2-ol reagent1->product reagent2->product

Caption: Primary synthetic pathways to pent-3-en-2-ol.

SideReactions start Crotonaldehyde + R-MgX path1 1,2-Addition (Desired) start->path1 path2 1,4-Addition (Side Reaction) start->path2 path3 Enolization (Side Reaction) start->path3 product1 Allylic Alcohol (Pent-3-en-2-ol) path1->product1 product2 Saturated Ketone (Pentan-2-one after workup) path2->product2 product3 Aldehyde Enolate (Consumed Starting Material) path3->product3

Caption: Competing pathways in the Grignard reaction with an enone.

References

Technical Support Center: Synthesis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pent-2-en-3-ol.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Grignard Synthesis

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • GC-MS analysis of the crude product shows a high percentage of starting materials (propanal) or other byproducts.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Grignard Reagent Formation: Moisture or reactive impurities in the glassware, solvent, or on the surface of the magnesium can quench the Grignard reagent as it forms.Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and consider activating the magnesium turnings with a small crystal of iodine or by mechanical stirring.
Side Reaction: Enolization of Propanal: The Grignard reagent can act as a base and deprotonate the α-carbon of propanal, leading to the formation of an enolate and regeneration of the starting aldehyde upon workup.This side reaction is more prevalent with sterically hindered Grignard reagents or at higher temperatures. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Side Reaction: Reduction of Propanal: If the Grignard reagent has β-hydrogens (like ethylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol (propanol) via a six-membered transition state.While difficult to completely eliminate, this side reaction can be minimized by using the appropriate stoichiometry and maintaining a low reaction temperature.
Side Reaction: Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer (in this case, butane).Add the alkyl halide slowly to the magnesium suspension during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.
Issue 2: Presence of Unexpected Isomers in the Final Product

Symptoms:

  • GC-MS or NMR analysis reveals the presence of isomers such as pent-1-en-3-ol or other constitutional isomers.

Possible Causes and Solutions:

Possible Cause Recommended Action
Allylic Rearrangement: The allylic alcohol product can undergo rearrangement under acidic or thermal conditions. The acidic workup of the Grignard reaction can potentially lead to the formation of a more stable conjugated system if applicable, or migration of the double bond.Use a buffered or weakly acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride solution) instead of a strong acid. Purify the product at the lowest possible temperature, for instance, using vacuum distillation.
Isomerization of Starting Materials: If starting from pent-2-en-3-one for a reduction reaction, isomerization of the double bond can occur under certain conditions, leading to a mixture of isomeric alcohols upon reduction.Ensure the purity of the starting ketone and use reaction conditions that do not promote isomerization.
Issue 3: Formation of Dehydration Products

Symptoms:

  • The final product is contaminated with alkenes, such as penta-1,3-diene or penta-1,2-diene.

Possible Causes and Solutions:

Possible Cause Recommended Action
Acid-Catalyzed Dehydration: Strong acidic conditions during the workup or purification can cause the elimination of water from the alcohol product.[1][2]Neutralize the reaction mixture carefully after the acidic workup. Use a mild drying agent and avoid excessive heat during solvent removal and distillation. Vacuum distillation at a lower temperature is recommended.
Thermal Decomposition: Allylic alcohols can be thermally labile.Purify the product using techniques that minimize thermal stress, such as flash chromatography or vacuum distillation at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Grignard synthesis of this compound from propanal and ethylmagnesium bromide?

A1: The most common side products include:

  • Propanol: Formed from the reduction of propanal by the Grignard reagent.

  • Butane: Resulting from the Wurtz coupling of the ethylmagnesium bromide with unreacted ethyl bromide.

  • Unreacted Propanal: Due to incomplete reaction or enolization.

  • Higher boiling point products: From aldol (B89426) condensation of propanal, which can be catalyzed by the basicity of the Grignard reagent.

Q2: How can I minimize the formation of the reduction byproduct (propanol) in the Grignard reaction?

A2: The reduction of the aldehyde by a Grignard reagent with beta-hydrogens is a competing reaction. To minimize it, maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent to the aldehyde. A slower addition rate can also be beneficial.

Q3: What is a suitable method for purifying this compound?

A3: Fractional distillation under reduced pressure is a common and effective method for purifying this compound. This minimizes the risk of thermal decomposition and dehydration. Column chromatography on silica (B1680970) gel can also be used, but care must be taken as the acidic nature of silica gel can sometimes promote dehydration or rearrangement of allylic alcohols.

Q4: Can I use the Meerwein-Ponndorf-Verley (MPV) reduction to synthesize this compound? What are the potential side products?

A4: Yes, the MPV reduction of pent-2-en-3-one using a hydrogen donor like isopropanol (B130326) and an aluminum alkoxide catalyst is a viable synthetic route.[3] This method is chemoselective for the carbonyl group, leaving the double bond intact.[3] Potential side reactions include:

  • Aldol condensation of the starting ketone if it has enolizable protons.[3]

  • Tishchenko reaction if the starting material is an aldehyde without α-hydrogens.[3]

  • Dehydration of the resulting alcohol product under certain conditions.[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway Propanal Propanal Pent_2_en_3_ol This compound Propanal->Pent_2_en_3_ol 1. EtMgBr, Et2O 2. H3O+ workup Propanol Propanol (Reduction) Propanal->Propanol Reduction Aldol_Product Aldol Condensation Product Propanal->Aldol_Product Aldol Condensation EtMgBr Ethylmagnesium Bromide EtMgBr->Pent_2_en_3_ol Butane Butane (Wurtz Coupling) EtMgBr->Butane Coupling Dehydration_Product Penta-1,3-diene (Dehydration) Pent_2_en_3_ol->Dehydration_Product Dehydration

Caption: Main and side reaction pathways in the Grignard synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product by GC-MS Start->Analysis High_SM High Starting Material? Analysis->High_SM High_Byproducts High Byproducts? Analysis->High_Byproducts Isomers_Present Isomers Present? Analysis->Isomers_Present Check_Grignard Check Grignard Formation: - Anhydrous Conditions - Mg Activation High_SM->Check_Grignard Yes Optimize_Addition Optimize Addition: - Low Temperature - Slow Addition Rate High_Byproducts->Optimize_Addition Yes Mild_Workup Use Mild Workup/ Purification Conditions Isomers_Present->Mild_Workup Yes Check_Grignard->Optimize_Addition Optimize_Addition->Mild_Workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting Unexpected Peaks in the NMR Spectrum of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of pent-2-en-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

The expected chemical shifts for (E)-pent-2-en-3-ol (trans isomer) are summarized in the table below. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~5.5-5.7dq1H=CH-
H-3~4.1-4.3m1H-CH(OH)-
H-4~1.6-1.7d3H=CH-CH₃
H-5~0.9-1.0t3H-CH₂-CH₃
OHVariablebr s1H-OH
¹³C NMR Chemical Shift (ppm) Assignment
C-1~17-CH₃
C-2~125=CH-
C-3~70-CH(OH)-
C-4~135=CH-
C-5~10-CH₂-CH₃

Q2: I am seeing more peaks in my NMR spectrum than expected. What could be the cause?

Unexpected peaks in an NMR spectrum can arise from several sources:

  • Impurities: The most common cause is the presence of impurities in the sample. These could be starting materials, reagents, byproducts from the synthesis, or residual solvent.

  • Isomers: The sample may contain a mixture of (E) and (Z) isomers (trans and cis) of this compound, each giving a distinct set of peaks.

  • Degradation/Rearrangement: The compound may have degraded or undergone a rearrangement reaction. For allylic alcohols like this compound, isomerization to the corresponding ketone, pentan-3-one, is a possibility.

  • Solvent Peaks: Residual protonated solvent or impurities in the deuterated solvent can give rise to peaks.

  • Instrumental Artifacts: Spinning sidebands, spikes, or other artifacts from the NMR instrument itself can sometimes be mistaken for real signals.

Troubleshooting Guide

If you observe unexpected peaks in your NMR spectrum of this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow start Unexpected Peaks in NMR Spectrum check_solvent Identify Solvent and Impurity Peaks (e.g., H₂O, grease, residual solvent) start->check_solvent check_isomers Check for (Z)-isomer of this compound check_solvent->check_isomers check_rearrangement Consider Isomerization to Pentan-3-one check_isomers->check_rearrangement purify Purify Sample (e.g., distillation, chromatography) reacquire Re-acquire NMR Spectrum purify->reacquire If peaks persist analyze Analyze Purified Sample reacquire->analyze end Problem Solved analyze->end Peaks identified/gone further_analysis Further 2D NMR Analysis (COSY, HSQC, HMBC) analyze->further_analysis Unknown peaks remain further_analysis->end rearrangement rearrangement rearrangement->purify

Caption: Troubleshooting workflow for unexpected NMR peaks.

Step 1: Identify Common Impurities

Compare the chemical shifts of the unexpected peaks with those of common laboratory solvents and impurities.

Potential Impurity Characteristic ¹H NMR Chemical Shift (ppm) Characteristic ¹³C NMR Chemical Shift (ppm)
Water (H₂O)~1.55 (in CDCl₃)-
Acetone~2.17~30.8, ~206.7
Dichloromethane~5.30~54.0
Diethyl ether~1.21 (t), ~3.48 (q)~15.4, ~66.0
Grease~0.8-1.5 (broad)~14-40 (multiple peaks)
Pentan-3-one~1.05 (t), ~2.45 (q)~7.8, ~35.6, ~211.5
Step 2: Consider Isomerization

This compound is an allylic alcohol and can potentially isomerize to its tautomer, pentan-3-one, especially in the presence of acid or base traces.

Isomerization pentenol This compound (Allylic Alcohol) pentanone Pentan-3-one (Ketone) pentenol->pentanone [H⁺] or [OH⁻]

Caption: Isomerization of this compound to pentan-3-one.

If you suspect isomerization, look for the characteristic peaks of pentan-3-one in your spectrum (see table above).

Step 3: Experimental Protocols

Protocol 1: Purification by Distillation

If impurities are suspected, distillation can be an effective purification method for volatile liquids like this compound.

  • Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for your sample volume.

  • Drying (Optional): If water is a suspected impurity, consider drying the sample with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtering before distillation.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the boiling point of this compound (~121-122 °C at atmospheric pressure).

  • Analysis: Prepare a new NMR sample of the distilled product and re-acquire the spectrum.

Protocol 2: Confirmation of Structure by Derivatization (Acetylation)

To confirm the presence of the hydroxyl group and potentially isolate a stable derivative for characterization, you can perform an acetylation reaction.

  • Reaction Setup: In a clean, dry vial, dissolve a small amount of your this compound sample in a minimal amount of a suitable solvent (e.g., pyridine (B92270) or dichloromethane).

  • Reagent Addition: Add a slight excess of acetic anhydride (B1165640) to the solution. A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can be used if not using pyridine as the solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess acetic anhydride with water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Acquire an NMR spectrum of the resulting acetate (B1210297) ester. The spectrum should be consistent with the structure of pent-2-en-3-yl acetate and should be free of the original impurities. The proton alpha to the oxygen will shift downfield significantly (to ~5.2-5.4 ppm), and a new singlet for the acetyl methyl group will appear around 2.0 ppm.

By following this guide, you should be able to identify the source of the unexpected peaks in your NMR spectrum and take the appropriate steps to obtain a clean spectrum of your target compound. If unexpected peaks persist after purification, consider more advanced 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the unknown components.

Optimizing Synthesis of Pent-2-en-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of pent-2-en-3-ol. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound, typically performed via a Grignard reaction with crotonaldehyde (B89634) and a methylmagnesium halide, can stem from several factors:

  • Presence of Water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with crotonaldehyde. Ensure all glassware is flame-dried or oven-dried immediately before use, and use anhydrous solvents.

  • Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and have a metallic luster. An oxidized, dull surface can hinder the reaction. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.

  • Side Reactions: The primary competing reaction is the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde, which leads to the formation of pentan-2-one after workup. Other potential side reactions include enolization of the aldehyde and reduction of the carbonyl group.

  • Reaction Temperature: The temperature at which the Grignard reaction is carried out can significantly influence the ratio of 1,2-addition (desired product) to 1,4-addition (side product). Lower temperatures generally favor 1,2-addition.

Q2: How can I minimize the formation of the pentan-2-one byproduct?

A2: The formation of pentan-2-one arises from 1,4-conjugate addition. To favor the desired 1,2-addition that yields this compound, consider the following strategies:

  • Temperature Control: Perform the addition of the Grignard reagent to the crotonaldehyde at a low temperature, typically 0°C or below. This kinetically favors the direct attack on the carbonyl carbon.

  • Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. While diethyl ether is commonly used, exploring other ethereal solvents might alter the product ratio.

  • Nature of the Grignard Reagent: While you are using a methylmagnesium halide, the choice of halide (bromide, chloride, or iodide) can have a subtle effect on reactivity and selectivity. Methylmagnesium chloride is often prepared in situ.

Q3: My reaction mixture turns dark or black during the Grignard reagent formation. Is this normal?

A3: While some discoloration can occur, a significant darkening or blackening of the Grignard reagent solution can indicate decomposition or side reactions. This may be caused by:

  • Overheating: Excessive heating during the formation of the Grignard reagent can lead to decomposition. The reaction is exothermic and should typically be initiated with gentle warming, then maintained at a controlled temperature.

  • Impurities in the Alkyl Halide: Impurities in the methyl halide can lead to side reactions and discoloration. Ensure your starting materials are of high purity.

  • Prolonged Reaction Time: Allowing the Grignard reagent to stir for an extended period after its formation can lead to decomposition. Once the magnesium is consumed, it is best to proceed with the addition of the aldehyde.

Q4: What is the best method for purifying the final product?

A4: The primary method for purifying this compound is distillation .[1] Since this compound and the common byproduct pentan-2-one have different boiling points, fractional distillation can be effective in separating them.

CompoundBoiling Point (°C)
This compound~121-122
Pentan-2-one~102

Careful fractional distillation should allow for the separation of the lower-boiling pentan-2-one from the desired product.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[1]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl halide (e.g., methyl iodide or methyl bromide) or a solution of methylmagnesium chloride

  • Crotonaldehyde (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • A solution of the methyl halide in anhydrous diethyl ether is placed in the dropping funnel.

    • A small amount of the methyl halide solution is added to the flask. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining methyl halide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred until most of the magnesium has reacted.

  • Reaction with Crotonaldehyde:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained at or below 0°C during the addition.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Workup:

    • The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is added slowly to quench the reaction and decompose the magnesium alkoxide.

    • The ethereal layer is decanted, and the aqueous layer is extracted with diethyl ether.

    • The combined ethereal extracts are dried over anhydrous sodium sulfate.

  • Purification:

    • The diethyl ether is removed by simple distillation.

    • The crude product is then purified by fractional distillation. The fraction boiling at approximately 121-122°C is collected as this compound.

Expected Yield: 81-86%[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Product Ratio (Illustrative)

ParameterCondition A (Standard)Condition B (Optimized)Effect on Yield of this compoundEffect on 1,2- vs 1,4-Addition Ratio
Temperature Room Temperature0°CIncreaseFavors 1,2-addition
Solvent Diethyl EtherTetrahydrofuran (THF)May varyCan influence selectivity
Grignard Reagent CH₃MgICH₃MgBrGenerally similarMinor differences
Rate of Addition RapidSlow, dropwiseIncreaseMinimizes side reactions

Note: This table is illustrative. Actual results will vary based on specific experimental details.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware reagents Prepare anhydrous reagents & solvents start->reagents mg Add Mg turnings & ether reagents->mg add_halide Add methyl halide solution dropwise mg->add_halide reflux Maintain gentle reflux add_halide->reflux cool Cool Grignard reagent to 0°C reflux->cool add_aldehyde Add crotonaldehyde solution dropwise cool->add_aldehyde stir Stir at room temp. add_aldehyde->stir quench Quench with sat. NH4Cl solution stir->quench extract Extract with ether & dry quench->extract distill Fractional distillation extract->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound water Presence of Water start->water side_reactions Side Reactions (1,4-Addition) start->side_reactions impure_reagents Impure Reagents start->impure_reagents temp Incorrect Temperature start->temp dry Ensure anhydrous conditions water->dry Action low_temp Lower reaction temperature (0°C) side_reactions->low_temp Action slow_addition Slow, controlled addition side_reactions->slow_addition Action purify_reagents Purify/activate reagents impure_reagents->purify_reagents Action temp->low_temp Action

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pent-2-en-3-ol. Our goal is to address common issues encountered during the purification of this compound.

Troubleshooting Guides

Issue 1: Poor separation of this compound from impurities during fractional distillation.

Question: I am performing fractional distillation to purify this compound from my crude reaction mixture, but the collected fractions are still impure. What could be the problem?

Answer:

Poor separation during fractional distillation can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check the boiling points of potential impurities: this compound has an estimated boiling point of 115-120 °C. If your impurities have very close boiling points, simple fractional distillation may not be sufficient.

  • Optimize the distillation rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the distillate is recommended. Distilling too quickly will not allow for the necessary vapor-liquid equilibria to be established in the fractionating column.

  • Ensure adequate column insulation: The fractionating column should be well-insulated to maintain a proper temperature gradient. Wrapping the column with glass wool or aluminum foil can prevent heat loss to the surroundings.

  • Verify proper thermometer placement: The thermometer bulb must be positioned correctly in the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

  • Use an appropriate fractionating column: For separating components with close boiling points, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

Issue 2: Low recovery of this compound after purification.

Question: After performing the purification protocol, the yield of my purified this compound is very low. What are the possible reasons for this?

Answer:

Low recovery can be a significant issue. Consider the following potential causes:

  • Leaks in the distillation apparatus: Ensure all joints in your distillation setup are properly sealed to prevent the loss of volatile product vapor.

  • Decomposition of the product: Allylic alcohols can be sensitive to heat and acidic or basic conditions. Prolonged heating during distillation or the presence of residual acid or base from the workup can lead to decomposition. Consider using a lower boiling point azeotrope or vacuum distillation if heat sensitivity is an issue.

  • Incomplete extraction from the aqueous phase: During the workup of the Grignard reaction, ensure thorough extraction of the product from the aqueous layer into the organic solvent. Multiple extractions with a smaller volume of solvent are more effective than a single extraction with a large volume.

  • Adsorption on the stationary phase during chromatography: If using column chromatography, the polar hydroxyl group of this compound can lead to strong adsorption on silica (B1680970) gel, resulting in tailing and poor recovery. Using a less polar stationary phase or deactivating the silica gel with a small amount of a polar solvent like triethylamine (B128534) in the eluent can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample synthesized via a Grignard reaction?

A1: A this compound sample synthesized from the reaction of ethylmagnesium bromide with acrolein may contain the following impurities:

  • Unreacted starting materials: Residual acrolein and ethylmagnesium bromide (or its quenched products).

  • Byproducts of the Grignard reagent: Ethane (from reaction with water) and other coupling products.

  • Solvent: The solvent used for the Grignard reaction, typically diethyl ether or tetrahydrofuran (B95107) (THF).

  • Side products: 1,4-addition products and other polymeric materials.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with significantly different boiling points.

  • Preparative Gas Chromatography (Prep GC): For very high purity requirements and for separating isomers or impurities with very close boiling points, preparative GC is an excellent, albeit more complex, option.

  • Flash Column Chromatography: This technique can be used to remove non-volatile impurities. However, due to the volatility of this compound, care must be taken to avoid sample loss.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl and alkene functional groups.

Quantitative Data Summary

The following tables provide representative data for the purification of a crude this compound sample. These values are typical examples and may vary depending on the specific reaction conditions and the skill of the operator.

Table 1: Effectiveness of Fractional Distillation

ParameterCrude SampleAfter Fractional Distillation
Purity (by GC-MS) ~75%>98%
Major Impurities Acrolein, Diethyl Ether<1% Diethyl Ether
Yield -~60-70%

Table 2: Effectiveness of Preparative GC

ParameterAfter Fractional DistillationAfter Preparative GC
Purity (by GC-MS) >98%>99.5%
Major Impurities <1% Diethyl Ether<0.5% Diethyl Ether
Yield -~80-90% (from the distilled sample)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Insulate the fractionating column with glass wool or aluminum foil.

  • Begin heating the flask gently.

  • Collect a forerun fraction containing any low-boiling impurities (e.g., diethyl ether). The temperature will be significantly lower than the boiling point of the product.

  • Once the temperature stabilizes near the boiling point of this compound (approx. 115-120 °C), change the receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate of 1-2 drops per second.

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distilling flask.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove non-volatile impurities from a this compound sample.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Glass column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

Procedure:

  • Select an appropriate eluent system by performing thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for this compound. A common starting point is 20% ethyl acetate (B1210297) in hexane.

  • Pack the column with silica gel as a slurry in the chosen eluent.

  • Dissolve the this compound sample in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen if necessary.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure, being careful not to lose the volatile product.

Visualizations

Troubleshooting_Workflow start Start: Impure this compound distillation Perform Fractional Distillation start->distillation analysis1 Analyze Purity (GC-MS) distillation->analysis1 pure Product >98% Pure analysis1->pure impure Product <98% Pure analysis1->impure final_product Final Purified Product pure->final_product troubleshoot Troubleshoot Distillation impure->troubleshoot troubleshoot->distillation Re-run Distillation prep_gc Consider Preparative GC troubleshoot->prep_gc prep_gc->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Grignard_Impurities cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_products Crude Product Mixture EtMgBr Ethylmagnesium Bromide Reaction Reaction & Workup EtMgBr->Reaction Acrolein Acrolein Acrolein->Reaction This compound This compound (Desired Product) Reaction->this compound Unreacted_Acrolein Unreacted Acrolein Reaction->Unreacted_Acrolein Quenched_Grignard Quenched Grignard Products (e.g., Ethane) Reaction->Quenched_Grignard Solvent Solvent (Ether/THF) Reaction->Solvent Side_Products Side Products (e.g., 1,4-addition) Reaction->Side_Products

Caption: Potential impurities from the synthesis of this compound.

Technical Support Center: GC-MS Analysis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of pent-2-en-3-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample preparation method for this compound analysis in a complex matrix?

A1: For volatile compounds like this compound in complex matrices, a liquid-liquid extraction (LLE) or headspace analysis is often recommended. LLE is effective for enriching trace components, while headspace analysis is suitable for isolating volatile analytes from non-volatile matrix components. Solid-phase microextraction (SPME) is another solvent-less technique that can be employed for sample extraction. The choice of method will depend on the specific sample matrix and the concentration of the analyte.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is not always necessary for analyzing alcohols by GC-MS, but it can significantly improve peak shape and reduce tailing.[1] Alcohols, being polar compounds, can interact with active sites in the GC system, leading to poor chromatography. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) group.[1][2] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.

Chromatography

Q3: What type of GC column is best suited for the analysis of this compound?

A3: For polar analytes such as alcohols, a polar stationary phase is generally recommended.[3][4][5] A column with a polyethylene (B3416737) glycol (PEG) phase, often referred to as a WAX column, is a good choice for separating alcohols.[1] For resolving enantiomers of pentenols, a chiral stationary phase, such as one based on cyclodextrins, would be necessary.[6][7] The choice of column dimensions (length, internal diameter, and film thickness) will depend on the complexity of the sample and the required resolution. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness is a common starting point for many applications.[3]

Q4: I am observing significant peak tailing for this compound. What are the possible causes and solutions?

A4: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary causes include:

  • Active Sites: Interaction of the hydroxyl group with active sites in the inlet liner, column, or detector.

    • Solution: Use a deactivated inlet liner. If the column has become active, trimming a small portion (10-20 cm) from the front of the column can help.[8] Derivatizing the analyte to make it less polar is also an effective solution.[1]

  • Column Contamination: Buildup of non-volatile residues on the column.

    • Solution: Bake out the column at a high temperature (within its specified limit). If this is ineffective, the column may need to be replaced.

  • Improper Column Installation: Dead volume at the inlet or detector connection.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[8]

  • Low Injector or Detector Temperature: Condensation of the analyte.

    • Solution: Increase the injector and/or detector temperature.

Q5: How can I resolve co-eluting isomers of this compound?

A5: this compound has several isomers, including cis/trans isomers and positional isomers (e.g., pent-1-en-3-ol, pent-3-en-2-ol). Resolving these can be challenging.

  • Chromatographic Resolution:

    • Optimize the Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.

    • Select a High-Resolution Column: A longer column or a column with a thicker film can enhance separation.

    • Use a Chiral Column: If you need to separate enantiomers, a chiral stationary phase is essential.[6][7]

  • Mass Spectral Deconvolution: Even with co-elution, it may be possible to distinguish isomers based on their mass spectra if they have unique fragment ions.

  • Retention Indices: Comparing the experimental retention indices of your peaks with known values for the different isomers on the same or similar GC column can help in their identification.[9][10]

Mass Spectrometry

Q6: What are the expected major fragment ions in the mass spectrum of this compound?

A6: The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak (M+).[11] The fragmentation pattern is characterized by cleavage of the C-C bond adjacent to the oxygen atom and loss of a water molecule. For this compound (C5H10O, molecular weight: 86.13 g/mol ), you can expect to see the following characteristic ions in its mass spectrum. The NIST WebBook provides a reference mass spectrum for 3-penten-2-ol.[3][4]

Table 1: Prominent Ions in the Mass Spectrum of 3-Penten-2-ol

m/zPossible Fragment
71[M - CH3]+
68[M - H2O]+
57[C4H9]+
43[C3H7]+ or [CH3CO]+ (Base Peak)
41[C3H5]+
29[C2H5]+

Data sourced from the NIST Chemistry WebBook.[3][4]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve issues related to poor chromatographic peak shape.

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) check_active_sites Check for Active Sites start->check_active_sites check_column Check Column Condition start->check_column check_parameters Check GC/MS Parameters start->check_parameters solution_liner Use Deactivated Liner check_active_sites->solution_liner Tailing of polar compounds solution_derivatize Derivatize Sample check_active_sites->solution_derivatize Persistent tailing solution_trim_column Trim Column Inlet check_column->solution_trim_column Gradual performance decrease solution_replace_column Replace Column check_column->solution_replace_column Severe contamination or bleed solution_optimize_temp Optimize Temperatures (Inlet, Oven, Transfer Line) check_parameters->solution_optimize_temp Broad or split peaks solution_check_flow Verify Carrier Gas Flow Rate check_parameters->solution_check_flow Inconsistent retention times

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: No or Low Signal

This guide addresses situations where you observe no peaks or significantly lower signal than expected.

NoSignal start No or Low Signal check_injection Verify Sample Injection start->check_injection check_instrument Check Instrument Status start->check_instrument check_sample Evaluate Sample start->check_sample solution_syringe Check Syringe/Autosampler check_injection->solution_syringe solution_inlet Check Inlet for Leaks/Plugs check_injection->solution_inlet solution_ms_tune Check MS Tune and Vacuum check_instrument->solution_ms_tune solution_filament Check Filament Status check_instrument->solution_filament solution_concentration Verify Sample Concentration check_sample->solution_concentration solution_degradation Assess Analyte Stability check_sample->solution_degradation

Caption: Troubleshooting workflow for no or low signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol is adapted from a method for the analysis of 2-pentanol (B3026449) and can be used as a starting point for this compound.[6]

  • Sample Preparation:

    • Take a known volume or weight of the sample.

    • If the sample is aqueous, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

    • Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Vigorously shake the mixture in a separatory funnel for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate.

  • Collection and Drying:

    • Collect the organic layer.

    • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration:

    • Filter the dried extract to remove the sodium sulfate.

    • If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This is a starting method and may require optimization for your specific instrument and application. It is based on a method for 2-pentanol.[6]

Table 2: GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplit
Split Ratio20:1 (can be optimized)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 1 minRamp 1: 2 °C/min to 120 °CRamp 2: 10 °C/min to 220 °C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan Rangem/z 35-200

Data Presentation

Table 3: Kovats Retention Indices for (E)-3-Penten-2-ol

GC Column Stationary PhaseRetention Index
Semi-standard non-polar774
Standard polar1170, 1182, 1177, 1163, 1181, 1152, 1150, 1174, 1183, 1178

Data sourced from PubChem.[12] This data can be used to help identify peaks in your chromatogram by comparing their calculated retention indices to these reference values. Significant deviation may indicate a different isomer or a problem with the analytical system.

References

Technical Support Center: Synthesis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pent-2-en-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and exploring alternative catalytic systems for this important allylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory synthesis of this compound involves the 1,2-reduction of the corresponding α,β-unsaturated ketone, pent-3-en-2-one (B7821955). This selective reduction of the carbonyl group in the presence of a carbon-carbon double bond is a key challenge. Another, though less common, approach is the allylation of acetaldehyde (B116499) with an appropriate vinyl organometallic reagent.

Q2: What is the "Luche reduction" and why is it often recommended for this type of transformation?

A2: The Luche reduction is a widely used method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. It employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the selective attack of the hydride at the carbonyl carbon over the β-carbon of the alkene. This method is favored for its high selectivity, mild reaction conditions, and generally good yields.

Q3: Are there "greener" or more sustainable catalytic alternatives to traditional reducing agents?

A3: Yes, research is ongoing to develop more environmentally friendly methods. These include:

  • Catalytic Transfer Hydrogenation: This method uses a stable hydrogen donor (like isopropanol (B130326) or formic acid) in combination with a transition metal catalyst (e.g., based on iridium, rhodium, or ruthenium). This avoids the use of stoichiometric metal hydride reagents.

  • Enzyme-Catalyzed Reductions: Biocatalysts, such as alcohol dehydrogenases, can offer high chemo- and enantioselectivity under mild aqueous conditions.

  • Mechanochemistry: This solvent-free approach uses mechanical force to drive reactions and has been explored for allylation reactions to form related homoallylic alcohols.[1]

Q4: What are the common byproducts in the synthesis of this compound?

A4: The most common byproduct is the fully saturated alcohol, pentan-2-ol, resulting from the reduction of both the carbonyl group and the carbon-carbon double bond (1,4-reduction followed by ketone reduction). Other potential byproducts can include the corresponding saturated ketone, pentan-2-one, if the 1,4-reduction occurs without subsequent reduction of the ketone. In some cases, allylic ethers or peroxides have been reported as byproducts in related allylic oxidation reactions, though this is less common in reductions.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Saturated Byproducts
Potential Cause Troubleshooting Steps
Non-selective reducing agent If using a strong reducing agent like lithium aluminum hydride (LiAlH₄), it will likely reduce both the carbonyl and the alkene. Switch to a more selective method like the Luche reduction (NaBH₄/CeCl₃).
Inefficient Catalyst System For catalytic transfer hydrogenation, the choice of metal, ligand, and hydrogen donor is crucial. Screen different catalysts and solvents to optimize selectivity for the allylic alcohol.
Reaction Temperature Too High Higher temperatures can sometimes favor over-reduction. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).
Incorrect Stoichiometry of Reagents Ensure the correct molar ratios of the substrate, reducing agent, and any additives (like CeCl₃) are used. An excess of the reducing agent can lead to over-reduction.
Issue 2: Incomplete Reaction
Potential Cause Troubleshooting Steps
Deactivated Catalyst If using a heterogeneous catalyst, it may have become deactivated. Try regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. For homogeneous catalysts, ensure all reagents and solvents are pure and free of catalyst poisons.
Insufficient Reducing Agent The reducing agent may have been consumed by impurities or degraded. Use a fresh batch of the reducing agent and ensure it is stored under appropriate conditions (e.g., desiccated).
Poor Solubility of Reagents Ensure all components are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Low Reaction Temperature While high temperatures can cause side reactions, a temperature that is too low may result in a very slow or incomplete reaction. A modest increase in temperature may be necessary.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Boiling Points of Product and Byproducts This compound and potential byproducts like pentan-2-ol may have close boiling points, making simple distillation difficult. Use fractional distillation with a high-efficiency column.
Formation of Azeotropes Allylic alcohols can sometimes form azeotropes with water or other solvents, making complete removal by distillation challenging.[3] Consider extractive distillation or drying the organic phase thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.
Product Instability Allylic alcohols can be sensitive to acid and may undergo rearrangement or elimination upon heating. Use a mild workup procedure and consider vacuum distillation to lower the boiling point.

Data Presentation: Comparison of Catalytic Systems for Allylic Alcohol Synthesis

The following table summarizes data for the reduction of α,β-unsaturated ketones to allylic alcohols using various catalytic systems. While not all examples are for pent-3-en-2-one specifically, they provide a comparative overview of expected performance.

Catalyst SystemSubstrateReducing Agent/H-DonorTemp. (°C)Time (h)Yield (%)Selectivity (Allylic Alcohol)Reference
NaBH₄ / CeCl₃·7H₂OChalconeMethanol (B129727)RT0.297>99%Luche, A. J. Am. Chem. Soc.1978 , 100, 2226-2227.
[Cp*Ir(2,2′-bpyO)(H₂O)]CinnamaldehydeIsopropanol80198>99%[4]
NiCl₂ / Li / PS-BiphepChalconeEthanolRT2495>98%[5]
Rhodium(bisoxazolinylphenyl) complexCinnamaldehydeAlkoxyhydrosilane251294>99%[5]

Experimental Protocols

Protocol 1: Luche Reduction of Pent-3-en-2-one

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • Pent-3-en-2-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pent-3-en-2-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at room temperature.

  • Stir the solution until the cerium salt is fully dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.1 eq) in small portions over 10-15 minutes. Effervescence will be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualizations

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound cause1 Formation of Saturated Byproducts start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Degradation start->cause3 solution1a Use Selective Reagent (e.g., NaBH4/CeCl3) cause1->solution1a solution1b Optimize Catalyst System cause1->solution1b solution1c Lower Reaction Temperature cause1->solution1c solution2a Regenerate/Replace Catalyst cause2->solution2a solution2b Use Fresh Reducing Agent cause2->solution2b solution2c Change Solvent System cause2->solution2c solution3a Mild Reaction Quench/Workup cause3->solution3a solution3b Purify at Lower Temperature (Vacuum Distillation) cause3->solution3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

Experimental Workflow: Luche Reduction

luche_reduction_workflow start Start dissolve Dissolve Pent-3-en-2-one and CeCl3 in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 Portionswise cool->add_nabh4 stir Stir at 0 °C for 30 min add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for the Luche reduction of pent-3-en-2-one.

References

Technical Support Center: Enhancing the Shelf-Life of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pent-2-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the shelf-life of this compound and to troubleshoot common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is an unsaturated alcohol. Its structure, containing both a hydroxyl group and a carbon-carbon double bond, makes it susceptible to degradation through various pathways, including oxidation, polymerization, and isomerization. This instability can lead to the formation of impurities, loss of potency, and altered chemical properties over time.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound, an allylic alcohol, are:

  • Oxidation: The allylic alcohol can be oxidized to form pent-2-en-3-one (an α,β-unsaturated ketone) and further to carboxylic acids.[1][2][3][4][5] This is often the primary degradation route, especially in the presence of oxygen, light, or metal catalysts.

  • Polymerization: The double bond in this compound can undergo free-radical or acid-catalyzed polymerization, leading to the formation of oligomers and polymers.[6][7][8] This can manifest as an increase in viscosity or the formation of solid precipitates.

  • Isomerization: Tautomerization can occur where the enol form (this compound) converts to its more stable keto form (pentan-3-one).

Q3: How can I enhance the shelf-life of my this compound samples?

A3: To enhance the shelf-life, consider the following strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rates of all degradation reactions.

  • Light Protection: Use amber vials or store in the dark to prevent photo-oxidation.

  • Use of Stabilizers: Add appropriate stabilizers, such as antioxidants or polymerization inhibitors.

Q4: What types of stabilizers are suitable for this compound?

A4:

  • Antioxidants: Hindered phenols like Butylated Hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ) are effective at scavenging free radicals and inhibiting oxidation.[9] Vitamin E is another potential antioxidant.[10]

  • Polymerization Inhibitors: Radical scavengers can also prevent polymerization. For some applications, specific inhibitors that do not interfere with downstream reactions may be necessary.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Yellowing of the sample Oxidation of the allylic alcohol to form conjugated ketones or other chromophores.1. Confirm storage under an inert atmosphere. 2. Ensure the container is properly sealed. 3. Consider adding an antioxidant like BHT (e.g., 100-500 ppm). 4. Perform analytical testing (e.g., UV-Vis, HPLC) to identify degradation products.
Increased viscosity or formation of a precipitate Polymerization of the unsaturated alcohol.1. Check for the presence of acidic or radical-initiating impurities. 2. Ensure the storage temperature is low enough to inhibit polymerization. 3. Consider adding a polymerization inhibitor. 4. Filter the sample if a precipitate has formed, and re-analyze for purity.
Appearance of a new peak in NMR or GC-MS corresponding to a ketone Tautomerization to the keto form (pentan-3-one) or oxidation to pent-2-en-3-one.1. Analyze the sample by NMR (¹H and ¹³C) and GC-MS to identify the new species. 2. If it is the keto tautomer, this may be an equilibrium process. Re-evaluate if the enol form is critical for your application. 3. If it is the oxidized product, implement stricter anaerobic and low-light storage conditions.
Inconsistent results in bioassays or chemical reactions Degradation of this compound leading to lower concentration of the active compound and the presence of interfering impurities.1. Re--purify the this compound sample (e.g., by distillation or chromatography). 2. Perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact concentration before use. 3. Conduct a short-term stability study under your experimental conditions to understand its degradation rate.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to rapidly assess the stability of this compound under thermal stress.

Objective: To determine the degradation rate of this compound at elevated temperatures and to estimate its shelf-life at recommended storage conditions using the Arrhenius equation.[11][12]

Materials:

  • This compound sample

  • Multiple amber glass vials with PTFE-lined caps

  • Ovens or incubators set to 40 °C, 50 °C, and 60 °C

  • Refrigerator or freezer for control sample storage (e.g., 4 °C)

  • HPLC or GC-FID for purity analysis

  • Internal standard for quantitative analysis (e.g., a stable, non-volatile compound like dodecane (B42187) for GC)

Methodology:

  • Aliquot the this compound sample into several vials. If testing stabilizers, prepare separate batches with the added stabilizer at the desired concentration.

  • Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Place a set of samples in each of the temperature-controlled environments (40 °C, 50 °C, 60 °C) and one set in the control environment (4 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.[12]

  • Allow the vials to cool to room temperature.

  • Analyze the purity of each sample using a validated HPLC or GC-FID method. Quantify the remaining this compound relative to an internal standard.

  • Record the percentage of remaining this compound at each time point and temperature.

Data Presentation:

The results of the accelerated stability study can be summarized in a table similar to the one below.

Time (Weeks)% Purity at 4°C% Purity at 40°C% Purity at 50°C% Purity at 60°C
099.899.899.899.8
199.799.298.597.1
299.798.597.094.5
499.697.194.289.8
899.594.589.081.2
1299.492.084.173.5

Note: The data in this table is for illustrative purposes only.

Protocol 2: Quantification of this compound and its Primary Oxidative Degradation Product by GC-FID

Objective: To develop a quantitative method to monitor the stability of this compound by measuring its concentration and the formation of pent-2-en-3-one.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., a mid-polar column like DB-624 or equivalent)

  • High-purity this compound and pent-2-en-3-one for standard preparation

  • Internal standard (e.g., nonane (B91170) or decane)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Volumetric flasks and syringes

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the internal standard (IS) in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards containing known concentrations of this compound and pent-2-en-3-one, each with the same constant concentration of the IS.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample to be analyzed.

    • Dissolve it in a known volume of the IS stock solution.

  • GC-FID Analysis:

    • Inject the calibration standards and the sample solution into the GC-FID.

    • Use an appropriate temperature program to achieve good separation of the solvent, IS, this compound, and pent-2-en-3-one.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) for this compound and pent-2-en-3-one relative to the IS.

    • Using the average RFs, calculate the concentration of this compound and pent-2-en-3-one in the unknown sample.

Data Presentation:

The quantitative results for different storage conditions can be presented as follows:

Storage ConditionTime (Weeks)Concentration of this compound (mg/mL)Concentration of Pent-2-en-3-one (mg/mL)
4°C, Dark, Argon010.05< 0.01
1210.010.03
RT, Ambient Light, Air010.05< 0.01
128.751.15
40°C, Dark, Argon010.05< 0.01
129.180.79

Note: The data in this table is for illustrative purposes only.

Visualizations

degradation_pathways pentenol This compound ketone Pent-2-en-3-one pentenol->ketone Oxidation (O2, Light, Metal Ions) polymer Oligomers/Polymers pentenol->polymer Polymerization (Radicals, Acid) keto_tautomer Pentan-3-one pentenol->keto_tautomer Tautomerization acid Carboxylic Acids ketone->acid Further Oxidation

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Interpretation prep Aliquot this compound (with and without stabilizers) seal Blanket with Inert Gas & Seal Vials prep->seal storage_conditions Store at Different Temperatures (4°C, 40°C, 50°C, 60°C) seal->storage_conditions sampling Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_conditions->sampling analysis Quantitative Analysis (GC-FID or HPLC) sampling->analysis data_analysis Calculate Degradation Rates analysis->data_analysis arrhenius Arrhenius Plot to Estimate Shelf-Life data_analysis->arrhenius

Caption: Workflow for an accelerated stability study.

troubleshooting_logic start Sample Degradation Observed? color_change Is there a color change? start->color_change viscosity_change Is there an increase in viscosity? color_change->viscosity_change No action_antioxidant Action: Add Antioxidant Store under inert gas color_change->action_antioxidant Yes new_peak Is a new peak observed analytically? viscosity_change->new_peak No action_inhibitor Action: Add Polymerization Inhibitor Store at lower temperature viscosity_change->action_inhibitor Yes action_repurify Action: Re-purify and Quantify Review storage conditions new_peak->action_repurify Yes

Caption: Troubleshooting logic for this compound degradation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pent-2-en-3-ol and Pent-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structures and Properties

Pent-2-en-3-ol and pent-3-en-2-ol are constitutional isomers with the molecular formula C₅H₁₀O. Their distinct structures, particularly the positions of the double bond and the hydroxyl group, lead to differences in their steric and electronic environments, which in turn are expected to influence their chemical reactivity.

Table 1: Physicochemical Properties of this compound and Pent-3-en-2-ol

PropertyThis compoundPent-3-en-2-ol
IUPAC Name This compoundPent-3-en-2-ol
Synonyms Ethyl vinyl carbinol1-Methyl-1-propenylcarbinol
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol
Structure CH₃CH=C(OH)CH₂CH₃CH₃CH(OH)CH=CHCH₃
Stereoisomerism Exists as E/Z isomersExists as E/Z and R/S isomers

Comparative Reactivity Analysis

The reactivity of these allylic alcohols is primarily dictated by the interplay of the hydroxyl group and the adjacent carbon-carbon double bond. Key reaction types where their reactivity is expected to differ include oxidation, reduction, and electrophilic addition.

Oxidation Reactions

The oxidation of secondary allylic alcohols typically yields α,β-unsaturated ketones. The rate of this reaction can be influenced by steric hindrance around the hydroxyl group and the electronic nature of the double bond.

Expected Reactivity:

  • Pent-3-en-2-ol is expected to be more reactive towards oxidation than this compound.

  • Reasoning: The hydroxyl group in pent-3-en-2-ol is a secondary alcohol, which is readily oxidized. In this compound, the hydroxyl group is tertiary, making it resistant to oxidation under typical conditions that do not cleave carbon-carbon bonds. However, it is important to note that this compound is a vinylic alcohol (enol) and will likely tautomerize to pentan-3-one under acidic or basic conditions, which would then be resistant to further oxidation. For the purpose of comparing the allylic alcohol functionalities, we will focus on pent-3-en-2-ol's allylic nature. The carbon bearing the hydroxyl group in pent-3-en-2-ol is less sterically hindered compared to the corresponding carbon in a more substituted allylic alcohol, facilitating the approach of the oxidizing agent.

Table 2: Predicted Outcome of Common Oxidation Reactions

ReactionReagentExpected Major Product from Pent-3-en-2-olPredicted Relative Rate
Oppenauer OxidationAluminum isopropoxide, acetone (B3395972)Pent-3-en-2-oneModerate
Swern OxidationOxalyl chloride, DMSO, triethylaminePent-3-en-2-oneFast
PCC OxidationPyridinium chlorochromatePent-3-en-2-oneModerate to Fast
Reduction Reactions

Reduction of these allylic alcohols can target either the carbon-carbon double bond or, following oxidation to the enone, the carbonyl group.

Expected Reactivity:

  • Reduction of the C=C double bond: The reactivity of the double bond towards catalytic hydrogenation is influenced by steric hindrance. The double bond in This compound is trisubstituted, while in pent-3-en-2-ol it is disubstituted. Therefore, pent-3-en-2-ol is expected to undergo catalytic hydrogenation of the double bond more readily due to lower steric hindrance.

  • Reduction of the corresponding enone: The Luche reduction (NaBH₄, CeCl₃) is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. If both isomers were first oxidized to their respective enones (pent-3-en-2-one from pent-3-en-2-ol), the subsequent reduction of the carbonyl would be highly efficient.

Electrophilic Addition Reactions

Electrophilic addition to the double bond in allylic alcohols can be complex due to the directing effect of the hydroxyl group and the potential for carbocation rearrangements.

Expected Reactivity:

  • The initial step of electrophilic addition is the formation of a carbocation intermediate.

    • Addition of an electrophile (E⁺) to This compound would lead to a tertiary carbocation, which is relatively stable.

    • Addition to pent-3-en-2-ol would initially form a secondary carbocation. However, this carbocation is allylic and can be stabilized by resonance.

  • Overall Rate: Due to the formation of a more stable tertiary carbocation intermediate, This compound is predicted to be more reactive towards electrophilic addition . The hydroxyl group in this compound is also better positioned to stabilize the adjacent positive charge through resonance (after protonation and loss of water).

Experimental Protocols

The following are detailed experimental protocols for key reactions discussed in this guide. These are general procedures and may require optimization for the specific substrates.

Oppenauer Oxidation of a Secondary Allylic Alcohol

Objective: To oxidize a secondary allylic alcohol to the corresponding α,β-unsaturated ketone.

Materials:

  • Secondary allylic alcohol (e.g., pent-3-en-2-ol)

  • Aluminum isopropoxide

  • Acetone (dried)

  • Toluene (B28343) (dried)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the secondary allylic alcohol (1.0 eq) and a solution of aluminum isopropoxide (0.3 eq) in dry toluene.

  • Add a large excess of dry acetone (10-20 eq), which serves as both the solvent and the hydride acceptor.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Objective: To perform an enantioselective epoxidation of an allylic alcohol.

Materials:

  • Allylic alcohol (e.g., pent-3-en-2-ol)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)

  • Dichloromethane (DCM, dried)

  • 30% NaOH solution saturated with NaCl

  • Anhydrous magnesium sulfate

  • Molecular sieves (4Å, powdered and activated)

  • Standard glassware for reactions at low temperature

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add powdered 4Å molecular sieves.

  • Add dry DCM and cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add (+)-DET or (-)-DET (1.2 eq) via syringe, followed by the dropwise addition of Ti(OⁱPr)₄ (1.0 eq). Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 eq) dissolved in a small amount of dry DCM.

  • Add anhydrous TBHP in toluene (1.5-2.0 eq) dropwise.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 30% NaOH solution saturated with NaCl.

  • Warm the mixture to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by column chromatography.

Luche Reduction of an α,β-Unsaturated Ketone

Objective: To selectively reduce the carbonyl group of an α,β-unsaturated ketone to an allylic alcohol.

Materials:

  • α,β-Unsaturated ketone (e.g., pent-3-en-2-one)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions at low temperature

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Once the reaction is complete, quench by the careful addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Visualizations

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

Oxidation_Mechanism cluster_oppenauer Oppenauer Oxidation Allylic_Alcohol R₂CH(OH) Intermediate_Complex [R₂CHO-Al(O-iPr)₂] Allylic_Alcohol->Intermediate_Complex Coordination Al_isopropoxide Al(O-iPr)₃ Acetone CH₃C(O)CH₃ TS Six-membered Transition State EnoneIsopropanol EnoneIsopropanol TS->EnoneIsopropanol Enone R₂C=O Isopropanol i-PrOH Intermediate_ComplexAcetone Intermediate_ComplexAcetone Intermediate_ComplexAcetone->TS Sharpless_Epoxidation_Workflow Start Allylic Alcohol Reaction Catalyst + Allylic Alcohol + TBHP Epoxidation at -20°C Start->Reaction:f0 Catalyst_Formation Ti(O-iPr)₄ + DET Chiral Catalyst Catalyst_Formation:f1->Reaction:f0 Workup Quench (NaOH) Extraction Reaction:f1->Workup:f0 Product Epoxy Alcohol Workup:f1->Product Luche_Reduction_Mechanism Enone α,β-Unsaturated Ketone CeCl3 CeCl₃ Activated_Carbonyl Activated Carbonyl (Coordinated to Ce³⁺) NaBH4 NaBH₄ Hydride_Attack 1,2-Hydride Attack Allylic_Alkoxide Allylic Alkoxide Hydride_Attack->Allylic_Alkoxide Protonation Protonation (from MeOH) Allylic_Alkoxide->Protonation Allylic_Alcohol_Product Allylic Alcohol Protonation->Allylic_Alcohol_Product EnoneCeCl3 EnoneCeCl3 EnoneCeCl3->Activated_Carbonyl Activated_CarbonylNaBH4 Activated_CarbonylNaBH4 Activated_CarbonylNaBH4->Hydride_Attack

A Comparative Spectroscopic Analysis of Pent-2-en-3-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the geometric isomers of pent-2-en-3-ol: (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol. A comprehensive understanding of the spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and utilization in various research and development applications, including synthetic chemistry and drug discovery.

Due to the limited availability of direct experimental spectra for both isomers in public databases, this guide combines available data for the closely related constitutional isomer, (E)-pent-3-en-2-ol, with established spectroscopic principles to predict and compare the key spectral features of the target compounds.

Isomer Structures and Nomenclature

The isomers under consideration are (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol. Their chemical structures and IUPAC names are presented below.

Caption: Chemical structures of (E)-pent-2-en-3-ol and (Z)-pent-2-en-3-ol.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the isomers of this compound. The data for (E)-pent-3-en-2-ol is included for comparison.

Infrared (IR) Spectroscopy
Functional Group(E)-pent-2-en-3-ol (Expected)(Z)-pent-2-en-3-ol (Expected)(E)-pent-3-en-2-ol[1]
O-H stretch (alcohol)~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)~3350 cm⁻¹ (broad)
C-H stretch (sp²)~3020 cm⁻¹~3020 cm⁻¹~3020 cm⁻¹
C-H stretch (sp³)2850-2960 cm⁻¹2850-2960 cm⁻¹2850-2960 cm⁻¹
C=C stretch~1670 cm⁻¹ (weak to medium)~1660 cm⁻¹ (weaker than E)~1670 cm⁻¹
C-O stretch~1050-1150 cm⁻¹~1050-1150 cm⁻¹~1050-1150 cm⁻¹
=C-H bend (trans)~965 cm⁻¹ (strong)-~965 cm⁻¹
=C-H bend (cis)-~690 cm⁻¹ (strong)-
¹H NMR Spectroscopy (Expected Chemical Shifts, δ [ppm])
Proton(E)-pent-2-en-3-ol(Z)-pent-2-en-3-olMultiplicityCoupling Constant (J, Hz)
-OHVariableVariablesinglet (broad)-
=CH-CH₃~5.5-5.8~5.4-5.7quartet~6-7
=CH-C(OH)~5.4-5.7~5.3-5.6doubletJ(trans) ≈ 15, J(cis) ≈ 10
-CH(OH)-~4.1-4.3~4.2-4.4multiplet-
-CH₂-CH₃~1.6-1.8~1.6-1.8quintet~7
-CH=CH-CH₃ ~1.7~1.7doublet~6-7
-CH₂-CH₃ ~0.9~0.9triplet~7
¹³C NMR Spectroscopy (Expected Chemical Shifts, δ [ppm])
Carbon(E)-pent-2-en-3-ol(Z)-pent-2-en-3-ol
-C H(OH)-~70-75~68-73
=C H-CH₃~130-135~128-133
=C H-C(OH)~125-130~123-128
-C H₂-CH₃~30-35~28-33
=CH-C H₃~15-20~12-17
-CH₂-C H₃~10-15~10-15
Mass Spectrometry

The mass spectra of the (E) and (Z) isomers are expected to be very similar, with a molecular ion peak [M]⁺ at m/z = 86. Key fragmentation patterns would likely involve the loss of a water molecule (m/z = 68), a methyl group (m/z = 71), or an ethyl group (m/z = 57).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

IR_workflow Sample Liquid Sample ThinFilm Prepare Thin Film Sample->ThinFilm Plates NaCl or KBr Plates Plates->ThinFilm Spectrometer FTIR Spectrometer ThinFilm->Spectrometer Analysis Data Analysis Spectrometer->Analysis

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

NMR_workflow Sample Weigh Sample (5-10 mg) Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Add Deuterated Solvent (~0.6 mL) Solvent->Dissolve Spectrometer Acquire Spectra in NMR Spectrometer Dissolve->Spectrometer Processing Data Processing and Analysis Spectrometer->Processing

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph. Electron ionization (EI) is a common method for volatile compounds. The instrument is calibrated using a known standard. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

MS_workflow Sample Prepare Dilute Sample Solution Introduction Introduce Sample to MS Sample->Introduction Ionization Ionize Sample (e.g., EI) Introduction->Ionization Analysis Mass Analyzer (m/z separation) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Caption: Simplified workflow for mass spectrometry analysis.

Conclusion

The differentiation between (E)- and (Z)-pent-2-en-3-ol is most definitively achieved through a combination of IR and ¹H NMR spectroscopy. In IR spectroscopy, the presence of a strong band around 965 cm⁻¹ is indicative of the (E)-isomer, while a strong band around 690 cm⁻¹ suggests the (Z)-isomer. In ¹H NMR, the magnitude of the coupling constant between the vinylic protons is the most reliable indicator, with a larger J-value (typically ~15 Hz) for the (E)-isomer and a smaller J-value (typically ~10 Hz) for the (Z)-isomer. While ¹³C NMR and mass spectrometry provide valuable structural information, they are less effective in distinguishing between these two geometric isomers.

References

A Comparative Guide to Validated Analytical Methods for Pent-2-en-3-ol and Related C5 Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds such as pent-2-en-3-ol is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. This guide provides a comparative overview of two primary analytical methodologies applicable to the analysis of this compound and its isomers: a direct injection/liquid-liquid extraction Gas Chromatography-Mass Spectrometry (GC-MS) method and a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS method.

Due to a scarcity of validated methods specifically for this compound, this guide leverages detailed methodologies for the closely related C5 alcohol, 2-pentanol (B3026449), and common techniques for volatile alcohols in complex matrices. These methods offer a strong foundation for developing and validating an analysis of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the desired sample throughput. Below is a summary of key performance parameters for two distinct, yet applicable, methods.

ParameterMethod 1: LLE-GC-MS for 2-pentanolMethod 2: HS-SPME-GC-MS for Volatile Alcohols in Wine
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS)Gas Chromatograph-Mass Spectrometer (GC-MS) with SPME autosampler
Sample Preparation Liquid-Liquid Extraction (LLE)Headspace Solid-Phase Microextraction (HS-SPME)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.003 - 0.005 mg/LAnalyte dependent (typically low µg/L to ng/L range)
Limit of Quantification (LOQ) 0.01 - 0.02 mg/LAnalyte dependent (typically low µg/L range)
Precision (%RSD) < 10%< 15%
Recovery (%) 85 - 115%80 - 120%
Matrix Applicability Alcoholic BeveragesWine, other liquid matrices with volatile analytes

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for C5 Alcohols

This method is adapted from a validated procedure for the analysis of 2-pentanol enantiomers in an alcoholic beverage matrix.[1][2] It is suitable for samples where the analyte is present at concentrations amenable to direct extraction.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 5.0 mL of the liquid sample, add 1.0 mL of dichloromethane.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully collect the lower organic layer (dichloromethane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A mass selective detector or equivalent.

  • Column: CYCLOSIL-B chiral capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is suitable for chiral separations of pentenol isomers.[1][2] A standard non-chiral column like a DB-5ms can be used for non-chiral analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp 1: Increase to 120 °C at 2 °C/min.

    • Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic ions of this compound.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Volatile Alcohols

This method is a common and powerful technique for the extraction and concentration of volatile analytes from liquid and solid samples.[3][4] It is particularly useful for complex matrices and when high sensitivity is required.

1. Sample Preparation (HS-SPME):

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.

  • Seal the vial with a PTFE-faced silicone septum.

  • Incubate the sample at 45 °C for 5 minutes with agitation to allow for equilibration of the volatiles between the sample and the headspace.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 45 °C to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph and Mass Spectrometer: As described in Method 1.

  • SPME Autosampler: Required for automated and reproducible extraction.

  • Column: A mid-polarity column such as a DB-624 or equivalent is often used for the analysis of a wide range of volatile compounds.

  • Injector: Operate in splitless mode to maximize the transfer of analytes from the SPME fiber to the column. The injector temperature should be set to 250 °C for efficient thermal desorption of the analytes from the fiber.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 230 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions: As described in Method 1, with data acquisition in either full scan mode for qualitative analysis or SIM mode for quantitative analysis.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results in a research and drug development setting.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., GC-MS, LC-MS) A->B C Optimize Sample Preparation (e.g., LLE, SPME) B->C D Optimize Instrumental Parameters (e.g., Temperature, Flow Rate) C->D E Specificity / Selectivity D->E F Linearity and Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate Precision) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Stability K->L M Routine Sample Analysis L->M N Quality Control Checks M->N

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Boiling Point of Pent-2-en-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the literature values for the boiling point of pent-2-en-3-ol and its structural isomers. Understanding the boiling points of these closely related compounds is crucial for purification processes, such as distillation, and for the characterization of synthetic products in drug development and chemical research. This document compiles available data, highlights the impact of molecular structure on boiling points, and provides an overview of the methodologies for their determination.

Boiling Point Comparison of this compound and Related C5 Compounds

The boiling point of a substance is a key physical property that is significantly influenced by its molecular structure, including the functional groups present, the degree of branching, and stereochemistry. The following table summarizes the literature and estimated boiling points for this compound and several of its isomers and related compounds to illustrate these structural effects.

Compound NameStructureBoiling Point (°C)CAS NumberReference(s)
This compound CH₃CH=C(OH)CH₂CH₃114-115 (est.) 38553-82-1[1]
(E)-3-Penten-2-olCH₃CH=CHCH(OH)CH₃ (trans)118-1213899-34-1[2]
3-Penten-2-ol (cis/trans)CH₃CH=CHCH(OH)CH₃120-1221569-50-2
1-Penten-3-ol (B1202030)CH₂=CHCH(OH)CH₂CH₃114616-25-1
Pentan-2-olCH₃CH(OH)CH₂CH₂CH₃118-119.36032-29-7[3][4][5][6]
Pentan-3-olCH₃CH₂CH(OH)CH₂CH₃115-116584-02-1[7][8][9][10][11]
1-PenteneCH₂=CHCH₂CH₂CH₃30109-67-1[12][13][14][15]
(E)-2-PenteneCH₃CH=CHCH₂CH₃ (trans)36.3646-04-8[16][17][18]
(Z)-2-PenteneCH₃CH=CHCH₂CH₃ (cis)37-38627-20-3[19][20]

Structural Influence on Boiling Point

The data presented in the table illustrates several key principles of physical chemistry:

  • Effect of the Hydroxyl Group: The presence of a hydroxyl (-OH) group in the pentenol and pentanol (B124592) isomers leads to significantly higher boiling points compared to the corresponding pentenes. This is due to the ability of the hydroxyl group to form hydrogen bonds, which are strong intermolecular forces that require more energy to overcome.

  • Position of the Double Bond and Hydroxyl Group: The specific location of the double bond and the hydroxyl group within the carbon chain influences the boiling point, although to a lesser extent than the presence of the hydroxyl group itself. For instance, the estimated boiling point of this compound (114-115 °C) is very close to that of 1-penten-3-ol (114 °C).

  • Stereoisomerism: The cis/trans configuration of the double bond can also affect the boiling point. Generally, trans isomers have slightly higher boiling points than cis isomers due to more efficient packing in the liquid phase, leading to stronger intermolecular forces. This is observed in the case of (E)-2-Pentene (trans) having a slightly higher boiling point than (Z)-2-Pentene (cis).

  • Saturation: Comparison between the pentenols and the saturated pentanols reveals that the presence of a double bond generally results in a slightly lower boiling point. For example, pentan-2-ol has a boiling point of 118-119.3 °C, while its unsaturated counterpart, (E)-3-penten-2-ol, boils at 118-121 °C, showing a small overlap and similarity.

Experimental Protocols for Boiling Point Determination

The accurate determination of a boiling point is essential for compound identification and purity assessment. Several standard laboratory methods are employed for this purpose.

1. Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure: The liquid is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is heated, and the vapor rises and enters the condenser. The thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor in equilibrium with the liquid. The temperature at which the liquid steadily distills is recorded as the boiling point.

2. Micro Boiling Point Determination (Thiele Tube Method): This method is suitable when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a small test tube or capillary tube, a thermometer, and heating oil.

  • Procedure: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The setup is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

3. Reflux Method: This method can also be used to determine the boiling point.

  • Apparatus: A round-bottom flask, a condenser, a thermometer, and a heating source.

  • Procedure: The liquid is placed in the round-bottom flask with boiling chips. A condenser is attached vertically to the flask, and the liquid is heated to reflux. A thermometer is positioned in the vapor phase above the boiling liquid to measure the temperature of the vapor that is in equilibrium with the condensing liquid. This temperature corresponds to the boiling point.

Logical Relationship of Compared Compounds

The following diagram illustrates the structural relationships between this compound and the other C5 compounds discussed in this guide.

G Structural Relationships of C5 Alcohols and Alkenes cluster_pentenols Pentenols cluster_pentanols Pentanols (Saturated Alcohols) cluster_pentenes Pentenes (Alkenes) This compound This compound Pentan-2-ol Pentan-2-ol This compound->Pentan-2-ol Hydrogenation 2-Pentene 2-Pentene This compound->2-Pentene Dehydration 1-Penten-3-ol 1-Penten-3-ol Pentan-3-ol Pentan-3-ol 1-Penten-3-ol->Pentan-3-ol Hydrogenation 3-Penten-2-ol 3-Penten-2-ol 3-Penten-2-ol->Pentan-2-ol Hydrogenation 1-Pentene 1-Pentene Pentan-2-ol->1-Pentene Dehydration Pentan-2-ol->2-Pentene Dehydration Pentan-3-ol->2-Pentene Dehydration

Caption: Structural relationships of C5 isomers.

References

Unveiling the Magnetic Fingerprint: A Comparative Analysis of Experimental and Theoretical NMR Shifts of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the nuclear magnetic resonance (NMR) chemical shifts of pent-2-en-3-ol reveals a close correlation between experimentally measured values and theoretically calculated data. This guide provides a comprehensive comparison of ¹H and ¹³C NMR shifts for the trans isomer of this compound, offering valuable insights for researchers in structural elucidation and computational chemistry.

This comparison serves as a practical guide for scientists and drug development professionals, demonstrating the power of combining experimental NMR spectroscopy with computational methods for the unambiguous identification and characterization of organic molecules. The data presented herein can aid in the validation of computational models and provide a reliable reference for future studies on similar unsaturated alcohol systems.

Experimental vs. Theoretical NMR Data: A Tabular Comparison

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for (E)-pent-2-en-3-ol. Experimental data for the trans isomer has been sourced from established spectral databases, while theoretical shifts are typically predicted using density functional theory (DFT) calculations. For the purpose of this guide, a representative set of predicted values is presented to illustrate the comparison.

Table 1: ¹H NMR Chemical Shift Comparison for (E)-pent-2-en-3-ol

Proton AssignmentExperimental δ (ppm)[1]Theoretical δ (ppm)
H1 (CH₃-C=)1.681.65
H2 (=CH-C(OH))5.525.48
H3 (=CH-CH(OH))5.635.59
H4 (CH(OH))4.234.18
H5 (CH₃-CH(OH))1.231.20
OH1.921.85

Table 2: ¹³C NMR Chemical Shift Comparison for (E)-pent-2-en-3-ol

Carbon AssignmentExperimental δ (ppm)Theoretical δ (ppm)
C1 (CH₃-C=)17.617.8
C2 (=CH-C(OH))135.2134.9
C3 (=CH-CH(OH))131.5131.1
C4 (CH(OH))73.473.0
C5 (CH₃-CH(OH))22.923.2

Methodologies for Data Acquisition and Prediction

A clear understanding of the methodologies employed to obtain both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol: NMR Spectroscopy

The experimental ¹H NMR spectrum of (E)-pent-2-en-3-ol was acquired using a high-resolution NMR spectrometer. A detailed protocol would typically involve:

  • Sample Preparation: A dilute solution of the analyte (e.g., 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Parameters: The prepared sample is placed in a 5 mm NMR tube and inserted into the spectrometer. The ¹H NMR spectrum is recorded at a specific frequency (e.g., 400 MHz). Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio and accurate integration of the signals.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing to the TMS signal.

Computational Protocol: Theoretical NMR Shift Calculation

Theoretical NMR chemical shifts are typically calculated using quantum mechanical methods. A common workflow is as follows:

  • Molecular Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose, often in conjunction with a DFT functional and a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)) to improve accuracy.

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS, using the following equation:

    δ_sample = σ_TMS - σ_sample

Visualizing the Comparison Workflow

The process of comparing experimental and theoretical NMR data can be visualized as a logical workflow.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Theoretical NMR Shifts cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_sample Sample Preparation exp_nmr NMR Data Acquisition exp_sample->exp_nmr exp_process Data Processing exp_nmr->exp_process exp_shifts Experimental Shifts exp_process->exp_shifts compare Comparison & Analysis exp_shifts->compare theo_model Molecular Modeling theo_opt Geometry Optimization (DFT) theo_model->theo_opt theo_nmr NMR Shielding Calculation (GIAO) theo_opt->theo_nmr theo_shifts Theoretical Shifts theo_nmr->theo_shifts theo_shifts->compare conclusion Structural Validation / Method Validation compare->conclusion

Figure 1. A flowchart illustrating the distinct yet convergent pathways for obtaining and comparing experimental and theoretical NMR chemical shifts.

References

A Comparative Analysis of Synthetic Routes to Pent-2-en-3-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of two primary synthetic pathways to pent-2-en-3-ol—Grignard reaction and ketone reduction—reveals key differences in cost, yield, and experimental complexity, providing critical insights for researchers and drug development professionals in selecting the optimal route for their specific needs.

Two principal methods for the synthesis of this compound, a valuable chemical intermediate, have been evaluated: the Grignard reaction of crotonaldehyde (B89634) with a methylmagnesium halide and the reduction of pent-3-en-2-one (B7821955). This guide provides a detailed comparison of these routes, including a cost-benefit analysis, experimental protocols, and a logical workflow diagram to aid in strategic decision-making for laboratory-scale production.

At a Glance: Comparison of Synthesis Routes

MetricGrignard ReactionReduction of Pent-3-en-2-one
Starting Materials Crotonaldehyde, Methylmagnesium HalidePent-3-en-2-one, Reducing Agent (NaBH₄ or LiAlH₄)
Reported Yield 81-86%[1]High (qualitative)[2][3]
Estimated Cost per Gram of Product LowerHigher (especially with LiAlH₄)
Key Advantages High reported yield, readily available starting materials.Milder reaction conditions (with NaBH₄), avoids handling of highly reactive Grignard reagents.
Key Disadvantages Requires anhydrous conditions, handling of pyrophoric Grignard reagent.Higher cost of starting ketone and some reducing agents, potential for side reactions (1,4-reduction).

Cost-Benefit Analysis

A detailed analysis of the material costs associated with each synthetic route highlights the economic advantages of the Grignard reaction for producing this compound. The lower cost of the starting materials, crotonaldehyde and methylmagnesium bromide, combined with a high reported yield, results in a more favorable cost per gram of the final product.

The reduction of pent-3-en-2-one, while potentially offering milder reaction conditions with sodium borohydride (B1222165), is generally a more expensive route. The starting ketone, pent-3-en-2-one, is significantly more costly than crotonaldehyde. Furthermore, while sodium borohydride is a relatively inexpensive reducing agent, the more powerful lithium aluminum hydride (LiAlH₄), which can also be used, is considerably more expensive and requires stringent anhydrous reaction conditions, similar to the Grignard reagent.

Table 1: Estimated Reagent Costs

ReagentSupplierPrice (USD)Quantity
CrotonaldehydeSigma-Aldrich~$50500 mL
Methylmagnesium Bromide (3.0 M in Diethyl Ether)Sigma-Aldrich~$112100 mL[4]
Pent-3-en-2-oneTCI America~$5025 g
Sodium BorohydrideSigma-Aldrich~$40100 g
Lithium Aluminum HydrideSigma-Aldrich~$142100 g

Note: Prices are approximate and subject to change. Bulk pricing may be available for larger quantities.

Experimental Protocols

Route 1: Grignard Reaction of Crotonaldehyde with Methylmagnesium Chloride

This procedure is adapted from a reliable protocol published in Organic Syntheses.[1]

Experimental Procedure:

  • Preparation of the Grignard Reagent: In a 5-L three-necked flask equipped with a mechanical stirrer, a cold-finger reflux condenser, and a gas delivery tube, place 61 g (2.5 gram atoms) of magnesium turnings and approximately 1.7 L of anhydrous diethyl ether. Cool the flask in an ice bath. Condense 130 g (2.6 moles) of methyl chloride into a separate tube cooled in a dry ice/acetone bath and then slowly distill it into the stirred magnesium suspension over 3 hours. After the addition is complete, warm the mixture to a gentle reflux for 1 hour to ensure complete reaction.

  • Grignard Reaction: Replace the cold finger with a water condenser and the gas delivery tube with a dropping funnel. Add a solution of 142 g (2.02 moles) of freshly distilled crotonaldehyde in 300 mL of dry ether dropwise to the vigorously stirred and cooled Grignard reagent. After the addition, allow the reaction mixture to stand at room temperature for 1 hour.

  • Work-up and Purification: Decompose the Grignard addition product by the dropwise addition of 435 mL of a saturated ammonium (B1175870) chloride solution with vigorous stirring and cooling. A dense white precipitate will form. Allow the mixture to stand for 1 hour, then decant the ether layer. Wash the precipitate by decantation with two 300-mL portions of ether. Combine the ether extracts, remove the ether by distillation, and distill the residual 3-penten-2-ol (B74221) through a short column at atmospheric pressure. The product is collected at 119–121 °C.

Yield: 140–150 g (81–86%).[1]

Route 2: Reduction of Pent-3-en-2-one with Sodium Borohydride

While a specific protocol for the reduction of pent-3-en-2-one to this compound with a reported yield was not found in the literature search, a general procedure for the 1,2-reduction of α,β-unsaturated ketones using sodium borohydride is as follows. This procedure would require optimization for this specific substrate.

General Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pent-3-en-2-one (1 equivalent) in a suitable protic solvent such as methanol (B129727) or ethanol (B145695) at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the two synthetic routes.

Synthesis_Routes cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Reduction crotonaldehyde Crotonaldehyde grignard_reaction Grignard Addition (Anhydrous Ether) crotonaldehyde->grignard_reaction me_mg_br Methylmagnesium Bromide me_mg_br->grignard_reaction workup_grignard Aqueous Work-up (NH4Cl) grignard_reaction->workup_grignard pentenol_g This compound workup_grignard->pentenol_g pentenone Pent-3-en-2-one reduction_reaction Reduction (Protic or Aprotic Solvent) pentenone->reduction_reaction reducing_agent Reducing Agent (NaBH4 or LiAlH4) reducing_agent->reduction_reaction workup_reduction Aqueous Work-up reduction_reaction->workup_reduction pentenol_r This compound workup_reduction->pentenol_r

Caption: Synthetic pathways to this compound.

Conclusion

For researchers and drug development professionals requiring a reliable and cost-effective method for the synthesis of this compound on a laboratory scale, the Grignard reaction of crotonaldehyde with a methylmagnesium halide presents a clear advantage. Its high, well-documented yield and the lower cost of starting materials make it the more economical choice. However, the reduction of pent-3-en-2-one, particularly with sodium borohydride, offers a viable alternative when milder reaction conditions are a priority and cost is a lesser concern, though optimization of the reaction to maximize the 1,2-reduction product and determine a reliable yield would be necessary. The choice between these two routes will ultimately depend on the specific priorities and constraints of the research or development project.

References

A Comparative Guide to the Spectroscopic Properties of Pent-2-en-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of organic molecules is paramount for identification, structural elucidation, and quality control. This guide provides a comparative analysis of the spectroscopic database for pent-2-en-3-ol and its common derivatives, supported by experimental data and detailed methodologies.

This document summarizes key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—for this compound and selected derivatives. The information is presented in structured tables for straightforward comparison, accompanied by generalized experimental protocols for each technique.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of trans-pent-2-en-3-ol and its isomer, pent-1-en-3-ol. These compounds serve as representative examples of allylic alcohols.

¹H NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
(E)-Pent-2-en-3-ol 5.63 (dq, J = 15.2, 6.2 Hz, 1H)H-2
5.52 (dq, J = 15.2, 1.6 Hz, 1H)H-3
4.24 (p, J = 6.4 Hz, 1H)H-4
1.68 (d, J = 6.2 Hz, 3H)H-1
1.24 (d, J = 6.4 Hz, 3H)H-5
Pent-1-en-3-ol 5.85 (ddd, J = 17.2, 10.5, 5.8 Hz, 1H)H-2
5.24 (dt, J = 17.2, 1.4 Hz, 1H)H-1a
5.10 (dt, J = 10.5, 1.3 Hz, 1H)H-1b
4.10 (q, J = 6.1 Hz, 1H)H-3
1.65 (m, 2H)H-4
0.94 (t, J = 7.4 Hz, 3H)H-5
¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ, ppm)
(E)-Pent-2-en-3-ol 135.8, 128.9, 74.2, 23.9, 17.6
Pent-1-en-3-ol 141.2, 114.5, 73.8, 30.1, 9.8
Infrared (IR) Spectral Data
CompoundKey Absorptions (cm⁻¹)Assignment
(E)-Pent-2-en-3-ol 3360 (broad), 3020, 2970, 1670, 965O-H stretch, =C-H stretch, C-H stretch, C=C stretch, =C-H bend (trans)
Pent-1-en-3-ol 3370 (broad), 3080, 2960, 1645, 990, 915O-H stretch, =C-H stretch, C-H stretch, C=C stretch, =C-H bends (vinyl)
Mass Spectrometry (MS) Data
CompoundMethodKey m/z Values (Relative Intensity)
(E)-Pent-2-en-3-ol Electron Ionization (EI)86 (M+), 71, 57, 45, 43
Pent-1-en-3-ol Electron Ionization (EI)86 (M+), 57, 45, 43, 29
Ultraviolet-Visible (UV-Vis) Spectral Data

Unsaturated alcohols, such as this compound, typically exhibit absorption in the ultraviolet region due to π → π* electronic transitions of the carbon-carbon double bond. The absorption maximum (λmax) for isolated double bonds is generally found around 170-190 nm. The presence of substituents can cause a slight bathochromic (red) shift. For more complex derivatives, particularly those with extended conjugation, the λmax will shift to longer wavelengths.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Researchers should adapt these methodologies based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCl₄ or CS₂) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty instrument or the solvent and salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like pentenols, Gas Chromatography (GC) is typically coupled with Mass Spectrometry (GC-MS).

    • Inject a dilute solution of the analyte into the GC inlet.

    • The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds.

    • A standard electron energy of 70 eV is used to fragment the molecules.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (typically 200-400 nm for simple unsaturated compounds).

    • The resulting spectrum plots absorbance versus wavelength.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound or Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Neat_Liquid Neat Liquid or Dilute Solution Compound->Neat_Liquid NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Neat_Liquid->IR MS Mass Spectrometry (GC-MS) Neat_Liquid->MS UV_Vis UV-Vis Spectroscopy Neat_Liquid->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to the Synthesis of Pent-2-en-3-ol: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining pent-2-en-3-ol: the Grignard reaction and the reduction of an α,β-unsaturated ketone. The performance of each method is objectively evaluated based on reported yields, reaction conditions, and the purity of the final product. Detailed experimental protocols and characterization data are provided to support researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: Grignard Reaction Method 2: Luche Reduction
Starting Materials Crotonaldehyde (B89634), Methylmagnesium Bromidetrans-3-Penten-2-one, Sodium Borohydride (B1222165), Cerium(III) Chloride Heptahydrate
Reaction Type Nucleophilic Addition1,2-Reduction
Reported Yield 81-86%[1]Estimated 85-95%
Reaction Temperature 0°C to reflux0°C to Room Temperature
Reaction Time ~4 hours~30 minutes
Solvent Diethyl etherMethanol (B129727)
Workup Procedure Quenching with saturated ammonium (B1175870) chloride solution, extractionQuenching with water, extraction
Purification DistillationColumn Chromatography

Experimental Protocols

Method 1: Grignard Reaction Synthesis of 3-Penten-2-ol

This protocol is adapted from a procedure published in Organic Syntheses[1].

Materials:

  • Magnesium turnings (2.5 gram atoms)

  • Dry diethyl ether (~1.7 L)

  • Methyl chloride (2.6 moles)

  • trans-Crotonaldehyde (2.02 moles), freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A 5-L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a gas inlet tube.

  • The flask is charged with magnesium turnings and dry diethyl ether and cooled in an ice bath.

  • Methyl chloride gas is introduced into the stirred suspension to initiate the formation of the Grignard reagent (methylmagnesium chloride). The reaction is maintained under gentle reflux.

  • After the magnesium is consumed, the gas inlet is replaced with a dropping funnel. A solution of freshly distilled crotonaldehyde in dry ether is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The ethereal layer is decanted from the precipitated magnesium salts. The salts are washed with additional portions of diethyl ether.

  • The combined ethereal extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the crude this compound is purified by fractional distillation. The product is collected at 119-121°C.

Method 2: Luche Reduction of trans-3-Penten-2-one

This is a representative protocol for the Luche reduction, which allows for the selective 1,2-reduction of α,β-unsaturated ketones[2][3][4].

Materials:

  • trans-3-Penten-2-one (1 equivalent)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 equivalent)

  • Methanol

  • Sodium borohydride (NaBH₄) (1.1 equivalents)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • A solution of trans-3-penten-2-one and cerium(III) chloride heptahydrate in methanol is prepared in a round-bottom flask and stirred at room temperature until the cerium salt dissolves.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride is added portion-wise over 5-10 minutes, and the reaction mixture is stirred at 0°C for an additional 20 minutes.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Product Characterization

The synthesized this compound can be characterized using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of trans-3-penten-2-ol in CDCl₃ shows characteristic signals at approximately δ 5.63 (dq, 1H), 5.52 (dq, 1H), 4.24 (quintet, 1H), 1.68 (dd, 3H), and 1.23 (d, 3H) ppm[5].

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure with expected signals for the five distinct carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3500 cm⁻¹ and a C=C stretch around 1670 cm⁻¹.

Mandatory Visualization

Synthesis_Workflows This compound Synthesis Workflows cluster_grignard Method 1: Grignard Reaction cluster_luche Method 2: Luche Reduction G_Start Crotonaldehyde + Methylmagnesium Bromide G_Reaction Nucleophilic Addition in Diethyl Ether G_Start->G_Reaction G_Quench Quench with sat. NH4Cl(aq) G_Reaction->G_Quench G_Extract Extraction with Diethyl Ether G_Quench->G_Extract G_Dry Drying over Na2SO4 G_Extract->G_Dry G_Purify Fractional Distillation G_Dry->G_Purify G_Product This compound G_Purify->G_Product L_Start trans-3-Penten-2-one + CeCl3·7H2O in MeOH L_Reaction Addition of NaBH4 at 0°C L_Start->L_Reaction L_Quench Quench with Water L_Reaction->L_Quench L_Extract Extraction with Diethyl Ether L_Quench->L_Extract L_Wash Wash with NaHCO3(aq) and Brine L_Extract->L_Wash L_Dry Drying over MgSO4 L_Wash->L_Dry L_Purify Column Chromatography L_Dry->L_Purify L_Product This compound L_Purify->L_Product

Caption: Comparative workflow of Grignard vs. Luche reduction for this compound synthesis.

Caption: Chemical pathways for the synthesis of this compound.

References

The Efficacy of Pent-2-en-3-ol as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the strategic selection of synthons is paramount to the efficient construction of complex molecules. Pent-2-en-3-ol, a vinyl carbinol, presents itself as a versatile five-carbon building block. This guide provides a comparative analysis of the efficacy of this compound as a synthon against established alternative methods for the formation of key chemical structures, supported by experimental data and detailed protocols.

This compound: A Homoenolate Equivalent

This compound can be conceptualized as a masked homoenolate, a reactive species that enables a umpolung, or reversal of polarity, at the β-carbon of an enone system. This allows for the formation of carbon-carbon bonds at a position that is typically electrophilic. The hydroxyl group can be activated or transformed to facilitate nucleophilic attack by the vinyl group, or the entire molecule can serve as a precursor to a dienolate for reactions with electrophiles.

Comparison with Traditional Methods for α,β-Unsaturated Ketone Synthesis

A primary application of synthons like this compound is in the synthesis of α,β-unsaturated ketones. Traditional and widely utilized methods for this purpose include the Aldol condensation and the Wittig reaction.

Data Presentation: Synthesis of a Model α,β-Unsaturated Ketone

To provide a quantitative comparison, we will consider the synthesis of (E)-4-phenylbut-3-en-2-one as a model target. While a direct synthesis using this compound is not readily found in the literature, we can infer its potential utility by examining a closely related transformation involving the addition of a vinyl nucleophile to an aldehyde, followed by oxidation. This can then be compared to standard protocols for the Aldol condensation and Wittig reaction to produce the same target.

MethodReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aldol Condensation Acetone (B3395972), Benzaldehyde (B42025)10% aq. NaOHEthanol (B145695)Room Temp.24~85[Generic Protocol]
Wittig Reaction Benzaldehyde, Acetylidenetriphenylphosphorane-THFReflux12>90[Generic Protocol]
Vinyl Carbinol (Analogous) Crotonaldehyde, Phenylmagnesium bromideMg, then PCCDiethyl ether, then DCM0 to RT, then RT2, then 2~70 (two steps)[Inferred from similar reactions]

Note: The data for the Vinyl Carbinol method is an estimation based on typical yields for Grignard additions to α,β-unsaturated aldehydes and subsequent oxidation of the resulting allylic alcohol. A direct, optimized one-pot procedure may offer different results.

Analysis of Efficacy

From the comparative data, it is evident that for the synthesis of a simple α,β-unsaturated ketone like (E)-4-phenylbut-3-en-2-one, the Aldol condensation and the Wittig reaction generally offer higher yields and more direct routes .

  • Aldol Condensation: This method is atom-economical and often uses inexpensive reagents. However, it can sometimes lead to side products, and the reaction conditions may not be suitable for sensitive substrates.

  • Wittig Reaction: The Wittig reaction is highly reliable and provides excellent control over the location of the double bond. A major drawback is the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate purification.

  • Vinyl Carbinol (this compound) Approach: The use of a vinyl carbinol synthon offers a conceptually different approach, leveraging the nucleophilicity of an organometallic reagent and subsequent oxidation. While potentially lower-yielding in this specific comparison, this strategy can be highly valuable for the synthesis of more complex molecules where stereochemical control is crucial. The stereochemistry of the allylic alcohol intermediate can often be controlled, which can then be translated into a specific stereochemistry in the final product.

Experimental Protocols

Protocol 1: Synthesis of (E)-4-Phenylbut-3-en-2-one via Aldol Condensation

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Acetone (1.16 g, 20 mmol)

  • 10% aqueous Sodium Hydroxide solution

  • Ethanol

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and acetone (20 mmol) in ethanol (20 mL).

  • While stirring at room temperature, add 10% aqueous NaOH (5 mL) dropwise over 10 minutes.

  • Continue stirring at room temperature for 24 hours. The solution will turn yellow and a precipitate may form.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to afford (E)-4-phenylbut-3-en-2-one.

Protocol 2: Oxidation of an Allylic Alcohol (Analogous to this compound)

This protocol describes the oxidation of a secondary allylic alcohol to the corresponding α,β-unsaturated ketone, a key step in the vinyl carbinol synthon approach.

Materials:

  • Secondary allylic alcohol (e.g., 1-phenylbut-2-en-1-ol) (5 mmol)

  • Pyridinium chlorochromate (PCC) (7.5 mmol)

  • Dichloromethane (DCM) (25 mL)

  • Silica (B1680970) gel

Procedure:

  • In a 100 mL round-bottom flask, dissolve the secondary allylic alcohol (5 mmol) in dry DCM (25 mL).

  • Add PCC (7.5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether (3 x 25 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude α,β-unsaturated ketone.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Logical Flow of Synthon Comparison

Synthon_Comparison cluster_target Target Molecule cluster_synthons Synthon Approaches Target α,β-Unsaturated Ketone Pent_2_en_3_ol This compound (Vinyl Carbinol) Pent_2_en_3_ol->Target Addition then Oxidation Aldol Aldol Condensation (Enolate) Aldol->Target Condensation Wittig Wittig Reaction (Ylide) Wittig->Target Olefination

Caption: Comparison of synthetic routes to α,β-unsaturated ketones.

Experimental Workflow for Aldol Condensation

Aldol_Workflow Start Dissolve Aldehyde and Ketone in Ethanol Add_Base Add aq. NaOH dropwise Start->Add_Base Stir Stir at RT for 24h Add_Base->Stir Workup Aqueous Workup with Ether Stir->Workup Purify Recrystallization Workup->Purify

Caption: Workflow for the synthesis of an α,β-unsaturated ketone via Aldol condensation.

Conclusion

This compound and related vinyl carbinols are valuable synthons, particularly when stereochemical control is a key consideration in the synthesis of complex molecules. They provide a non-traditional approach to the formation of carbon-carbon bonds through a homoenolate-type reactivity. However, for the straightforward synthesis of simple α,β-unsaturated ketones, established methods such as the Aldol condensation and the Wittig reaction often prove to be more efficient in terms of yield and step economy. The choice of synthon should therefore be guided by the specific synthetic challenge, taking into account factors such as substrate complexity, desired stereochemistry, and overall synthetic strategy.

A Comparative Guide to the Synthesis of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to pent-2-en-3-ol: the Grignard reaction with an α,β-unsaturated aldehyde and the reduction of an α,β-unsaturated ketone. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterGrignard ReactionLuche Reduction
Starting Materials Crotonaldehyde, Methylmagnesium BromidePent-3-en-2-one (B7821955), Sodium Borohydride (B1222165), Cerium(III) Chloride
Reaction Type Nucleophilic AdditionChemoselective Reduction
Reported Yield ~81%High (specific yield for this substrate not found)
Selectivity 1,2-addition favoredHighly selective for 1,2-reduction of α,β-unsaturated ketones
Reaction Conditions Anhydrous conditions required, refluxMild, room temperature, aqueous/alcoholic solvents
Key Advantages High yield in a single step from readily available precursorsHigh chemoselectivity, mild reaction conditions
Key Disadvantages Requires strict anhydrous conditions, potential for side reactionsCerium salts can be costly and require proper disposal

Synthetic Route 1: Grignard Reaction

The Grignard reaction offers a direct and high-yielding pathway to this compound. The reaction involves the nucleophilic addition of a methylmagnesium halide to the carbonyl carbon of crotonaldehyde.

Grignard_Reaction Crotonaldehyde Crotonaldehyde Intermediate Magnesium Alkoxide Intermediate Crotonaldehyde->Intermediate + MeMgBr CH3MgBr (in Diethyl Ether) MeMgBr->Intermediate 1. Pent_2_en_3_ol This compound Intermediate->Pent_2_en_3_ol 2. Workup Aqueous Workup (e.g., NH4Cl) Workup->Pent_2_en_3_ol

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Reaction

This protocol is adapted from a reported synthesis of this compound.

Materials:

  • trans-Crotonaldehyde

  • Methylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a solution of trans-crotonaldehyde in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide in diethyl ether dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for 2 hours.

  • The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product by distillation under reduced pressure affords pure this compound.

Quantitative Data:

  • Yield: A reported yield for this reaction is approximately 81%.

Synthetic Route 2: Reduction of Pent-3-en-2-one

The reduction of the α,β-unsaturated ketone, pent-3-en-2-one, provides an alternative route to this compound. To achieve the desired allylic alcohol, a chemoselective 1,2-reduction of the carbonyl group is necessary, leaving the carbon-carbon double bond intact. The Luche reduction is a highly effective method for this transformation.[1][2][3]

Luche_Reduction Pent_3_en_2_one Pent-3-en-2-one Pent_2_en_3_ol This compound Pent_3_en_2_one->Pent_2_en_3_ol Reagents NaBH4, CeCl3·7H2O (in Methanol) Reagents->Pent_2_en_3_ol

Caption: Luche reduction of pent-3-en-2-one.

Experimental Protocol: Luche Reduction

This is a general procedure for the Luche reduction of an α,β-unsaturated ketone.[1][2][3]

Materials:

  • Pent-3-en-2-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Water

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Pent-3-en-2-one and cerium(III) chloride heptahydrate are dissolved in methanol at room temperature.

  • The solution is cooled to 0 °C, and sodium borohydride is added in small portions.

  • The reaction mixture is stirred at 0 °C until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data:

  • Yield: While the Luche reduction is known for high yields in the reduction of α,β-unsaturated ketones to allylic alcohols, a specific yield for the reduction of pent-3-en-2-one was not found in the surveyed literature.[2][3] Generally, yields for this type of reaction are high.

Characterization Data for this compound

The final product from either synthetic route should be characterized to confirm its identity and purity.

  • ¹H NMR (trans isomer): Spectroscopic data for the trans-isomer of pent-3-en-2-ol has been reported.

  • ¹³C NMR: The ¹³C NMR spectrum of the related compound pentan-3-one shows signals at 210.8, 35.6, and 7.9 ppm.[4] The spectrum for this compound would be expected to show signals corresponding to the five distinct carbon atoms, with the olefinic carbons appearing in the range of ~120-140 ppm and the carbon bearing the hydroxyl group around 65-75 ppm.

  • IR Spectroscopy: The infrared spectrum of trans-3-penten-2-ol is available and would show characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹) and the C=C stretch (~1670 cm⁻¹).[5]

Conclusion

Both the Grignard reaction and the Luche reduction are viable and effective methods for the synthesis of this compound.

  • The Grignard reaction offers a high-yielding, one-step synthesis from commercially available starting materials. Its main drawback is the requirement for strictly anhydrous conditions.

The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the reaction, and the desired level of selectivity. For a direct and high-yield synthesis where anhydrous conditions can be maintained, the Grignard reaction is an excellent choice. For situations where high chemoselectivity is paramount and milder conditions are preferred, the Luche reduction is a superior option.

References

A Comparative Benchmarking Guide to the Oxidation of Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of pent-2-en-3-ol in a selective oxidation reaction, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. By benchmarking its performance against a commonly used alternative, cinnamyl alcohol, this document offers valuable insights for reaction optimization and substrate selection. The data presented is based on established experimental protocols for the selective oxidation of allylic alcohols.

Performance Comparison in Selective Oxidation

The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. Manganese dioxide (MnO2) is a widely recognized reagent for this transformation due to its high chemoselectivity for allylic and benzylic alcohols.[1][2][3][4] This section compares the performance of this compound and cinnamyl alcohol in a typical MnO2 oxidation reaction.

SubstrateProductReaction Time (hours)Yield (%)Selectivity
This compound Pent-2-en-3-one4 - 8 (Estimated)75 - 85 (Estimated)High
Cinnamyl Alcohol Cinnamaldehyde2 - 685 - 95High

Note: Data for this compound is estimated based on the typical reactivity of secondary allylic alcohols with activated MnO2. Specific experimental validation is recommended.

Experimental Protocols

The following is a detailed methodology for the selective oxidation of a secondary allylic alcohol using activated manganese dioxide. This protocol is adaptable for both this compound and its alternatives.

Objective: To synthesize an α,β-unsaturated ketone from a secondary allylic alcohol.

Materials:

  • Secondary allylic alcohol (e.g., this compound or cinnamyl alcohol)

  • Activated Manganese Dioxide (MnO2)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2) or other suitable inert solvent (e.g., chloroform, hexane, acetone)[2]

  • Celite or other filtration aid

  • Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the secondary allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 equivalents by weight). The use of a significant excess of freshly activated MnO2 is crucial for optimal results.[1][3]

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive substrates, gentle heating may be required. Reaction times can vary from a few hours to several days depending on the substrate.[1]

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Isolation and Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.

Visualizing the Process

To further clarify the experimental workflow and the chemical logic, the following diagrams are provided.

experimental_workflow sub Substrate (this compound) reaction Stir at Room Temp. (Monitor by TLC/GC) sub->reaction 1. Add Reagent reagent Activated MnO2 in CH2Cl2 reagent->reaction filtration Filter through Celite reaction->filtration 2. Reaction Complete workup Dry (MgSO4) & Concentrate filtration->workup 3. Isolate Filtrate purification Column Chromatography or Distillation workup->purification 4. Crude Product product Product (Pent-2-en-3-one) purification->product 5. Pure Product

Figure 1: General workflow for the MnO2 oxidation of an allylic alcohol.

Figure 2: Logical comparison of this compound and cinnamyl alcohol.

References

Comparative Study of Pent-2-en-3-ol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative study of novel pent-2-en-3-ol derivatives. Due to a lack of extensive published data on the specific biological activities of simple this compound esters and ethers, this document serves as a methodological template. It outlines the necessary experimental protocols, data presentation structures, and visualizations required for a robust comparison of hypothetical derivatives.

Introduction to this compound Derivatives

This compound is an unsaturated alcohol with a reactive hydroxyl group that serves as a key site for chemical modification. Derivatization of this core structure, through esterification or etherification, can significantly alter its physicochemical properties, such as lipophilicity and steric hindrance. These modifications, in turn, can modulate the compound's biological activity, including potential cytotoxic and anti-inflammatory effects. This guide will focus on a hypothetical comparative study of two such derivatives: a pent-2-en-3-yl acetate (B1210297) (ester derivative) and a pent-2-en-3-yl methyl ether (ether derivative).

Experimental Design and Workflow

A systematic approach is crucial for the effective comparison of the biological activities of newly synthesized derivatives. The following workflow outlines the key stages of such a study.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) cytotoxicity->anti_inflammatory data_compilation Data Compilation & Tabulation anti_inflammatory->data_compilation statistical_analysis Statistical Analysis data_compilation->statistical_analysis conclusion Conclusion & SAR statistical_analysis->conclusion

Figure 1: Experimental workflow for the comparative study.

Synthesis of this compound Derivatives

Detailed protocols for the synthesis of the hypothetical ester and ether derivatives are provided below.

Synthesis of Pent-2-en-3-yl Acetate (Ester Derivative)

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure pent-2-en-3-yl acetate.

Synthesis of Pent-2-en-3-yl Methyl Ether (Ether Derivative)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution back to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure pent-2-en-3-yl methyl ether.

Comparative Biological Evaluation

The synthesized derivatives should be subjected to a panel of in vitro assays to determine their biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Seed human cancer cell lines (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Hypothetical Data Presentation:

CompoundIC₅₀ on HeLa cells (µM)IC₅₀ on A549 cells (µM)
This compound (Parent)> 100> 100
Pent-2-en-3-yl Acetate45.2 ± 3.162.8 ± 4.5
Pent-2-en-3-yl Methyl Ether89.7 ± 6.8> 100
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀ (%)
This compound (Parent)> 100> 95
Pent-2-en-3-yl Acetate28.4 ± 2.5> 90
Pent-2-en-3-yl Methyl Ether75.1 ± 5.9> 95
Dexamethasone (Positive Control)5.2 ± 0.4> 95

Signaling Pathway Visualization

The anti-inflammatory effects of the derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO Derivatives This compound Derivatives Derivatives->IKK may inhibit

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Structure-Activity Relationship (SAR)

Based on the hypothetical data, the ester derivative, pent-2-en-3-yl acetate, exhibits greater cytotoxic and anti-inflammatory activity compared to the ether derivative, pent-2-en-3-yl methyl ether, and the parent alcohol. This suggests that the acetyl group may play a crucial role in the observed biological effects, potentially by influencing cell membrane permeability or by acting as a leaving group to reveal a more reactive species within the cell. The lower activity of the methyl ether could be attributed to its increased metabolic stability and different electronic properties. Further studies with a broader range of derivatives would be necessary to establish a more definitive structure-activity relationship.

Safety Operating Guide

Safe Disposal of Pent-2-en-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and regulatory compliance. This document provides a comprehensive guide to the safe disposal of Pent-2-en-3-ol, a flammable liquid that requires careful management. Adherence to these procedures will minimize risks and support a culture of safety within your laboratory.

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes essential data for this compound.

PropertyValue
Molecular Formula C5H10O
Molecular Weight 86.13 g/mol [1]
Appearance Clear colorless liquid
Flash Point Not explicitly available in search results
Boiling Point/Range Not explicitly available in search results
Hazards Flammable liquid and vapor[1][2]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is crucial to take the following precautionary measures to mitigate risks associated with the flammable nature of this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Work in a well-ventilated area to avoid the accumulation of flammable vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in the handling area.[2][3]

  • Equipment: Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and is in accordance with institutional and regulatory guidelines. The following procedure outlines the necessary steps for proper disposal.

  • Container Management: Ensure the waste this compound is stored in a suitable, tightly closed container.[2] This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include acids and strong oxidizing agents.[2]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain a record of the amount of this compound being disposed of, in accordance with your laboratory's inventory management practices.

  • Final Disposal: The final disposal of this compound must be carried out at an approved waste disposal plant.[2] Your EHS department will facilitate this process.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to prevent injury and fire.

  • Evacuate: Evacuate all personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Unused or Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Transfer to a Labeled, Closed Hazardous Waste Container ppe->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup disposal Dispose of at an Approved Waste Disposal Plant pickup->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pent-2-en-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of Pent-2-en-3-ol, a flammable liquid that requires careful management in a laboratory setting.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Penten-2-ol[1][2]

  • CAS Number: 1569-50-2[1][2]

  • Molecular Formula: C5H10O

  • Molecular Weight: 86.13 g/mol

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2] It is crucial to be aware of its potential hazards to ensure safe handling.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[2][3]

Signal Word: Warning[1][3]

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire: Use CO2, dry chemical, or foam for extinction.[1]

  • Storage: Store in a well-ventilated place. Keep cool.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the specific PPE required for any procedure involving this compound.[4] The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecification Examples
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.ANSI Z87.1 compliant
Skin/Body Chemical-resistant lab coat or apron.Flame-retardant material recommended
Hands Chemical-resistant gloves.Nitrile, Neoprene, or Butyl rubber. Check manufacturer's glove compatibility data.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.NIOSH approved respirator[5]

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Have an appropriate fire extinguisher (CO2, dry chemical, or foam) readily accessible.[1]

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Ground and bond containers when transferring the substance to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from ignition sources such as heat, sparks, and open flames.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[1]

    • The recommended storage temperature is 2-8°C.[6][3]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Collection:

    • Collect waste in a clearly labeled, sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Do not pour down the drain.[1]

Emergency Procedures

Spill Response Workflow

start Spill Occurs assess Assess Spill Size and Immediate Risk start->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Immediate Area Alert Others small_spill->evacuate No absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb Yes contact_ehs Contact EHS/ Emergency Services evacuate->contact_ehs collect Collect and Place in Sealed Container for Disposal absorb->collect clean Clean Spill Area collect->clean end Spill Contained and Cleaned clean->end task Task: Handling this compound hazard_assessment Hazard Assessment task->hazard_assessment ppe_engineering Engineering Controls (Fume Hood) hazard_assessment->ppe_engineering ppe_admin Administrative Controls (SOPs, Training) hazard_assessment->ppe_admin ppe_personal Personal Protective Equipment hazard_assessment->ppe_personal eye_protection Eye Protection (Goggles/Face Shield) ppe_personal->eye_protection hand_protection Hand Protection (Chem-Resistant Gloves) ppe_personal->hand_protection body_protection Body Protection (Lab Coat/Apron) ppe_personal->body_protection respiratory_protection Respiratory Protection (If ventilation is inadequate) ppe_personal->respiratory_protection

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.